Neogambogic acid
説明
Structure
2D Structure
特性
IUPAC Name |
(E)-4-[10,12-dihydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,11,15-tetraen-19-yl]-2-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O9/c1-19(2)10-9-14-36(8)18-25(39)27-30(41)28-29(40)24-16-22-17-26-35(6,7)47-37(33(22)42,15-13-21(5)34(43)44)38(24,26)46-32(28)23(31(27)45-36)12-11-20(3)4/h10-11,13,16,22,25-26,39,41H,9,12,14-15,17-18H2,1-8H3,(H,43,44)/b21-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDWFKHVHHINGR-FYJGNVAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC1(CC(C2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)C/C=C(\C)/C(=O)O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93772-31-7 | |
| Record name | Neo-gambogic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093772317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Neogambogic Acid: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neogambogic acid (NGA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a potent anti-cancer agent.[1][2][3] Preliminary studies have demonstrated its ability to selectively inhibit the growth of various cancer cells, showcasing a broader antitumor activity and lower toxicity profile compared to its well-studied analog, gambogic acid.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-neoplastic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Mechanisms of Action
This compound's anti-cancer activity is multifaceted, primarily driven by its ability to induce programmed cell death (apoptosis), disrupt critical cell signaling pathways, inhibit tumor angiogenesis, and arrest the cell cycle.
Induction of Apoptosis
NGA is a potent inducer of apoptosis in cancer cells, engaging both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.
-
Extrinsic Pathway: NGA treatment has been shown to upregulate the expression of Fas and its ligand, FasL. The binding of FasL to the Fas receptor initiates a signaling cascade that leads to the activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3.
-
Intrinsic Pathway: The mitochondrial pathway is also a key target. NGA disrupts the mitochondrial transmembrane potential and modulates the expression of the Bcl-2 family of proteins. It decreases the levels of the anti-apoptotic protein Bcl-2 while increasing the expression of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol, leading to the activation of caspase-9 and subsequently caspase-3.
The convergence of both pathways on the executioner caspase-3 leads to the cleavage of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.
Dysregulation of Oncogenic Signaling Pathways
NGA exerts significant inhibitory effects on several key signaling pathways that are frequently hyperactivated in cancer, promoting cell proliferation, survival, and metastasis.
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival. NGA has been shown to inhibit the PI3K/Akt/mTOR signaling cascade. In some cancers, this is achieved by upregulating the expression of PTEN, a tumor suppressor that negatively regulates the pathway. The inhibition leads to decreased phosphorylation of Akt and mTOR, ultimately suppressing cell proliferation and inducing apoptosis. In non-small cell lung cancer, NGA's inhibition of the EGFR/PI3K/AKT pathway enhances sensitivity to targeted therapies like Almonertinib.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including JNK and p38, is involved in stress responses and apoptosis. NGA can inactivate the p38 MAPK/NF-κB pathway, contributing to its anti-inflammatory and anti-apoptotic effects. In some contexts, NGA's interaction with the MAPK pathway can also suppress the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer cell invasion and metastasis.
-
NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cell survival. NGA has been found to suppress NF-κB signaling. This inhibition prevents the transcription of NF-κB target genes that promote cell proliferation and inhibit apoptosis.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. Gambogic acid, a close analog of NGA, has been shown to inhibit both constitutive and inducible STAT3 activation by inducing the protein tyrosine phosphatase SHP-1, which dephosphorylates STAT3. This leads to the downregulation of STAT3-regulated genes like Bcl-2, Bcl-xL, and cyclin D1.
-
Wnt/β-catenin Pathway: In colorectal cancer stem cells, NGA has been shown to inhibit the Wnt/β-catenin pathway by downregulating DLK1. This leads to a decrease in β-catenin and its downstream targets, suppressing the self-renewal and growth of cancer stem cells.
Anti-Angiogenesis
Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Gambogic acid has been shown to be a potent inhibitor of angiogenesis. It directly targets Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key receptor in the angiogenesis signaling cascade. By inhibiting VEGFR2 activation, GA blocks downstream signaling through kinases like c-Src, FAK, and Akt, leading to the suppression of endothelial cell proliferation, migration, and tube formation. Furthermore, GA has been found to impair tumor angiogenesis by targeting the YAP/STAT3 signaling axis.
Cell Cycle Arrest
NGA can induce cell cycle arrest, preventing cancer cells from progressing through the division cycle. In human breast cancer MCF-7 cells, NGA causes arrest at the G0/G1 phase. This effect is often linked to the modulation of cell cycle regulatory proteins. For instance, gambogic acid has been shown to decrease the levels of cyclin B1 and CDK1, key regulators of the G2/M transition, leading to G2/M arrest in some cancer cell lines.
Quantitative Data Summary
The efficacy of this compound and its analog gambogic acid varies across different cancer cell lines. The following tables summarize key quantitative data from published studies.
Table 1: IC50 Values of Gambogic Acid (GA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hrs) | Reference |
| MCF-7 | Breast Cancer | 1.46 | Not Specified | |
| BxPC-3 | Pancreatic Cancer | < 8.3 | 12 | |
| MIA PaCa-2 | Pancreatic Cancer | < 8.3 | 12 | |
| PANC-1 | Pancreatic Cancer | < 3.8 | 24 | |
| SW1990 | Pancreatic Cancer | < 1.7 | 48 | |
| Bel-7402 | Liver Cancer | 0.045 | Not Specified | |
| SMMC-7721 | Liver Cancer | 0.73 | Not Specified | |
| HepG2 | Liver Cancer | 0.067 | Not Specified | |
| A375 | Malignant Melanoma | 5-10 (effective range) | Not Specified | |
| C6 Glioma | Glioblastoma | 1-2 (effective range) | Not Specified | |
| HUVEC | Endothelial Cells | ~0.127 | Not Specified |
Table 2: Effect of this compound (NGA) on Key Apoptosis-Regulating Proteins in MCF-7 Cells
| Protein | Function | Effect of NGA Treatment | Reference |
| FasL | Pro-apoptotic | Increased Expression | |
| Caspase-3 | Executioner Caspase | Increased Expression | |
| Caspase-8 | Initiator Caspase | Increased Expression | |
| Caspase-9 | Initiator Caspase | Increased Expression | |
| Bax | Pro-apoptotic | Increased Expression | |
| Bcl-2 | Anti-apoptotic | Decreased Expression |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the study of this compound's mechanism of action.
Cell Viability Assessment (MTT Assay)
This colorimetric assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan crystals can be solubilized and quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the NGA-containing medium at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of NGA that inhibits cell growth by 50%).
Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a sample of tissue homogenate or extract.
Protocol:
-
Protein Extraction: Treat cells with NGA as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-caspase-3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is lost.
Protocol:
-
Cell Treatment: Treat cells with NGA for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
Conclusion
This compound is a promising natural compound with potent anti-cancer properties, acting through a variety of interconnected mechanisms. Its ability to induce apoptosis, halt the cell cycle, inhibit angiogenesis, and disrupt multiple oncogenic signaling pathways underscores its potential as a multi-targeted therapeutic agent. The quantitative data consistently demonstrate its efficacy at micromolar concentrations across a range of cancer types. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to develop NGA as a novel strategy in cancer treatment, either as a standalone therapy or in combination with existing chemotherapeutic agents to enhance efficacy and overcome drug resistance.
References
Neogambogic Acid: A Deep Dive into its Chemical Profile and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neogambogic acid, a caged polyprenylated xanthone derived from the resin of Garcinia hanburyi, has emerged as a compound of significant interest in the scientific community, particularly in the fields of oncology and pharmacology.[1][2][3] Its potent anticancer and anti-inflammatory properties have spurred extensive research into its chemical characteristics and mechanisms of action. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the intricate signaling pathways modulated by this compound. Detailed experimental protocols for key assays are also presented to facilitate further investigation into this promising natural product.
Chemical Structure and Properties
This compound possesses a complex chemical architecture, featuring a xanthonoid core with multiple prenyl groups. Its systematic IUPAC name is (Z)-4-((1S,3aR,5S,11R,14aS)-8,9-Dihydroxy-2,2,11-trimethyl-13-(3-methylbut-2-en-1-yl)-11-(4-methylpent-3-en-1-yl)-4,7-dioxo-2,3a,4,5,7,9,10,11-octahydro-1H-1,5-methanofuro[3,2-g]pyrano[3,2-b]xanthen-3a-yl)-2-methylbut-2-enoic acid.[1]
A visual representation of the chemical structure of this compound is provided below:
Physicochemical and Pharmacokinetic Data
A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C38H46O9 | [1] |
| Molecular Weight | 646.77 g/mol | |
| CAS Number | 93772-31-7 | |
| Appearance | Yellow powder/crystals | |
| Solubility | Soluble in DMSO (10mM), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | |
| Storage Temperature | 4°C under an inert atmosphere or -20°C for long-term storage. | |
| Purity (HPLC) | ≥98% | |
| Boiling Point | 810.3±65.0°C at 760 mmHg | |
| Density | 1.3±0.1 g/cm³ | |
| Flash Point | 250.2±27.8°C |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anticancer effects being the most extensively studied. It has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and colon cancer, with IC50 values typically in the low micromolar range. The primary mechanisms underlying its anticancer activity involve the induction of apoptosis and cell cycle arrest.
Apoptosis Induction via Fas/FasL and Cytochrome C Pathways
In human breast cancer MCF-7 cells, this compound has been demonstrated to induce apoptosis through the activation of both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. Treatment with this compound leads to an upregulation of Fas Ligand (FasL) and subsequent activation of caspase-8 and caspase-3. Concurrently, it modulates the expression of Bcl-2 family proteins, causing a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane damage, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.
Modulation of the p38 MAPK/NF-κB Pathway
This compound has also been shown to exert anti-inflammatory and cardioprotective effects by modulating the p38 MAPK/NF-κB signaling pathway. In a model of sepsis-induced myocardial injury, this compound was found to decrease the phosphorylation of p38 and JNK, key components of the MAPK pathway. This, in turn, leads to the downregulation of phosphorylated NF-κB, a critical transcription factor involved in inflammation and apoptosis. The inactivation of this pathway contributes to the anti-apoptotic, anti-fibrotic, and anti-inflammatory effects of this compound.
Experimental Protocols
To facilitate the study of this compound's biological effects, detailed protocols for two key in vitro assays are provided below.
MTT Cell Viability Assay
This protocol is used to assess the effect of this compound on cell proliferation and cytotoxicity.
Materials:
-
96-well plates
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the expression levels of specific proteins involved in apoptosis.
Materials:
-
Cell culture dishes
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion
This compound is a multifaceted natural compound with a well-defined chemical structure and a compelling profile of biological activities. Its ability to induce apoptosis in cancer cells through multiple signaling pathways and to modulate inflammatory responses highlights its therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to unraveling the full therapeutic capabilities of this intriguing molecule and advancing its development as a potential clinical candidate.
References
A Technical Guide to the Natural Source and Isolation of Neogambogic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neogambogic acid is a caged xanthone, a class of complex natural products known for their significant biological activities. It is an isoform of the more extensively studied gambogic acid.[1] Both compounds are derived from the same natural source and exhibit potent anticancer properties.[2][3] Preliminary studies indicate that this compound may possess a broader antitumor profile and lower toxicity compared to gambogic acid, making it a compound of high interest for oncological research and drug development.[2][4] This document provides a comprehensive overview of the natural source of this compound, detailed protocols for its isolation, and an examination of its molecular interactions with key cellular signaling pathways.
Natural Source
The primary natural source of this compound is the brownish-orange gamboge resin secreted by the tree Garcinia hanburyi. This plant belongs to the Clusiaceae family and is distributed throughout tropical regions of Asia. The resin, a traditional Chinese medicine, has been used for centuries for its detoxification and anti-inflammatory properties. Modern phytochemical analysis has identified a wealth of bioactive molecules within this resin, with caged xanthones like gambogic acid and this compound being the most prominent.
Isolation and Purification of this compound
The isolation of this compound from Garcinia hanburyi resin is a multi-step process involving solvent extraction followed by advanced chromatographic techniques. The general workflow is designed to separate the complex mixture of xanthones and other secondary metabolites present in the crude resin.
Experimental Workflow
The following diagram illustrates the typical workflow for the isolation and purification of this compound.
Detailed Experimental Protocol
The following protocol is a synthesized methodology based on standard practices for the isolation of caged xanthones from Garcinia resin.
Objective: To isolate and purify this compound from the resin of Garcinia hanburyi.
Materials and Equipment:
-
Crude gamboge resin
-
Ethyl acetate (EtOAc)
-
n-hexane
-
Methanol (MeOH)
-
Water (H₂O)
-
Silica gel (for column chromatography)
-
Rotary evaporator
-
Column chromatography apparatus
-
Semipreparative High-Performance Liquid Chromatography (HPLC) system
-
Thin-Layer Chromatography (TLC) plates
Procedure:
-
Extraction:
-
Grind the crude gamboge resin into a fine powder.
-
Suspend the powdered resin in ethyl acetate (EtOAc) at a 1:10 w/v ratio.
-
Perform extraction using sonication or maceration for 24-48 hours at room temperature.
-
Filter the mixture to separate the solvent from the solid residue. Repeat the extraction process on the residue two more times to ensure maximum yield.
-
Combine all the EtOAc filtrates.
-
-
Concentration:
-
Concentrate the combined EtOAc extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.
-
Continue evaporation until a dark, viscous crude extract is obtained.
-
-
Silica Gel Column Chromatography:
-
Prepare a silica gel column using a slurry packing method with n-hexane as the initial mobile phase.
-
Adsorb the crude extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding more ethyl acetate.
-
Collect fractions of 20-30 mL and monitor the separation using TLC.
-
Combine fractions that show similar TLC profiles, particularly those corresponding to the expected Rf value of this compound and its isomers.
-
-
Semipreparative HPLC Purification:
-
Further concentrate the fractions containing the target compound.
-
Purify the enriched fraction using a semipreparative HPLC system equipped with a C18 column.
-
Use an isocratic or gradient mobile phase, typically a mixture of methanol and water, to achieve high-resolution separation of this compound from other closely related xanthones like gambogic acid.
-
Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.
-
-
Verification:
-
Confirm the purity and identity of the isolated compound using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Quantitative Data
While specific yield percentages for this compound from raw gamboge resin are not extensively detailed in the literature, data from chromatographic separation of mixed isomers provide insight into the relative abundance.
| Compound | Starting Material | Method | Yield | Purity | Reference |
| Gambogic Acid | 50 mg mixture of isomers | High-Speed Counter-Current Chromatography | 28.2 mg | >97% | |
| Epigambogic Acid | 50 mg mixture of isomers | High-Speed Counter-Current Chromatography | 18.4 mg | >97% |
This table summarizes the reported yields for closely related isomers, illustrating the output of advanced purification techniques.
Molecular Mechanism and Signaling Pathways
This compound exerts its potent anticancer effects by modulating several critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.
Inhibition of Proliferation via the MAPK/ERK Pathway
The Ras/Raf/MEK/ERK cascade is a central pathway that promotes cell proliferation. This compound has been shown to inhibit this pathway, leading to cell cycle arrest. Its mechanism involves reducing the phosphorylation of MEK1/2, which suggests it acts on an upstream component of the cascade.
Induction of Apoptosis via the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial pro-survival signaling route that is often hyperactivated in cancer cells. This compound induces apoptosis in cancer cells, such as melanoma, by inhibiting this pathway.
Other Known Molecular Targets
In addition to these major pathways, this compound has been reported to:
-
Inhibit the Wnt/β-catenin pathway by suppressing Delta-like 1 homolog (DLK1), which affects colorectal cancer stem cells.
-
Target the USP9x/SOX2 axis , contributing to its anti-osteosarcoma effects.
-
Suppress the p38 MAPK/NF-κB pathway , which is implicated in relieving sepsis-induced myocardial injury.
-
Inhibit telomerase activity , a key factor in cancer cell immortalization.
References
The Multifaceted Biological Activities of Neogambogic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neogambogic acid (NGA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a promising natural compound with a diverse range of biological activities.[1][2] Possessing a similar chemical structure to the more extensively studied gambogic acid, NGA has demonstrated potent anticancer, anti-inflammatory, and antibacterial properties.[1] Preliminary studies suggest that NGA may exhibit a broader antitumor activity and lower toxicity profile compared to gambogic acid, making it a compelling candidate for further investigation and therapeutic development.[1] This technical guide provides an in-depth overview of the core biological activities of this compound, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative data from preclinical studies. Detailed experimental protocols for key assays are also provided to facilitate further research in this area.
Anticancer Activity
This compound has demonstrated significant potential as an anticancer agent, selectively inhibiting the growth of various cancer cells.[1] Its multifaceted mechanism of action involves the induction of apoptosis, inhibition of cancer stem cell characteristics, and modulation of key signaling pathways involved in tumor progression.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic effects of this compound have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Enterococcus faecalis UPPS | - | 3.07 | |
| Gambogic Acid (for comparison) | |||
| Enterococcus faecalis UPPS | - | 3.08 |
Signaling Pathways in Anticancer Activity
This compound exerts its anticancer effects by modulating several critical signaling pathways:
-
Wnt/β-catenin Signaling Pathway: NGA has been shown to suppress the characteristics of colorectal cancer stem cells by inhibiting the Wnt/β-catenin signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers.
Inhibition of Wnt/β-catenin Pathway by this compound. -
MAPK/NF-κB Signaling Pathway: In the context of sepsis-associated myocardial injury, NGA has been found to exert anti-apoptotic and anti-inflammatory effects by inactivating the p38 MAPK/NF-κB pathway. This pathway plays a central role in inflammation and cell survival.
Inactivation of MAPK/NF-κB Pathway by this compound. -
Fas/FasL Apoptosis Pathway: NGA induces apoptosis in human breast cancer cells (MCF-7) through the activation of the Fas/FasL pathway. This extrinsic apoptosis pathway is initiated by the interaction of the Fas ligand (FasL) with its receptor (Fas), leading to a caspase cascade and ultimately, cell death.
Activation of Fas/FasL Apoptosis Pathway by this compound.
Anti-inflammatory Activity
This compound exhibits potent anti-inflammatory properties, as demonstrated in models of sepsis-induced myocardial injury. By suppressing the production of pro-inflammatory cytokines, NGA helps to alleviate the inflammatory response.
In Vivo Anti-inflammatory Effects
In a mouse model of sepsis induced by lipopolysaccharide (LPS), pretreatment with this compound led to a significant reduction in the levels of pro-inflammatory cytokines IL-1β and IL-6 in heart tissues.
| Animal Model | Treatment | Cytokine | Reduction | Reference |
| LPS-induced septic mice | This compound | IL-1β | Significant decrease | |
| LPS-induced septic mice | This compound | IL-6 | Significant decrease |
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound, particularly against Gram-positive bacteria. NGA has been shown to inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.
Quantitative Data: In Vitro Antibacterial Susceptibility
The antibacterial activity of this compound is quantified by its minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Enterococcus faecalis | 2 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 4 | |
| Staphylococcus aureus | 2 - 4 | |
| Listeria monocytogenes | 2 - 4 | |
| E. coli BAS849 (deficient outer-membrane) | 8 |
Experimental Protocols
To facilitate further research on the biological activities of this compound, detailed protocols for key in vitro assays are provided below.
MTT Assay for Cell Viability
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot Analysis for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or cell extract.
Materials:
-
Cell or tissue samples treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the proteins of interest
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells or tissues in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
Annexin V Apoptosis Assay by Flow Cytometry
This assay is used to detect and quantify apoptotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).
Conclusion
This compound is a promising natural product with a remarkable spectrum of biological activities. Its ability to selectively target cancer cells, modulate key signaling pathways, and exert anti-inflammatory and antibacterial effects underscores its therapeutic potential. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the mechanisms of action and clinical applications of this intriguing molecule. Further in-depth studies, particularly in vivo efficacy and safety assessments, are warranted to fully elucidate the therapeutic utility of this compound.
References
Neogambogic Acid: A Deep Dive into its Molecular Targets in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Neogambogic acid (NGA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Its structural similarity to the more extensively studied gambogic acid (GA) has provided significant insights into its mechanism of action.[1] Preliminary studies suggest that NGA may offer a broader antitumor activity and lower toxicity profile compared to GA, making it a compelling candidate for further drug development.[1][2] This technical guide provides an in-depth exploration of the molecular targets of this compound within the intricate network of apoptosis signaling pathways.
Core Molecular Targets and Signaling Pathways
This compound orchestrates the induction of apoptosis, or programmed cell death, in cancer cells by engaging multiple molecular targets and modulating key signaling cascades. Its multifaceted approach involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, as well as the inhibition of pro-survival signals.
The Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a critical axis for NGA-induced apoptosis. NGA perturbs the delicate balance of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of mitochondrial integrity.
-
Downregulation of Anti-Apoptotic Bcl-2 Proteins: this compound has been shown to decrease the expression of the anti-apoptotic protein Bcl-2. Its close analog, gambogic acid, is a known antagonist of all six human anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, Mcl-1, Bcl-B, Bfl-1, and Bcl-w, with particularly potent inhibition of Mcl-1 and Bcl-B. This inhibition is achieved through competitive binding to the BH3 domain-binding groove of these proteins, thereby neutralizing their protective function.
-
Upregulation of Pro-Apoptotic Bax Protein: Concurrently, NGA treatment leads to an increased expression of the pro-apoptotic protein Bax. The shift in the Bax/Bcl-2 ratio towards a pro-apoptotic state is a crucial event that leads to mitochondrial outer membrane permeabilization (MOMP).
-
Mitochondrial Dysfunction and Cytochrome c Release: The altered balance of Bcl-2 family proteins results in damage to the mitochondrial transmembrane potential. This disruption facilitates the release of cytochrome c from the mitochondria into the cytoplasm.
-
Apoptosome Formation and Caspase-9 Activation: Once in the cytoplasm, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway.
The Extrinsic (Death Receptor) Apoptosis Pathway
This compound also leverages the extrinsic pathway to induce apoptosis.
-
Activation of the Fas/FasL System: NGA has been observed to increase the expression of Fas Ligand (FasL). The binding of FasL to its receptor, Fas (also known as CD95), initiates the formation of the Death-Inducing Signaling Complex (DISC).
-
Caspase-8 Activation: The DISC serves as a platform for the recruitment and activation of pro-caspase-8, the key initiator caspase of the extrinsic pathway.
Convergence on Executioner Caspases
Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases.
-
Caspase-3 Activation: Activated caspase-9 (from the intrinsic pathway) and caspase-8 (from the extrinsic pathway) both lead to the cleavage and activation of pro-caspase-3. Active caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Modulation of Key Survival Signaling Pathways
Beyond the direct activation of apoptotic machinery, this compound and its analog gambogic acid also suppress critical pro-survival signaling pathways that are often dysregulated in cancer.
-
Inhibition of the NF-κB Pathway: Gambogic acid has been shown to suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a pivotal role in promoting cell survival by upregulating the expression of anti-apoptotic genes such as Bcl-2, Bcl-xL, and inhibitors of apoptosis proteins (IAPs). GA inhibits NF-κB activation by preventing the phosphorylation and degradation of its inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm.
-
Inhibition of the Akt Pathway: The PI3K/Akt signaling pathway is a central node for cell survival, proliferation, and growth. Gambogic acid has been demonstrated to inhibit the phosphorylation and activation of Akt. Activated Akt normally promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as Bad and Bax, and by activating transcription factors that upregulate anti-apoptotic genes.
-
Induction of Reactive Oxygen Species (ROS): Gambogic acid can induce the generation of reactive oxygen species (ROS) within cancer cells. While low levels of ROS can act as signaling molecules, excessive ROS production leads to oxidative stress, which can damage cellular components and trigger apoptosis.
-
Induction of Endoplasmic Reticulum (ER) Stress: Accumulation of unfolded or misfolded proteins in the endoplasmic reticulum leads to ER stress, which can initiate an apoptotic response. Gambogic acid has been shown to induce ER stress-mediated apoptosis.
Quantitative Data on this compound and Gambogic Acid Activity
The following tables summarize key quantitative data from studies on this compound and gambogic acid, providing insights into their potency and effects on molecular targets.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Gambogic Acid | SH-SY5Y (Neuroblastoma) | Cell Viability | 1.28 µM (6h) | |
| Gambogic Acid | A375 (Melanoma) | Cell Proliferation | 1.57 µg/mL (24h), 1.31 µg/mL (36h), 1.12 µg/mL (48h) | |
| Gambogic Acid | T98G (Glioblastoma) | Cell Proliferation | 200-400 nM | |
| Gambogic Acid | Hep3B (Hepatocellular Carcinoma) | Cell Viability | 1.8 µM | |
| Gambogic Acid | Huh7 (Hepatocellular Carcinoma) | Cell Viability | 2.2 µM |
Table 1: IC50 Values of Gambogic Acid in Various Cancer Cell Lines.
| Compound | Protein Target | Assay | IC50 Value | Reference |
| Gambogic Acid | Bfl-1 | Fluorescence Polarization | < 1 µM | |
| Gambogic Acid | Mcl-1 | Fluorescence Polarization | < 1 µM | |
| Gambogic Acid | Bcl-B | Fluorescence Polarization | < 1 µM |
Table 2: Inhibitory Concentrations of Gambogic Acid against Anti-Apoptotic Bcl-2 Family Proteins.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the molecular targets of this compound in apoptosis.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound for the desired time periods (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
-
Cell Lysis: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt, NF-κB p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound, then harvest them by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are viable.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Visualizing the Molecular Interactions
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways targeted by this compound in the induction of apoptosis.
Caption: this compound induces apoptosis via both extrinsic and intrinsic pathways.
Caption: NGA inhibits pro-survival Akt and NF-κB signaling pathways.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in tumor cells. Its ability to simultaneously engage multiple pro-apoptotic pathways while suppressing key survival signals underscores its promise as a multi-targeted therapeutic. The detailed understanding of its molecular targets, as outlined in this guide, provides a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of this compelling natural product. Future research should focus on clinical trials to validate the efficacy and safety of this compound in cancer treatment.
References
Neogambogic Acid: An In-depth Technical Guide on its Early Discovery and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neogambogic acid (NGA), a caged prenylated xanthone, has emerged as a promising natural product with significant anticancer properties. First isolated in 1984 from the resin of Garcinia hanburyi, NGA has demonstrated broad-spectrum antitumor activity, often with lower toxicity compared to its well-studied analogue, gambogic acid (GA).[1] This technical guide provides a comprehensive overview of the early discovery of NGA, its isolation, and initial biological characterization. A key focus is placed on its mechanism of action, particularly its role as an inhibitor of the Wnt/β-catenin signaling pathway. While the total synthesis of this compound has not been reported, this guide will cover the synthesis of related compounds and the core xanthone structure. Detailed experimental protocols for isolation and cytotoxicity assays are provided, along with a quantitative summary of its biological activity.
Early Discovery and Isolation
This compound was first isolated and identified in 1984 by Lu Gui-Bao and colleagues from gamboge, the dried resin of the Garcinia hanburyi tree.[1][2] Structurally, NGA is closely related to gambogic acid, another major bioactive constituent of the resin.[2] Early research highlighted NGA's potential as a potent anticancer agent, demonstrating selective inhibition of various cancer cell lines and exhibiting a more favorable toxicity profile than gambogic acid.[1]
Experimental Protocol: Isolation of this compound
The following protocol is a representative method for the isolation of this compound from Garcinia hanburyi resin, based on established procedures for related compounds.
Materials:
-
Gamboge resin
-
Organic solvents: n-hexane, methanol, ethyl acetate, acetone
-
Pyridine
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: The crude gamboge resin is first ground into a fine powder. The powder is then subjected to extraction with an organic solvent, such as ethyl acetate, to separate the soluble components from the insoluble material.
-
Initial Purification: The resulting crude extract is concentrated under reduced pressure. To separate this compound from other components, it can be converted into its pyridinium salt by dissolving the extract in a mixture of pyridine and water and allowing it to crystallize.
-
Chromatographic Separation: The crystallized pyridinium salt is then subjected to further purification using silica gel column chromatography. A gradient elution system, for example, a mixture of n-hexane and ethyl acetate in increasing polarity, is typically used to separate the different fractions.
-
Final Purification and Isolation: Fractions containing this compound are identified using techniques like Thin Layer Chromatography (TLC). These fractions are then pooled, and the solvent is evaporated. The purified this compound can be obtained by acidification of the salt to isolate the free acid. Final purification to obtain high-purity this compound is often achieved using preparative High-Performance Liquid Chromatography (HPLC).
Synthesis of the Core Structure
As of the current literature, a complete total synthesis of this compound has not been reported. However, significant progress has been made in the synthesis of the core 4-oxatricyclo[4.3.1.0]decan-2-one ring system found in gambogic acid and its analogs. The general approach involves the synthesis of the xanthone backbone, followed by the construction of the caged ring system.
Retrosynthetic Analysis of the Gambogic Acid Core
The synthesis of the xanthone core typically involves the condensation and cyclization of phloroglucinol with a substituted salicylic acid. The complex caged structure is then constructed through a series of stereoselective reactions.
References
The Pharmacokinetics and Bioavailability of Neogambogic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Neogambogic acid (NGA), a caged xanthonoid derived from the resin of the Garcinia hanburyi tree, has emerged as a promising candidate in oncology research. Its potent anti-tumor activities necessitate a thorough understanding of its pharmacokinetic profile and bioavailability to facilitate its translation into a viable therapeutic agent. This technical guide provides an in-depth overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, with a focus on preclinical data. Detailed methodologies for key analytical experiments are presented, and its interactions with critical signaling pathways are visualized to provide a comprehensive understanding of its biological fate and mechanism of action.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound are characterized by rapid elimination and a short half-life when administered in its unmodified form. To address these limitations, novel formulations such as nanoliposomes have been developed to improve its systemic exposure and therapeutic efficacy.
Quantitative Pharmacokinetic Data
Table 1: Pharmacokinetic Parameters of this compound Nanoliposomes (GNA-NLC) and Gambogic Acid (GA) Following Intravenous Administration in Rats
| Parameter | This compound Nanoliposomes (GNA-NLC) | Gambogic Acid (GA) |
| Dose | 1 mg/mL | 1 mg/kg |
| t½ (half-life) | 10.14 ± 0.03 hours | 14.9 minutes |
| AUC₀₋₂₄ (Area under the curve) | 58.36 ± 0.23 µg·h/mL | 54.2 µg·min/mL |
| Reference | [1] | [2] |
Note: The data for GNA-NLC and GA are from separate studies and are presented for comparative purposes. Direct comparison should be made with caution due to potential differences in experimental conditions. The AUC for GA was originally reported as AUC(t) and is presented here for context.
Bioavailability
The oral bioavailability of this compound is expected to be low due to its poor water solubility. While specific data on the absolute oral bioavailability of this compound was not found in the reviewed literature, studies on the related compound, gambogic acid, indicate very poor absorption after oral administration. The development of nanoformulations, such as the this compound nanoliposomes (GNA-NLC), has been shown to significantly increase plasma concentrations and prolong circulation time, thereby enhancing its potential for therapeutic efficacy[1].
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
The following is a generalized protocol for conducting a pharmacokinetic study of this compound in rats, based on common practices for similar compounds.
1. Animal Model:
-
Species: Male Wistar rats (or Sprague-Dawley)
-
Weight: 200-250 g
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle, with free access to food and water. Animals should be fasted overnight before dosing.
2. Drug Administration:
-
Intravenous (IV) Administration: this compound is dissolved in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline). A single dose is administered via the tail vein.
-
Oral (PO) Administration: this compound is suspended in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) and administered by oral gavage.
3. Blood Sampling:
-
Blood samples (approximately 0.3 mL) are collected from the jugular vein or retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Pharmacokinetic Analysis:
-
Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance are calculated using non-compartmental analysis with software like WinNonlin.
Caption: Sample preparation workflow for LC-MS/MS analysis.
Signaling Pathway Interactions
This compound exerts its anti-tumor effects by modulating several key signaling pathways involved in cancer cell proliferation, survival, and differentiation.
Wnt/β-catenin Signaling Pathway
This compound has been shown to suppress the Wnt/β-catenin signaling pathway. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates target genes involved in cell proliferation. This compound can inhibit this pathway, leading to decreased levels of β-catenin and its downstream targets.
Inhibition of the Wnt/β-catenin Pathway by this compound
Caption: this compound inhibits the Wnt/β-catenin pathway.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, survival, and metabolism, and its dysregulation is common in many cancers. Growth factors activate PI3K, which in turn activates Akt. Akt then phosphorylates and activates mTOR, a key protein kinase that promotes protein synthesis and cell proliferation. Gambogic acid, a close analog of this compound, has been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and mTOR, and subsequent induction of apoptosis.
Modulation of the PI3K/Akt/mTOR Pathway by Gambogic Acid
Caption: Gambogic acid inhibits the PI3K/Akt/mTOR pathway.
Conclusion
This compound demonstrates significant potential as an anticancer agent. However, its inherent pharmacokinetic limitations, such as poor solubility and rapid elimination, necessitate the development of advanced drug delivery systems. Nanoliposomal formulations have shown promise in improving its pharmacokinetic profile, leading to enhanced systemic exposure. The primary mechanism of action of this compound and its analogs involves the modulation of key oncogenic signaling pathways, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways. Further research focusing on the detailed pharmacokinetic and metabolic profiling of unmodified this compound is warranted to fully elucidate its therapeutic potential and to guide the rational design of future clinical studies.
References
In Vitro Screening of Neogambogic Acid on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neogambogic acid (NGA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Preliminary studies have demonstrated its ability to selectively inhibit the growth of a variety of cancer cells, often with a broader therapeutic window and lower toxicity than its well-studied analog, gambogic acid (GA).[1][2] This technical guide provides an in-depth overview of the in vitro screening of this compound, focusing on its effects on cancer cell lines. It summarizes key quantitative data, details common experimental protocols, and visualizes the molecular pathways implicated in its mechanism of action.
Data Presentation: Anti-proliferative Activity of this compound
The anti-proliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. While comprehensive IC50 data for this compound across a wide spectrum of cancer cell lines is still an active area of research, the available data, along with that of the structurally similar Gambogic acid (GA), demonstrates significant cytotoxic effects.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | SW480 | Colorectal Cancer | Concentration-dependent suppression | [3] |
| This compound | HCT116 | Colorectal Cancer | Concentration-dependent suppression | |
| Gambogic acid | BGC-823 | Gastric Cancer | Data available, specific value not in snippets | |
| Gambogic acid | MKN-28 | Gastric Cancer | Data available, specific value not in snippets | |
| Gambogic acid | LOVO | Colorectal Cancer | Data available, specific value not in snippets | |
| Gambogic acid | SW-116 | Colorectal Cancer | Data available, specific value not in snippets | |
| Gambogic acid | A549 | Non-small cell lung cancer | Synergistic effects with cisplatin | |
| Gambogic acid | NCI-H460 | Non-small cell lung cancer | Synergistic effects with cisplatin | |
| Gambogic acid | NCI-H1299 | Non-small cell lung cancer | Synergistic effects with cisplatin | |
| Gambogic acid | HT-29 | Colon Cancer | Dose- and time-dependent inhibition | |
| Gambogic acid | AGS | Gastric Cancer | ~2 µM (effective concentration) | |
| Gambogic acid | HGC27 | Gastric Cancer | ~2 µM (effective concentration) |
Experimental Protocols
The in vitro evaluation of this compound's anti-cancer effects involves a suite of standard cell biology assays. Below are detailed methodologies for key experiments.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a serial dilution) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Culture and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by this compound.
Protocol:
-
Protein Extraction: Treat cells with this compound, then lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Signaling Pathways and Mechanisms of Action
This compound exerts its anti-cancer effects by modulating several key signaling pathways. The following diagrams illustrate the experimental workflow and the known molecular pathways influenced by NGA.
Studies have shown that this compound can suppress the characteristics of colorectal cancer stem cells by inhibiting the Wnt/β-catenin signaling pathway.
References
Neogambogic Acid: A Multi-Faceted Modulator of the Tumor Microenvironment
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The tumor microenvironment (TME) is a complex and dynamic ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix (ECM).[1] This intricate network plays a pivotal role in tumor progression, metastasis, and resistance to therapy.[1][2] Neogambogic acid (NGA), a caged xanthone isolated from the resin of the Garcinia hanburyi tree, has emerged as a promising anti-cancer agent.[3][4] Unlike conventional chemotherapeutics that primarily target cancer cells, NGA exerts profound effects on multiple components of the TME, representing a holistic approach to cancer therapy. This document provides a comprehensive technical overview of the mechanisms through which this compound remodels the tumor microenvironment.
Inhibition of Angiogenesis
Tumor angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Hypoxia within the TME is a primary driver of angiogenesis, largely through the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). The structurally similar compound, gambogic acid (GA), has been shown to be a potent inhibitor of angiogenesis.
Mechanism of Action: Gambogic acid inhibits angiogenesis primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. It directly inhibits the activation of VEGFR2 and its downstream effectors, including c-Src, FAK, and AKT. This disruption leads to a significant reduction in the proliferation, migration, and tube formation of endothelial cells. Furthermore, GA suppresses the expression of HIF-1α and its target gene VEGF under hypoxic conditions, cutting off a critical stimulus for angiogenesis. This effect is partly mediated through the inhibition of the PI3K/Akt/mTOR pathway.
dot
Caption: NGA's anti-angiogenic signaling pathway.
Modulation of the Immune Microenvironment
The TME is often characterized by an immunosuppressive landscape that allows tumors to evade immune destruction. Key players in this process include tumor-associated macrophages (TAMs), which are often polarized towards an M2-like, pro-tumoral phenotype.
Mechanism of Action: Gambogic acid has been shown to modulate the immune microenvironment. It can repolarize M2 macrophages towards an anti-tumor M1 phenotype. One mechanism involves the inhibition of tumor cell-derived extracellular vesicles (EVs) carrying microRNA-21 (miR-21), which are known to induce M2 polarization. By reducing EV-shuttled miR-21, GA decreases the population of M2 macrophages (CD68+CD206+) and increases M1 macrophages (CD68+CD86+), leading to higher levels of the pro-inflammatory cytokine IL-12 and lower levels of the immunosuppressive cytokine IL-10. Furthermore, GA can induce immunogenic cell death (ICD) in cancer cells, a process that releases damage-associated molecular patterns (DAMPs) like calreticulin (CRT) and HMGB1. This promotes the maturation of dendritic cells (DCs) and enhances CD8+ T cell-mediated anti-tumor immunity.
dot
Caption: NGA's immunomodulatory effects in the TME.
Targeting Cancer Stem Cells
Cancer stem cells (CSCs) are a subpopulation of tumor cells with self-renewal capabilities that are believed to drive tumor initiation, metastasis, and therapy resistance. Targeting CSCs is a critical strategy for preventing cancer recurrence.
Mechanism of Action: this compound has demonstrated the ability to specifically target and suppress the characteristics of colorectal CSCs. It inhibits the viability and spheroid formation ability of CSCs, reduces the levels of CSC markers, and induces apoptosis and G0/G1 phase cell cycle arrest. A key mechanism is the inhibition of the Wnt/β-catenin signaling pathway. NGA downregulates the expression of Wnt and β-catenin while inhibiting the phosphorylation of GSK3β, a key negative regulator of the pathway. This leads to the suppression of CSC properties.
dot
Caption: NGA inhibits CSCs via the Wnt/β-catenin pathway.
Remodeling the Extracellular Matrix
The extracellular matrix (ECM) is not merely a scaffold but actively influences tumor cell behavior. Dysregulation of ECM composition and stiffness, often driven by cancer-associated fibroblasts (CAFs), promotes tumor progression and metastasis. Cell adhesion to ECM components like fibronectin via integrin receptors is crucial for these processes.
Mechanism of Action: Gambogic acid has been shown to inhibit tumor cell adhesion to the ECM. It achieves this by suppressing the expression of integrin β1 and disrupting the function of membrane lipid rafts, which are critical for integrin signaling. This leads to the deformation of the focal adhesion complex, thereby reducing the ability of cancer cells to adhere and migrate, which is a key step in metastasis.
Appendix A: Quantitative Data Summary
Data presented below is for Gambogic Acid (GA), a structurally analogous and more extensively studied precursor to this compound.
| Parameter | Cell Line | Value/Effect | Concentration | Reference |
| Angiogenesis Inhibition | ||||
| HUVEC Migration Inhibition | HUVEC | Strong Inhibition | 10 nM | |
| HUVEC Proliferation IC50 | HUVEC | 80 nM | 80 nM | |
| PC3 Proliferation IC50 | PC3 (Prostate) | > 400 nM | > 400 nM | |
| Pancreatic Cancer | ||||
| Proliferation IC50 (12h) | BxPC-3, PANC-1, etc. | < 8.3 µM | < 8.3 µM | |
| Proliferation IC50 (24h) | BxPC-3, PANC-1, etc. | < 3.8 µM | < 3.8 µM | |
| Proliferation IC50 (48h) | BxPC-3, PANC-1, etc. | < 1.7 µM | < 1.7 µM | |
| Glioblastoma | ||||
| Apoptosis Induction | Rat C6 Glioma | Concentration-dependent | 1-2 µM | |
| Tumor Volume Reduction (in vivo) | Rat C6 Glioma Xenograft | Significant reduction (<100 mm³ vs ~400 mm³) | 1-2 µM equivalent dose |
Appendix B: Detailed Experimental Protocols
Protocol 1: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Methodology:
-
Preparation: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate.
-
Gelling: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in EGM-2 medium containing VEGF (10 ng/mL).
-
Treatment: Add this compound at various concentrations (e.g., 0, 10, 50, 100 nM) to the cell suspension.
-
Incubation: Seed 1.5 x 10⁴ treated HUVECs onto the surface of the solidified Matrigel in each well. Incubate at 37°C in a 5% CO₂ incubator for 4-6 hours.
-
Imaging & Analysis: Visualize the formation of tube-like structures under an inverted microscope. Capture images and quantify the total tube length, number of junctions, and number of loops using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin). A significant decrease in these parameters in NGA-treated wells compared to the control indicates anti-angiogenic activity.
Protocol 2: Macrophage Polarization Assay
This assay determines the effect of a compound on the polarization of macrophages towards an M1 (anti-tumor) or M2 (pro-tumor) phenotype.
Methodology:
-
Macrophage Differentiation: Isolate human peripheral blood mononuclear cells (PBMCs) and culture them with M-CSF (50 ng/mL) for 5-7 days to differentiate them into M0 macrophages.
-
M2 Polarization: Induce M2 polarization by treating M0 macrophages with IL-4 (20 ng/mL) and IL-13 (20 ng/mL) for 48 hours.
-
Treatment: Concurrently with M2 polarization stimuli, treat the cells with this compound at desired concentrations (e.g., 0.1, 1, 10 µM).
-
Analysis by Flow Cytometry:
-
Harvest the cells and stain them with fluorescently-labeled antibodies against surface markers: CD68 (pan-macrophage), CD86 (M1 marker), and CD206 (M2 marker).
-
Analyze the cells using a flow cytometer. Gate on the CD68+ population and quantify the percentage of CD86+ (M1) and CD206+ (M2) cells. An increase in the CD86+/CD206+ ratio indicates a shift towards an M1 phenotype.
-
-
Cytokine Analysis (ELISA):
-
Collect the culture supernatant from the treated cells.
-
Use Enzyme-Linked Immunosorbent Assay (ELISA) kits to measure the concentration of IL-12 (M1 cytokine) and IL-10 (M2 cytokine). An increase in IL-12 and a decrease in IL-10 further confirms M1 polarization.
-
Protocol 3: Cancer Stem Cell Spheroid Formation Assay
This assay measures the self-renewal capacity of cancer stem cells by assessing their ability to form three-dimensional spheroids in non-adherent conditions.
Methodology:
-
Cell Preparation: Dissociate a cancer cell line (e.g., SW480, HCT116) into a single-cell suspension.
-
Plating: Plate the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates.
-
Culture Medium: Culture the cells in serum-free DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and bFGF (20 ng/mL).
-
Treatment: Add this compound at various concentrations to the culture medium at the time of plating.
-
Incubation: Incubate the plates for 7-10 days to allow for spheroid formation.
-
Quantification: Count the number of spheroids formed (typically >50 µm in diameter) in each well under a microscope. A dose-dependent decrease in the number and size of spheroids in NGA-treated wells indicates an inhibitory effect on CSC self-renewal.
dot
Caption: Workflow for the Cancer Stem Cell Spheroid Formation Assay.
References
The Cellular Odyssey of Neogambogic Acid: A Technical Guide to Uptake and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neogambogic acid (NGA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a promising natural compound with potent anti-cancer properties.[1][2] Structurally similar to its well-studied analog, Gambogic acid (GA), NGA exhibits a broad spectrum of antitumor activities, often with lower toxicity, making it a compelling candidate for further investigation in drug development.[1][2] Understanding the cellular uptake and subsequent intracellular distribution of NGA is paramount to elucidating its mechanism of action, optimizing its therapeutic efficacy, and developing effective delivery strategies. This technical guide provides a comprehensive overview of the current knowledge on the cellular uptake and distribution of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Cellular Uptake and Distribution of this compound: Quantitative Insights
While research specifically quantifying the cellular uptake of this compound is still emerging, valuable insights can be drawn from studies on both NGA and its close analog, Gambogic acid (GA). The available data on the in vitro cytotoxicity and in vivo pharmacokinetics are summarized below. It is important to note the distinction between the two compounds when interpreting the data.
In Vitro Cytotoxicity
The cytotoxic effects of NGA and GA have been evaluated across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | B16 | Melanoma | Not specified, but viability decreased with increasing concentration and time | Not specified | [1] |
| Gambogic Acid | Bel-7402 | Hepatocellular Carcinoma | 0.045 | Not specified | |
| Gambogic Acid | SMMC-7721 | Hepatocellular Carcinoma | 0.73 | Not specified | |
| Gambogic Acid | Bel-7404 | Hepatocellular Carcinoma | 1.25 | Not specified | |
| Gambogic Acid | QGY-7701 | Hepatocellular Carcinoma | 0.12 | Not specified | |
| Gambogic Acid | HepG2 | Hepatocellular Carcinoma | 0.067 | Not specified | |
| Gambogic Acid | BxPC-3 | Pancreatic Cancer | < 8.3, < 3.8, < 1.7 | 12, 24, 48 | |
| Gambogic Acid | MIA PaCa-2 | Pancreatic Cancer | < 8.3, < 3.8, < 1.7 | 12, 24, 48 | |
| Gambogic Acid | PANC-1 | Pancreatic Cancer | < 8.3, < 3.8, < 1.7 | 12, 24, 48 | |
| Gambogic Acid | SW1990 | Pancreatic Cancer | < 8.3, < 3.8, < 1.7 | 12, 24, 48 | |
| Gambogic Acid | A375 | Malignant Melanoma | 5 and 10 | Not specified | |
| Gambogic Acid | SpC-A1 | Lung Cancer | 1.5 (for ~47.9% apoptosis) | Not specified | |
| Gambogic Acid | SK-meS-1 | Lung Cancer | 1.5 (for ~21% apoptosis) | Not specified | |
| Gambogic Acid | SMMC-7721 | Hepatoma | ~95% growth inhibition at 10 µM | Not specified | |
| Gambogic Acid | L02 | Normal Embryo Hepatic | ~40% growth inhibition at 10 µM | Not specified |
Pharmacokinetics and Biodistribution
Pharmacokinetic studies, primarily conducted on Gambogic acid, provide crucial information on its absorption, distribution, metabolism, and excretion (ADME) profile in vivo. A study on this compound nanoliposomes also offers valuable comparative data.
| Compound Formulation | Animal Model | Dose | Administration | t1/2 (elimination half-life) | AUCt (Area under the curve) | Key Distribution Findings | Reference |
| Gambogic Acid | Rats | 1 mg/kg | i.v. | 14.9 min | 54.2 µg·min/ml | Highest concentrations in the liver; rapidly eliminated from blood and transferred to tissues. | |
| Gambogic Acid | Rats | 2 mg/kg | i.v. | 15.7 min | 96.1 µg·min/ml | Highest concentrations in the liver; rapidly eliminated from blood and transferred to tissues. | |
| Gambogic Acid | Rats | 4 mg/kg | i.v. | 16.1 min | 182.4 µg·min/ml | Highest concentrations in the liver; rapidly eliminated from blood and transferred to tissues. | |
| This compound Nanoliposomes (GNA-NLC) | Rats | 1 mg/mL | i.v. | 10.14 ± 0.03 hours | 58.36 ± 0.23 µg/h/mL | Prolonged retention time in blood and higher plasma concentration compared to common GA preparations. |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the cellular uptake and distribution of this compound.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well microplate
-
This compound (NGA) stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Treat the cells with various concentrations of NGA and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Carefully aspirate the MTT solution and add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm (or between 550-600 nm) using a plate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protein Expression Analysis: Western Blotting
Western blotting is a technique used to detect specific proteins in a sample of tissue or cells.
Materials:
-
Cells or tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager or X-ray film)
Procedure:
-
Sample Preparation: Lyse cells or tissues in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
Gel Electrophoresis: Denature equal amounts of protein from each sample by boiling in sample buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.
Cellular Uptake Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC can be used to quantify the intracellular concentration of NGA.
Materials:
-
Cultured cells
-
This compound (NGA)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis solution (e.g., 0.5% Triton X-100)
-
Mobile phase for HPLC
-
HPLC system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Cell Treatment: Seed cells in culture plates and treat with a known concentration of NGA for various time points.
-
Cell Harvesting and Lysis: After incubation, wash the cells three times with cold PBS to remove extracellular NGA. Lyse the cells with a lysis solution.
-
Sample Preparation: Collect the cell lysate and centrifuge to pellet any debris. The supernatant contains the intracellular NGA.
-
HPLC Analysis: Inject a known volume of the supernatant into the HPLC system. The concentration of NGA is determined by comparing the peak area of the sample to a standard curve of known NGA concentrations.
-
Data Normalization: Normalize the intracellular NGA concentration to the total protein content or cell number in each sample.
Signaling Pathways Modulated by this compound
This compound and its analog, Gambogic acid, have been shown to modulate several critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is crucial for embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers. NGA has been shown to suppress the characteristics of colorectal cancer stem cells by inhibiting this pathway.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival, growth, and proliferation. Its dysregulation is common in cancer. NGA has been observed to reduce p-PI3K and p-Akt protein expressions.
References
Methodological & Application
Application Notes and Protocols for Neogambogic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neogambogic acid, a caged xanthone derived from the resin of the Garcinia hanburyi tree, has garnered significant interest in cancer research due to its potent anti-tumor activities. It has been demonstrated to induce apoptosis and inhibit proliferation in a variety of cancer cell lines. However, its hydrophobic nature presents challenges for its application in aqueous cell culture environments. This document provides a detailed protocol for the proper dissolution and preparation of this compound solutions for in vitro experiments, ensuring reproducibility and maximizing its biological activity. Additionally, it outlines the key signaling pathways modulated by this compound.
Data Presentation
The following table summarizes the key quantitative data for the preparation of this compound solutions.
| Parameter | Value | Solvent | Notes |
| Solubility | Soluble | DMSO (Dimethyl Sulfoxide) | Also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[1][2] |
| Stock Solution Concentration | 10-20 mM | 100% DMSO | Higher concentrations help to minimize the volume of DMSO added to the cell culture medium. |
| Storage of Stock Solution | -20°C or -80°C | 100% DMSO | Aliquot to avoid repeated freeze-thaw cycles. Stable for up to 1 month at -20°C and up to 6 months at -80°C.[3] |
| Final DMSO Concentration in Culture | < 0.5% (v/v) | Cell Culture Medium | High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration as low as possible. |
| Working Concentration | Varies by cell line and assay | Cell Culture Medium | Typically in the low micromolar (µM) range. Determine the optimal concentration through dose-response experiments. |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the preparation of this compound solutions for cell culture experiments.
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Vortex mixer
-
Water bath or incubator set to 37°C
-
Optional: Ultrasonic bath
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Calculate the required amount of this compound:
-
The molecular weight of this compound is 646.77 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, weigh out 6.47 mg of this compound powder.
-
-
Dissolving the powder:
-
Aseptically transfer the weighed this compound powder into a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO (in this case, 1 mL) to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A clear, yellow solution should be obtained.
-
To aid dissolution, the tube can be gently warmed to 37°C for a few minutes or placed in an ultrasonic bath.[3]
-
-
Sterilization and Storage:
-
The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not required and may lead to loss of the compound.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
-
Protocol 2: Preparation of this compound Working Solution
This protocol is critical to avoid precipitation of the hydrophobic this compound upon dilution into the aqueous cell culture medium.
-
Pre-warm the cell culture medium:
-
Before preparing the working solution, warm the required volume of complete cell culture medium to 37°C in a water bath or incubator. Using pre-warmed medium helps to maintain the solubility of the compound.
-
-
Thaw the stock solution:
-
Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.
-
-
Perform serial dilutions (Intermediate Dilution):
-
Directly diluting the highly concentrated DMSO stock into a large volume of aqueous medium can cause the compound to precipitate. To avoid this, perform an intermediate dilution step.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, first prepare a 100-fold dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed complete cell culture medium in a sterile tube. Mix gently by pipetting. This results in a 100 µM intermediate solution.
-
-
Prepare the final working solution:
-
Add the required volume of the intermediate solution to the pre-warmed complete cell culture medium to achieve the desired final concentration.
-
For example, to prepare 10 mL of a 10 µM final working solution, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed complete cell culture medium.
-
Mix gently by inverting the tube or swirling the flask. Avoid vigorous vortexing, which can cause the compound to precipitate.
-
-
Quality Control:
-
Visually inspect the final working solution for any signs of precipitation or turbidity. A clear solution indicates that the compound is properly dissolved.
-
It is recommended to prepare the working solution fresh for each experiment.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the this compound-treated samples. This is crucial to distinguish the effects of the compound from any potential effects of the solvent.
-
Signaling Pathways and Experimental Workflows
This compound exerts its anti-cancer effects by modulating multiple signaling pathways, primarily leading to the induction of apoptosis and inhibition of pro-survival pathways.
Experimental Workflow for Assessing Cellular Effects
Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.
This compound-Modulated Signaling Pathways
This compound has been shown to induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. Furthermore, it inhibits the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer and promotes cell proliferation and survival. The inhibition of DLK1 has also been implicated in the anti-cancer effects of this compound.
Caption: Signaling pathways modulated by this compound leading to apoptosis.
References
Application Notes and Protocols for Neogambogic Acid in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration of neogambogic acid (NGA) in mouse models, based on available preclinical research. Due to the limited public data specifically for this compound, this document also includes supplementary information on its structurally similar and more extensively studied analog, gambogic acid (GA), to provide a broader context for experimental design.
Introduction to this compound
This compound is a caged xanthone derived from the resin of the Garcinia hanburyi tree. Preliminary studies suggest that NGA possesses significant anti-tumor properties, potentially with a broader therapeutic window and lower toxicity compared to its close analog, gambogic acid.[1][2] Its proposed mechanisms of action include the induction of apoptosis, accumulation of reactive oxygen species (ROS), inhibition of telomerase activity, and modulation of key signaling pathways such as MAPK and Wnt/β-catenin.[3][4] A critical consideration for in vivo studies is NGA's poor aqueous solubility, necessitating the use of organic solvents or specialized formulations for effective delivery.[3]
Quantitative Data Summary: this compound Dosage in Mouse Models
The following table summarizes the reported dosages of this compound used in in vivo mouse models.
| Mouse Model | Cell Line | Administration Route | Dosage | Treatment Schedule | Reference |
| Ascitic Tumor | S180 | Intraperitoneal (i.p.) | 2.0, 4.0, 8.0 mg/kg | Once daily for 7 days | Xiao et al. (as cited in) |
| Xenograft Tumor | S180 | Intragastric (i.g.) | 4.0, 8.0, 16.0 mg/kg | Once daily for 12 days | Xiao et al. (as cited in) |
Experimental Protocols
The following are generalized protocols for the preparation and administration of this compound to mice, based on the available data and standard laboratory practices for compounds with poor water solubility.
Preparation of this compound for In Vivo Administration
Note: this compound is poorly soluble in water. A common approach for such compounds is to prepare a stock solution in an organic solvent, which is then diluted in a suitable vehicle for injection or oral gavage.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol for a Vehicle Formulation (Example): This protocol describes the preparation of a common vehicle for poorly water-soluble compounds. The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity.
-
Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
Prepare NGA Stock Solution: Dissolve the required amount of this compound powder in DMSO to create a concentrated stock solution. Ensure it is fully dissolved by vortexing.
-
Prepare Dosing Solution: Dilute the NGA stock solution with the prepared vehicle to achieve the final desired concentration for injection or gavage. For example, to prepare a 1 mg/mL dosing solution, add 10 µL of a 100 mg/mL stock solution to 990 µL of vehicle.
-
Final Formulation: Vortex the final dosing solution thoroughly to ensure a homogenous suspension or solution before administration.
Intraperitoneal (i.p.) Injection Protocol
Materials:
-
Prepared this compound dosing solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Mouse restraint device (optional)
-
70% ethanol for disinfection
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the abdomen. This can be done manually or with a restraint device.
-
Injection Site: Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.
-
Administration: Insert the needle at a 15-30 degree angle into the peritoneal cavity. Aspirate briefly to ensure no fluid or blood is drawn, which would indicate entry into an organ or blood vessel.
-
Injection: Inject the calculated volume of the this compound solution slowly. The injection volume should typically not exceed 10 mL/kg body weight.
-
Post-injection Monitoring: Return the mouse to its cage and monitor for any signs of distress.
Intragastric (i.g.) Gavage Protocol
Materials:
-
Prepared this compound dosing solution
-
Sterile oral gavage needles (flexible or rigid, appropriate size for the mouse)
-
Sterile syringes
-
Mouse restraint device (optional)
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse to prevent movement of the head and body.
-
Gavage Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced.
-
Verification: Ensure the needle is in the esophagus and not the trachea. If resistance is met or the animal shows signs of respiratory distress, withdraw the needle immediately.
-
Administration: Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the this compound solution. The gavage volume should generally not exceed 10 mL/kg body weight.
-
Post-gavage Monitoring: Return the mouse to its cage and monitor for any signs of discomfort or respiratory issues.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathways affected by this compound and a general experimental workflow for in vivo studies.
Caption: Proposed signaling pathways modulated by this compound.
Caption: A generalized workflow for in vivo mouse xenograft studies.
Supplementary Data: Gambogic Acid
Given the structural similarity and the larger body of available research, the following data on gambogic acid (GA) may be useful for designing and interpreting studies with this compound.
| Mouse Model | Cell Line | Administration Route | Dosage | Treatment Schedule | Reference |
| Xenograft | HT-29 (Colorectal) | Intravenous (i.v.) | 5, 10, 20 mg/kg | Twice weekly | |
| Xenograft | U266 (Multiple Myeloma) | Not specified | 2, 4 mg/kg | Every 2 days for 14 days | |
| Xenograft | A549 (Lung) | Not specified | 8 mg/kg | Not specified | |
| Xenograft | SMMC-7721 (Hepatocellular) | Not specified | 2, 4, 8 mg/kg | Not specified | |
| Xenograft | A375 (Melanoma) | Intraperitoneal (i.p.) | 100 mg/kg | Not specified |
Conclusion and Future Directions
This compound is a promising anti-cancer agent, but further in vivo studies are required to fully elucidate its efficacy, optimal dosing, and long-term toxicity profile. The information and protocols provided herein serve as a foundational guide for researchers initiating preclinical studies with this compound. Future research should focus on expanding the range of cancer models tested, exploring different administration routes and schedules, and investigating combination therapies. Development of novel formulations to improve the bioavailability of this compound is also a critical area for future investigation.
References
- 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer activity and underlying mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcpsp.pk [jcpsp.pk]
- 4. Emerging tendencies for the nano-delivery of gambogic acid: a promising approach in oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Neogambogic Acid in Plasma: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of Neogambogic acid in plasma, a critical aspect of pharmacokinetic and toxicokinetic studies in drug development. Due to the limited availability of published methods specifically for this compound, this guide presents established and validated methods for the structurally analogous compound, gambogic acid. These protocols, primarily based on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), can be adapted and validated for the precise quantification of this compound in a research setting.
General Experimental Workflow
The quantification of this compound in plasma typically involves several key stages, from sample collection to data analysis. The general workflow is outlined below.
Figure 1. General workflow for the quantification of this compound in plasma.
Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method offers a robust and cost-effective approach for the quantification of this compound and is suitable for studies where high sensitivity is not the primary requirement. The following protocol is adapted from a validated method for gambogic acid in dog plasma[1].
Experimental Protocol
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of plasma in a microcentrifuge tube, add 50 µL of an internal standard (IS) solution (e.g., a structurally similar compound not present in the sample).
-
Acidify the plasma sample by adding 50 µL of 1 M hydrochloric acid to facilitate extraction.
-
Add 1 mL of ethyl acetate as the extraction solvent.
-
Vortex the mixture for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and inject a 20 µL aliquot into the HPLC system.
2. Chromatographic Conditions
-
HPLC System: Agilent 1100 series or equivalent.
-
Column: Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol and 0.05% phosphoric acid in water (94:6, v/v)[1].
-
Flow Rate: 1.0 mL/min[1].
-
Column Temperature: 35°C[1].
-
UV Detection Wavelength: 360 nm[1].
Quantitative Data Summary (for Gambogic Acid)
The following table summarizes the performance characteristics of the HPLC-UV method for gambogic acid, which can be used as a benchmark for the validation of a method for this compound.
| Parameter | Result |
| Linearity Range | 0.156 - 20 µg/mL |
| Lower Limit of Quantification (LLOQ) | 0.156 µg/mL |
| Intra-day Precision (%RSD) | < 10.0% |
| Inter-day Precision (%RSD) | < 10.0% |
| Accuracy | 93.0% - 104.2% |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For studies requiring higher sensitivity and selectivity, an LC-MS/MS method is recommended. The following protocol is based on a validated method for the simultaneous determination of gambogic acid and gambogenic acid in rat plasma.
Experimental Protocol
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma in a microcentrifuge tube, add 150 µL of methanol containing the internal standard.
-
Vortex the mixture for 3 minutes to precipitate plasma proteins.
-
Centrifuge the sample at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase: An isocratic mixture of methanol, 10 mM ammonium acetate buffer, and acetic acid (90:10:0.1, v/v/v).
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (for Gambogic Acid): m/z 629.3 → 573.2. For this compound, these transitions will need to be optimized.
Quantitative Data Summary (for Gambogic Acid)
The following table summarizes the performance characteristics of the LC-MS/MS method for gambogic acid.
| Parameter | Result |
| Linearity Range | 2.00 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 2.00 ng/mL |
| Intra-day Precision (%RSD) | < 11.7% |
| Inter-day Precision (%RSD) | < 11.7% |
| Accuracy (%RE) | -10.6% to 12.4% |
Method Validation for this compound
It is imperative to conduct a thorough method validation for this compound using the adapted protocols to ensure data reliability. Key validation parameters to be assessed include:
-
Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the plasma matrix.
-
Linearity and Range: The concentration range over which the assay is accurate and precise.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of plasma components on the ionization of the analyte.
-
Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).
Signaling Pathways and Logical Relationships
The quantification of this compound in plasma is a critical step in understanding its pharmacokinetic profile, which in turn informs its potential therapeutic applications and toxicity. The relationship between dosing, plasma concentration, and biological effect is a fundamental concept in pharmacology.
Figure 2. Relationship between dosing, pharmacokinetics, and pharmacodynamics.
These detailed protocols and application notes provide a strong foundation for researchers to develop and validate robust analytical methods for the quantification of this compound in plasma, thereby facilitating further investigation into its pharmacological properties.
References
Application Notes and Protocols: Neogambogic Acid in Non-Small Cell Lung Cancer (NSCLC) Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Neogambogic acid (NGA), a caged xanthonoid derived from the gamboge resin of the Garcinia hanburyi tree, has demonstrated significant anti-tumor activities across various cancer types.[1][2] In the context of non-small cell lung cancer (NSCLC), the most prevalent form of lung cancer, NGA presents a compelling case for investigation due to its multifaceted mechanisms of action.[3][4][5] It has been shown to inhibit cancer cell proliferation, induce programmed cell death (apoptosis and ferroptosis), and arrest the cell cycle. Furthermore, NGA appears to modulate key oncogenic signaling pathways that are frequently dysregulated in NSCLC, making it a promising candidate for further preclinical and clinical evaluation. These notes provide a summary of its application, key quantitative data, and detailed protocols for its study in NSCLC models.
Summary of Biological Effects and Quantitative Data
This compound exerts a dose- and time-dependent inhibitory effect on the growth and proliferation of NSCLC cells, including cisplatin-resistant lines.
Table 1: In Vitro Cytotoxicity of this compound in NSCLC Cell Lines
| Cell Line | Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |
|---|---|---|---|---|---|
| A549 | Adenocarcinoma | ~3.9 | Not Specified | CCK-8 | |
| HCC1833 | Adenocarcinoma | ~2.5 | Not Specified | CCK-8 | |
| H1650 | Adenocarcinoma | ~3.8 | Not Specified | CCK-8 | |
| A549/Cis | Cisplatin-Resistant | Not Specified | 24, 48, 72 | MTT |
| SPC-A1 | Adenocarcinoma | Not Specified | Not Specified | MTT | |
Note: IC50 values can vary based on experimental conditions and specific assays used.
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Cancer Type | Animal Model | Treatment | Tumor Growth Inhibition | Reference |
|---|---|---|---|---|
| NSCLC (HCC1833 Xenograft) | Nude Mice | NGA | Significant inhibition of tumor growth and weight | |
| SCLC (NCI-H446 Xenograft) | Nude Mice | NGA | Significant inhibition of tumor proliferation |
| NSCLC (A549 Xenograft) | Nude Mice | NGA + Cisplatin | Increased antitumor activity compared to single agents | |
Key Signaling Pathways and Mechanisms of Action
NGA's anti-cancer effects in NSCLC are attributed to its modulation of several critical signaling pathways.
Induction of Apoptosis and Cell Cycle Arrest
NGA induces apoptosis through both intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2. This leads to the activation of a caspase cascade, including caspase-3, -8, and -9, ultimately resulting in cleavage of poly(ADP-ribose) polymerase (PARP) and programmed cell death. Concurrently, NGA can arrest the cell cycle at the G0/G1 phase by downregulating cyclins D1/D3 and cyclin-dependent kinases (CDK4/CDK6) while upregulating tumor suppressors like p53 and p21.
Inhibition of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and growth, and its aberrant activation is common in NSCLC. NGA has been shown to suppress the activation of key components of this pathway, including the phosphorylation of Akt, mTOR, and S6, thereby inhibiting downstream signaling that promotes cancer cell survival.
Suppression of STAT3 Signaling
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is frequently constitutively activated in NSCLC, promoting cell proliferation, survival, and angiogenesis. Inhibition of STAT3 activation is a key therapeutic strategy. NGA has been identified as an inhibitor of this pathway, reducing the expression and activation of STAT3 and its downstream targets like Bcl-2, survivin, and VEGF.
Induction of Ferroptosis
Recent studies suggest NGA can also induce ferroptosis, an iron-dependent form of programmed cell death. This is achieved by inhibiting the expression of GTP cyclohydrolase 1 (GCH1), a key enzyme in an antioxidant defense system, leading to redox imbalance and lipid peroxidation, hallmarks of ferroptosis.
Experimental Protocols
The following are generalized protocols for key experiments to assess the efficacy of this compound in NSCLC cell lines.
Protocol 1: Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
NSCLC cell lines (e.g., A549, HCC1833)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight at 37°C, 5% CO2.
-
Treatment: Replace the medium with fresh medium containing various concentrations of NGA. Include wells with vehicle (DMSO) as a control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well.
-
Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the crystals. Measure the absorbance at a wavelength between 550 and 600 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot Analysis of Protein Expression
Western blotting is used to detect and quantify specific proteins in a sample, providing insight into the molecular mechanisms affected by NGA.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels (e.g., 4-20% precast)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Akt, anti-p-Akt, anti-Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection reagent
Procedure:
-
Cell Lysis: After treatment with NGA, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and heating at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (e.g., diluted 1:1000 in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Protocol 3: In Vivo NSCLC Xenograft Mouse Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of NGA in a living organism.
Materials:
-
Immunocompromised mice (e.g., Nude or SCID, 4-6 weeks old)
-
NSCLC cells (e.g., A549 or HCC1833, 1-5 x 10^6 cells per mouse)
-
Matrigel (optional, can improve tumor take-rate)
-
Sterile PBS
-
NGA formulation for injection (e.g., suspended in a vehicle like 0.5% HPMC)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest NSCLC cells and resuspend them in sterile PBS, optionally mixed 1:1 with Matrigel, at the desired concentration.
-
Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 150-200 mm³), measure them with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, NGA low dose, NGA high dose) with similar average tumor volumes.
-
Treatment Administration: Administer NGA or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection or oral gavage) according to the planned schedule.
-
Monitoring: Monitor animal body weight and overall health throughout the study as indicators of toxicity.
-
Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blot).
References
- 1. Gambogenic acid inhibits the proliferation of small‑cell lung cancer cells by arresting the cell cycle and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogenic acid exerts anticancer effects in cisplatin-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogenic Acid Suppresses Malignant Progression of Non-Small Cell Lung Cancer via GCH1-Mediated Ferroptosis [mdpi.com]
- 5. Gambogic acid improves non‐small cell lung cancer progression by inhibition of mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neogambogic Acid in Colorectal Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Neogambogic acid, a potent natural compound, in the study of colorectal cancer (CRC) cell lines. The following sections detail the effects of this compound on CRC cell viability, apoptosis, and key signaling pathways, supported by experimental data and detailed protocols for replication.
Introduction
This compound, a caged xanthone derived from the resin of Garcinia hanburyi, has demonstrated significant anti-cancer properties. In colorectal cancer, it has been shown to suppress tumor growth by targeting cancer stem cells (CSCs) and inducing apoptosis.[1] It modulates critical signaling pathways, including the Wnt/β-catenin and PI3K/AKT pathways, making it a promising candidate for further investigation in CRC therapy.[1][2][3] This document outlines the protocols to effectively study the impact of this compound on various colorectal cancer cell lines.
Effects of this compound on Colorectal Cancer Cell Lines
This compound and its related compound, Gambogic acid (GA), have been shown to exert several anti-cancer effects on colorectal cancer cell lines.
Key Findings:
-
Inhibition of Cell Proliferation and Viability: this compound suppresses the viability of colorectal cancer cells, including SW480 and HCT116.[1] Similarly, Gambogic acid inhibits the proliferation of HT-29 and SW620 cells in a dose- and time-dependent manner.
-
Induction of Apoptosis: A primary mechanism of this compound's anti-cancer activity is the induction of apoptosis. This is characterized by increased nuclear condensation, DNA fragmentation, and the activation of caspases.
-
Cell Cycle Arrest: Treatment with this compound can lead to cell cycle arrest, particularly at the G0/G1 phase.
-
Targeting Cancer Stem Cells: this compound has been shown to suppress the characteristics of colorectal cancer stem cells, including spheroid formation ability and the expression of CSC markers.
-
Overcoming Drug Resistance: Gambogic acid has demonstrated the ability to inhibit proliferation and induce apoptosis in 5-fluorouracil (5-FU) resistant colorectal cancer cells, suggesting its potential to overcome chemoresistance.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the effects of Gambogic acid (a closely related compound to this compound) on colorectal cancer cell lines.
Table 1: Effect of Gambogic Acid on HT-29 Cell Viability
| Treatment Duration | Concentration (µmol/L) | Relative Cell Viability (%) |
| 24 h | 0.31 | Data not specified |
| 0.62 | Data not specified | |
| 1.25 | Data not specified | |
| 2.50 | Data not specified | |
| 5.00 | Data not specified | |
| 10.00 | Data not specified | |
| 48 h | 0.31 | Data not specified |
| 0.62 | Data not specified | |
| 1.25 | Data not specified | |
| 2.50 | Data not specified | |
| 5.00 | Data not specified | |
| 10.00 | Data not specified | |
| 72 h | 0.31 | Data not specified |
| 0.62 | Data not specified | |
| 1.25 | Data not specified | |
| 2.50 | Data not specified | |
| 5.00 | Data not specified | |
| 10.00 | Data not specified |
Note: While the study mentions dose- and time-dependent inhibition, specific percentage values for each concentration and time point are not provided in the abstract. The data indicates a significant decrease in viability with increasing concentration and time.
Table 2: Induction of Apoptosis in HT-29 Cells by Gambogic Acid (48h treatment)
| Concentration (µmol/L) | Percentage of Apoptotic Cells (%) |
| 0.00 (Control) | 1.4 ± 0.3 |
| 1.25 | 9.8 ± 1.2 |
| 2.50 | 25.7 ± 3.3 |
| 5.00 | 49.3 ± 5.8 |
**
Signaling Pathways Modulated by this compound
This compound influences several key signaling pathways involved in the proliferation and survival of colorectal cancer cells.
Wnt/β-catenin Pathway
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway. This is achieved by decreasing the levels of phosphorylated GSK3β (P-GSK3β), β-catenin, and Wnt, while increasing the expression of GSK3β. The inhibition of this pathway contributes to the suppression of cancer stem cell characteristics.
References
- 1. This compound suppresses characteristics and growth of colorectal cancer stem cells by inhibition of DLK1 and Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic acid suppresses colon cancer cell activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
MTT assay protocol for determining IC50 of Neogambogic acid
Application Notes and Protocols
Topic: MTT Assay Protocol for Determining the IC50 of Neogambogic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound, a derivative of gambogic acid isolated from the resin of the Garcinia hanburyi tree, has demonstrated significant anticancer properties. It has been shown to selectively inhibit the growth of various cancer cells with broader antitumor activity and lower toxicity compared to gambogic acid.[1] A critical parameter for evaluating the efficacy of a potential anticancer compound is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, making it a suitable method for determining the IC50 of this compound.[3]
This document provides a detailed protocol for determining the IC50 value of this compound in a selected cancer cell line using the MTT assay. The principle of this assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Experimental Workflow
The overall workflow for determining the IC50 of this compound using the MTT assay is depicted below.
Materials and Reagents
| Reagent/Material | Specifications |
| This compound | High purity |
| Cell Line | e.g., MCF-7 (breast cancer), HGC27 (gastric cancer), etc. |
| Culture Medium | RPMI-1640 or DMEM, supplemented with 10% FBS, 1% Penicillin-Streptomycin |
| MTT Reagent | 5 mg/mL in sterile PBS, store at -20°C in the dark |
| Solubilization Solution | DMSO or 10% SDS in 0.01 M HCl |
| Phosphate Buffered Saline (PBS) | pH 7.4, sterile |
| 96-well flat-bottom plates | Sterile, tissue culture treated |
| CO2 Incubator | 37°C, 5% CO2, humidified atmosphere |
| Microplate Reader | Capable of reading absorbance at 570 nm |
| Dimethyl sulfoxide (DMSO) | Cell culture grade |
Experimental Protocol
Cell Culture and Seeding
-
Culture the selected cancer cell line in the appropriate medium in a CO2 incubator.
-
Harvest cells that are in the logarithmic growth phase.
-
Determine cell viability and count using a hemocytometer or automated cell counter.
-
Dilute the cells in fresh culture medium to the optimal seeding density. This should be determined experimentally for each cell line but is typically between 5x10³ and 1x10⁴ cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate overnight to allow cells to attach.
Preparation of this compound Dilutions
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is advisable to perform a preliminary experiment with a broad range of concentrations (e.g., 0.1 to 100 µM) to determine the approximate IC50.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank control (medium only).
Treatment of Cells
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Assay
-
Following the drug incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
Data Acquisition
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and IC50 Determination
-
Blank Correction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
Percentage of Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
IC50 Determination: The IC50 value can be determined from the dose-response curve. This is typically done by performing a non-linear regression analysis using software such as GraphPad Prism or by using the linear equation derived from the graph in Excel.
Signaling Pathways Modulated by Gambogic Acid Derivatives
This compound and its related compound, gambogic acid, have been shown to exert their anticancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low absorbance values | Insufficient cell number or low metabolic activity. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. |
| High background | Contamination of medium or reagents. | Use sterile techniques and fresh, filtered reagents. |
| Inconsistent results between replicates | Uneven cell seeding, pipetting errors, or incomplete formazan dissolution. | Ensure proper cell suspension mixing before seeding. Be precise with pipetting. Ensure complete dissolution of formazan crystals. |
| Edge effects | Evaporation of medium from outer wells. | Fill the outer wells with sterile PBS or medium without cells. |
Conclusion
The MTT assay is a reliable and straightforward method for determining the IC50 of this compound, providing valuable data on its cytotoxic potential. Careful optimization of experimental parameters such as cell density and drug concentration range is crucial for obtaining accurate and reproducible results. The insights into the signaling pathways affected by this compound further underscore its potential as a multi-targeted anticancer agent.
References
Application Notes and Protocols: Western Blot Analysis of Protein Expression Following Neogambogic Acid Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neogambogic acid (NGA), a xanthenone derivative isolated from the resin of the Garcinia hanburyi tree, has demonstrated significant anti-cancer properties.[1][2][3] Its mechanism of action often involves the modulation of key cellular signaling pathways, leading to the altered expression of proteins involved in apoptosis, angiogenesis, and cell proliferation.[3][4] Western blotting is a fundamental technique to elucidate these mechanisms by detecting and quantifying changes in specific protein levels within cells treated with NGA. These application notes provide a comprehensive protocol and expected outcomes for the Western blot analysis of protein expression in response to this compound treatment.
Data Presentation: Expected Protein Expression Changes
Treatment of cancer cells with this compound is anticipated to modulate the expression of several key proteins. The following tables summarize the expected changes based on published literature. Note that Gambogic acid (GA), a structurally similar compound, is often used as a reference, and its effects are included for a comprehensive overview.
Table 1: Modulation of Apoptosis-Related Proteins by this compound
| Protein | Family/Function | Expected Change in Expression/Activity | Reference |
| Pro-Apoptotic Proteins | |||
| Bax | Bcl-2 family | Increased Expression | |
| Cleaved Caspase-3 | Executioner Caspase | Increased Cleavage/Activation | |
| Cleaved Caspase-8 | Initiator Caspase | Increased Cleavage/Activation | |
| Cleaved Caspase-9 | Initiator Caspase | Increased Cleavage/Activation | |
| FasL | Death Receptor Ligand | Increased Expression | |
| Cytochrome c | Mitochondrial Protein | Increased Release into Cytosol | |
| Anti-Apoptotic Proteins | |||
| Bcl-2 | Bcl-2 family | Decreased Expression | |
| XIAP | IAP Family | Decreased Expression | |
| Survivin | IAP Family | Decreased Expression |
Table 2: Modulation of Angiogenesis-Related Proteins by Gambogic Acid (as a surrogate for NGA)
| Protein | Family/Function | Expected Change in Expression/Activity | Reference |
| Pro-Angiogenic Factors | |||
| p-VEGFR2 | Receptor Tyrosine Kinase | Decreased Phosphorylation | |
| p-c-Src | Tyrosine Kinase | Decreased Phosphorylation | |
| p-FAK | Tyrosine Kinase | Decreased Phosphorylation | |
| p-AKT | Serine/Threonine Kinase | Decreased Phosphorylation | |
| YAP | Transcriptional Coactivator | Decreased Expression/Activity | |
| p-STAT3 | Transcription Factor | Decreased Phosphorylation |
Table 3: Modulation of Other Key Signaling Proteins by Gambogic Acid (as a surrogate for NGA)
| Protein | Pathway | Expected Change in Expression/Activity | Reference |
| NF-κB Pathway | |||
| Nuclear p65 | Transcription Factor | Decreased Nuclear Translocation | |
| IκBα | Inhibitory Protein | Decreased Phosphorylation/Degradation | |
| MAPK Pathway | |||
| p-ERK1/2 | Serine/Threonine Kinase | Decreased Phosphorylation | |
| PI3K/AKT Pathway | |||
| p-AKT | Serine/Threonine Kinase | Decreased Phosphorylation |
Experimental Protocols
This section outlines a detailed methodology for Western blot analysis following this compound treatment.
Part 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, PC3, HUVEC) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
NGA Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48 hours).
Part 2: Protein Extraction and Quantification
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells once with ice-cold 1X PBS.
-
Add 100-500 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new, clean tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Normalize the concentration of all samples with lysis buffer to ensure equal loading.
-
Part 3: SDS-PAGE and Western Blotting
-
Sample Preparation:
-
To 20-40 µg of protein from each sample, add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-polyacrylamide gel (the percentage of which depends on the molecular weight of the target protein).
-
Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunodetection:
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Visualize the protein bands using a chemiluminescence detection system.
-
Quantify the band intensity using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to compare relative protein expression across samples.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathways affected by this compound.
Caption: Western Blot Workflow for NGA Treatment Analysis.
Caption: NGA-Induced Intrinsic Apoptosis Pathway.
Caption: Inhibition of VEGFR2 Signaling by NGA.
References
- 1. Anticancer activity and underlying mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity and underlying mechanism of this compound [cjnmcpu.com]
- 3. researchgate.net [researchgate.net]
- 4. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
Preparing Neogambogic Acid Stock Solutions for In Vitro Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neogambogic acid (NGA) is a caged xanthone derived from the resin of the Garcinia hanburyi tree.[1][2][3] It has garnered significant interest in the scientific community for its potent anticancer properties, which are attributed to its ability to induce apoptosis and cell cycle arrest in a variety of cancer cell lines.[4][5] This document provides detailed application notes and protocols for the preparation of this compound stock solutions for use in in vitro experiments, ensuring accurate and reproducible results.
Physicochemical Properties and Solubility
This compound is a yellow crystalline solid. Its molecular formula is C38H46O8, with a molecular weight of 646.77 g/mol . NGA is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C38H46O8 | |
| Molecular Weight | 646.77 g/mol | |
| Appearance | Yellow crystalline solid | |
| Primary Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |
Preparation of this compound Stock Solutions
The following protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. This is a common stock concentration for in vitro studies.
Materials:
-
This compound powder (≥98% purity)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least one hour before opening to prevent condensation.
-
Weighing: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.47 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM stock solution, if you weighed 6.47 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C and sonication in an ultrasonic bath can aid in dissolution if needed.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed sterile vials to avoid repeated freeze-thaw cycles.
-
Storage Conditions: Store the stock solution aliquots at -20°C for short-term storage (up to two weeks) or at -80°C for long-term storage (up to six months).
Table 2: Example Volumes for Preparing this compound Stock Solutions in DMSO
| Desired Stock Concentration | Mass of this compound for 1 mL | Volume of DMSO |
| 1 mM | 0.647 mg | 1 mL |
| 5 mM | 3.235 mg | 1 mL |
| 10 mM | 6.47 mg | 1 mL |
Experimental Protocols: Dilution to Working Concentrations
For in vitro experiments, the high-concentration stock solution must be diluted to the desired final working concentration in the cell culture medium.
Protocol:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Intermediate Dilution (Optional but Recommended): To minimize precipitation, it is advisable to first prepare an intermediate dilution of the stock solution in pre-warmed (37°C) cell culture medium.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium to achieve the desired working concentration. Mix gently by swirling the plate or tube.
-
Solvent Control: It is crucial to include a vehicle control in your experiments, which consists of the same concentration of DMSO (or other solvent) in the cell culture medium as used for the this compound treatment.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects by modulating several key signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest.
Apoptosis Induction
NGA has been shown to induce apoptosis through both the extrinsic (death receptor) and intrinsic (mitochondrial) pathways. It can increase the expression of FasL, leading to the activation of caspase-8. Concurrently, it upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, causing mitochondrial membrane damage and the release of cytochrome c, which in turn activates caspase-9. Both pathways converge on the activation of the executioner caspase-3.
Caption: this compound-induced apoptosis pathway.
Other Key Signaling Pathways
NGA has also been reported to inhibit the Wnt/β-catenin signaling pathway and the MAPK signaling pathway, both of which are critical for cancer cell proliferation and survival.
References
- 1. This compound | CAS:93772-31-7 | Manufacturer ChemFaces [chemfaces.com]
- 2. Anticancer activity and underlying mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer activity and underlying mechanism of this compound [cjnmcpu.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Improving Neogambogic Acid Delivery In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neogambogic acid (NGA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has demonstrated significant potential as an anti-cancer agent due to its diverse biological activities, including the induction of apoptosis, inhibition of metastasis, and anti-angiogenic effects.[1][2][3][4] However, its clinical translation is significantly hampered by poor aqueous solubility, low bioavailability, short elimination half-life, and potential for vascular irritation.[5] To overcome these limitations, various drug delivery strategies have been developed to enhance the in vivo efficacy and safety of NGA.
These application notes provide a comprehensive overview of current techniques for improving NGA delivery, with a focus on nanoparticle-based formulations. Detailed experimental protocols for the preparation and characterization of these systems, along with comparative data, are presented to guide researchers in the development of novel NGA therapeutics.
Nanoparticle-Based Drug Delivery Systems for this compound
Nanotechnology offers a promising approach to address the challenges associated with NGA delivery. Encapsulating NGA within nanoparticles can improve its solubility, protect it from premature degradation, prolong its circulation time, and facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.
Lipid-Based Nanoparticles
Lipid-based nanoparticles, such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), are widely explored for the delivery of hydrophobic drugs like NGA.
PEGylation, the process of attaching polyethylene glycol (PEG) to the surface of liposomes, enhances their stability and prolongs their circulation time by reducing opsonization and clearance by the reticuloendothelial system.
Table 1: Physicochemical and Pharmacokinetic Properties of NGA-loaded PEGylated Liposomes (GNA-PEG-LPs)
| Parameter | Value | Reference |
| Average Particle Size (nm) | 90.13 ± 0.16 | |
| Polydispersity Index (PDI) | 0.092 ± 0.003 | |
| Zeta Potential (mV) | -22.10 ± 0.20 | |
| Encapsulation Efficiency (%) | 88.13 ± 1.31 | |
| Drug Loading (%) | 3.72 ± 0.04 |
NLCs are a second generation of lipid nanoparticles composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure that can accommodate a higher drug load and prevent drug expulsion during storage.
Table 2: Physicochemical and Pharmacokinetic Properties of NGA-loaded Nanostructured Lipid Carriers (GNA-NLCs)
| Parameter | Value | Reference |
| Average Particle Size (nm) | 146.35 ± 1.72 | |
| Polydispersity Index (PDI) | 0.26 ± 0.02 | |
| Zeta Potential (mV) | -28.24 ± 0.13 | |
| Encapsulation Efficiency (%) | 84.63 | |
| Drug Loading (%) | 4.23 | |
| Half-life (t½) in rats (hours) | 10.14 ± 0.03 | |
| AUC₀₋₂₄h (µg/h/mL) in rats | 58.36 ± 0.23 |
Pharmacokinetic data shows a 4.57-fold increase in half-life and a 4.83-fold increase in AUC compared to the common preparation of gambogic acid.
SLNs are colloidal carriers made from solid lipids. They offer advantages like good biocompatibility and the ability to provide sustained release.
Table 3: Physicochemical and Pharmacokinetic Properties of NGA-loaded Solid Lipid Nanoparticles (GNA-SLNs)
| Parameter | Value | Reference |
| Average Particle Size (nm) | 163.3 | |
| Polydispersity Index (PDI) | 0.203 | |
| Zeta Potential (mV) | -16.9 | |
| Encapsulation Efficiency (%) | 61.2 | |
| AUC₀₋t increase vs. free GNA | 3.1-fold | |
| Clearance decrease vs. free GNA | 3.03-fold |
Polymeric Nanoparticles
Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) and polyethylene glycol-polycaprolactone (PEG-PCL) can be used to formulate NGA nanoparticles, offering controlled drug release and improved stability.
Nanoemulsions
Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range. They can significantly improve the solubility and bioavailability of hydrophobic drugs.
Table 4: Physicochemical and Pharmacokinetic Properties of an NGA Nanoemulsion
| Parameter | Value | Reference |
| Average Particle Size (nm) | 17.20 ± 0.11 | |
| Zeta Potential (mV) | 4.17 ± 0.82 | |
| Bioavailability increase vs. suspension | 318.2% | |
| LD₅₀ (mg/kg) in mice (intravenous) | 23.25 | |
| LD₅₀ of free NGA (mg/kg) in mice | 18.59 |
Experimental Protocols
Preparation of NGA-loaded Nanostructured Lipid Carriers (GNA-NLCs) by Emulsion Evaporation-Low Temperature Solidification
This protocol is adapted from the methodology described for the preparation of GNA-NLCs.
Materials:
-
This compound (NGA)
-
Solid Lipid (e.g., Glyceryl monostearate)
-
Liquid Lipid (e.g., Oleic acid)
-
Surfactant (e.g., Poloxamer 188)
-
Deionized water
-
Organic solvent (e.g., Acetone)
Procedure:
-
Preparation of the Oil Phase: Dissolve NGA, the solid lipid, and the liquid lipid in the organic solvent. Heat the mixture to a temperature above the melting point of the solid lipid to form a clear oil phase.
-
Preparation of the Aqueous Phase: Dissolve the surfactant in deionized water and heat it to the same temperature as the oil phase.
-
Emulsification: Add the hot oil phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the coarse emulsion to high-pressure homogenization to reduce the droplet size and form a nanoemulsion.
-
Solidification: Quickly disperse the hot nanoemulsion into cold water (2-4°C) under gentle stirring to solidify the lipid droplets, forming the NLCs.
-
Solvent Removal: Remove the organic solvent by evaporation under reduced pressure.
-
Purification: Purify the NLC suspension by dialysis or centrifugation to remove the unencapsulated drug and excess surfactant.
Preparation of NGA-loaded PEGylated Liposomes (GNA-PEG-LPs) by Thin-Film Hydration
This protocol is a standard method for liposome preparation.
Materials:
-
This compound (NGA)
-
Phospholipids (e.g., Soy phosphatidylcholine, Cholesterol)
-
PEGylated phospholipid (e.g., DSPE-PEG2000)
-
Organic solvent (e.g., Chloroform, Methanol)
-
Hydration buffer (e.g., Phosphate-buffered saline, pH 7.4)
Procedure:
-
Film Formation: Dissolve NGA, phospholipids, and the PEGylated phospholipid in the organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with the hydration buffer by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication or extrusion through polycarbonate membranes with defined pore sizes.
-
Purification: Remove the unencapsulated NGA by dialysis, gel filtration, or ultracentrifugation.
Signaling Pathways and Mechanism of Action
Gambogic acid (the parent compound of NGA) exerts its anti-cancer effects by modulating multiple signaling pathways. Encapsulation in nanoparticles can enhance the delivery of NGA to cancer cells, thereby potentiating its therapeutic effects on these pathways.
Conclusion
The development of advanced drug delivery systems, particularly lipid-based nanoparticles, has shown great promise in overcoming the biopharmaceutical challenges associated with this compound. These formulations have been demonstrated to improve the pharmacokinetic profile, enhance therapeutic efficacy, and reduce the toxicity of NGA in vivo. The protocols and data presented in these application notes serve as a valuable resource for researchers working towards the clinical realization of NGA as a potent anti-cancer therapeutic. Further research into targeted delivery systems, such as ligand-modified nanoparticles, could further enhance the tumor-specific accumulation and efficacy of this compound.
References
- 1. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gambogic Acid as a Candidate for Cancer Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEGylated liposomes as delivery systems for Gambogenic acid: Characterization and in vitro/in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Analysis of Cell Cycle Arrest Induced by Neogambogic Acid Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neogambogic acid (NGA), a caged xanthone derived from the resin of the Garcinia hanburyi tree, has emerged as a potent anti-cancer agent.[1] Its therapeutic potential lies in its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1][2] A key mechanism underlying its anti-proliferative effect is the induction of cell cycle arrest, a critical checkpoint for controlling cell division.[2][3] This application note provides a comprehensive overview and detailed protocols for analyzing NGA-induced cell cycle arrest using flow cytometry with propidium iodide (PI) staining.
Mechanism of Action: this compound and Cell Cycle Regulation
This compound exerts its effect on the cell cycle by modulating the expression and activity of key regulatory proteins. In several cancer cell lines, NGA has been shown to induce arrest at the G0/G1 or G2/M phases of the cell cycle. This arrest is often associated with the downregulation of cyclins and cyclin-dependent kinases (CDKs), which are essential for cell cycle progression.
For instance, in colorectal cancer stem cells, this compound has been found to cause G0/G1 phase arrest by inhibiting the Wnt/β-catenin signaling pathway. In other cancer types, gambogic acid (a closely related compound) has been shown to induce G2/M arrest by interfering with the CDK7-mediated phosphorylation of CDC2/p34. The specific phase of cell cycle arrest and the underlying molecular mechanism can be cell-type dependent.
Data Presentation: Quantitative Analysis of Cell Cycle Arrest
The following table summarizes the effect of this compound on cell cycle distribution in different cancer cell lines, as determined by flow cytometry.
| Cell Line | Treatment Concentration | Duration of Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| Colorectal Cancer Stem Cells (SW480) | Varies | Not Specified | Increased | Not Specified | Not Specified | |
| Human Gastric Carcinoma (BGC-823) | Varies | Not Specified | Not Specified | Not Specified | Increased | |
| Non-Small Cell Lung Cancer (A549) | Varies | Not Specified | Not Specified | Not Specified | Increased | |
| Rat Aortic Smooth Muscle Cells | 0.25-2.0 µmol/L | Not Specified | Increased | Not Specified | Not Specified |
Note: The table provides a qualitative summary based on available literature. Specific percentages may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line in 6-well plates at a density of 1 x 10^6 cells per well.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
NGA Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10 µM).
-
Incubation: Remove the old medium from the wells and replace it with the medium containing the different concentrations of NGA. Incubate the cells for the desired time points (e.g., 24, 48 hours).
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.
-
Cell Harvesting: After treatment, aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Detach the cells using trypsin-EDTA, and then collect them by centrifugation at 300 x g for 5 minutes.
-
Cell Fixation: Discard the supernatant and resuspend the cell pellet in 400 µl of PBS. While vortexing gently, add 1 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet them, as ethanol-fixed cells are more buoyant. Carefully discard the supernatant and wash the cell pellet twice with PBS.
-
RNase Treatment: To ensure that only DNA is stained, resuspend the cell pellet in 50 µl of RNase A solution (100 µg/ml in PBS) and incubate for at least 15-30 minutes at room temperature.
-
Propidium Iodide Staining: Add 400 µl of propidium iodide (PI) solution (50 µg/ml in PBS) to the cell suspension. PI is a fluorescent dye that intercalates with DNA.
-
Incubation: Incubate the cells in the dark at room temperature for 5 to 10 minutes. For some cell types, a longer incubation may be necessary for optimal staining.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Acquire data for at least 10,000 events per sample. The PI fluorescence should be measured on a linear scale. Use appropriate software (e.g., FlowJo, Cell Quest Pro) to analyze the cell cycle distribution based on the DNA content (fluorescence intensity).
Mandatory Visualizations
Experimental Workflow
References
- 1. Gambogenic acid inhibits the proliferation of small‑cell lung cancer cells by arresting the cell cycle and inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses characteristics and growth of colorectal cancer stem cells by inhibition of DLK1 and Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gambogenic acid inhibits proliferation of A549 cells through apoptosis-inducing and cell cycle arresting - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of Neogambogic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the aqueous solubility of Neogambogic acid (NGA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a potent anti-cancer compound derived from the resin of the Garcinia hanburyi tree. Despite its promising therapeutic activities, NGA is a highly lipophilic molecule and is practically insoluble in water. This poor aqueous solubility limits its bioavailability and clinical applications, making solubility enhancement a critical step in its development as a therapeutic agent. NGA is readily soluble in organic solvents like DMSO, methanol, ethanol, chloroform, and acetone.
Q2: What are the primary methods to improve the aqueous solubility of this compound?
Several effective strategies can be employed to increase the aqueous solubility of NGA. These include:
-
Solid Dispersions: Creating an amorphous solid dispersion of NGA with a hydrophilic carrier, such as meglumine, can significantly enhance its dissolution rate.
-
Nanoformulations:
-
Polymer-Drug Conjugate Micelles: Conjugating NGA's analogue, gambogic acid (GA), with polymers like methoxy poly(ethylene glycol) (mPEG) to form self-assembling nanosized micelles has been shown to dramatically increase water solubility.
-
Nanostructured Lipid Carriers (NLCs): Encapsulating NGA within a lipid matrix composed of solid and liquid lipids can improve its solubility and pharmacokinetic profile.
-
-
Cyclodextrin Inclusion Complexes: Forming an inclusion complex with modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can effectively encapsulate the hydrophobic NGA molecule, thereby increasing its aqueous solubility.
Q3: How much can the solubility of this compound or its analogues be improved with these methods?
The improvement in solubility can be substantial, as demonstrated with its analogue, Gambogic Acid (GA). For instance, forming a solid dispersion with meglumine increased GA's solubility by 25-fold at pH 6.8 and 57-fold in deionized water. The creation of GA-mPEG2000 micelles resulted in a remarkable 270,000-fold increase in aqueous solubility.
Troubleshooting Guides
Solid Dispersions
| Issue | Possible Cause | Troubleshooting Steps |
| Low dissolution rate despite forming a solid dispersion. | Incomplete conversion to an amorphous state; drug recrystallization. | - Confirm the amorphous state using Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). A lack of sharp melting peaks in DSC and a halo pattern in XRPD indicate an amorphous form. - Optimize the solvent evaporation process (e.g., faster evaporation rate) to minimize chances of crystallization. - Ensure the drug-to-carrier ratio is optimal; too much drug can lead to crystallization. |
| Physical instability of the solid dispersion during storage (phase separation or crystallization). | Moisture absorption by the polymer carrier; storage at elevated temperatures. | - Store the solid dispersion in a desiccator under low humidity conditions. - Select a polymer carrier with a high glass transition temperature (Tg) to improve stability. - Characterize the formulation for any changes in crystallinity after storage using DSC and XRPD. |
| Difficulty in scaling up the preparation method. | The chosen method (e.g., solvent evaporation) is not easily scalable; issues with reproducibility. | - Consider scalable methods like hot-melt extrusion or spray drying for larger batches. - For solvent evaporation, ensure consistent parameters such as temperature, pressure, and stirring speed. |
Nanoformulations (Polymer Micelles & NLCs)
| Issue | Possible Cause | Troubleshooting Steps |
| Low drug loading or encapsulation efficiency in NLCs. | Poor solubility of NGA in the lipid matrix; drug expulsion during lipid crystallization. | - Screen various solid and liquid lipids to find a mixture with the highest NGA solubility. - The inclusion of a liquid lipid in the solid lipid matrix (the principle of NLCs) is designed to create imperfections, which should enhance drug loading. - Optimize the homogenization/sonication process to ensure efficient drug entrapment. |
| Aggregation or instability of nanoparticles (micelles or NLCs) in solution. | Insufficient surfactant concentration (for NLCs); polymer concentration below the Critical Micelle Concentration (CMC) (for micelles); changes in pH or ionic strength. | - Ensure an adequate concentration of a suitable surfactant to stabilize the NLCs. - For micelles, ensure the polymer concentration is above the CMC to maintain stability upon dilution. - Evaluate the zeta potential of the nanoparticles; a higher absolute value generally indicates better colloidal stability. - Test the stability of the nanoformulation in relevant biological media. |
| Premature drug release from polymer micelles. | Disassociation of micelles upon dilution in the bloodstream (concentration falls below CMC). | - Covalently crosslinking the core or shell of the micelles can enhance their stability and prevent premature disassembly. - Select block copolymers with a very low CMC to improve in vivo stability. |
Cyclodextrin Inclusion Complexes
| Issue | Possible Cause | Troubleshooting Steps |
| Inclusion complex formation is not confirmed. | The product is a simple physical mixture rather than a true inclusion complex. | - Use characterization techniques like DSC, FTIR, and ¹H NMR to confirm complex formation. In DSC, the endothermic peak of the drug should disappear or shift. In FTIR, characteristic peaks of the drug may shift or change in intensity. ¹H NMR will show chemical shifts for the protons of the drug molecule that are inside the cyclodextrin cavity. |
| Low increase in aqueous solubility. | Suboptimal drug-to-cyclodextrin molar ratio; inappropriate type of cyclodextrin used. | - Determine the optimal stoichiometry (e.g., 1:1, 1:2) using a phase solubility study. A 1:1 molar ratio was found to be effective for NGA with HP-β-CD. - Native β-cyclodextrin has low water solubility itself. Use more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or methyl-β-cyclodextrin (M-β-CD). |
| Precipitation of the complex from solution. | The stability constant of the complex is not optimal for the desired concentration. | - The addition of a small amount of a water-soluble polymer can sometimes create a ternary complex that improves the solubility and stability of the drug-cyclodextrin complex. - Ensure the pH of the solution is appropriate, as it can influence both the drug's and the cyclodextrin's properties. |
Quantitative Data Summary
The following tables summarize the quantitative improvements in the physicochemical properties of this compound (or its analogue Gambogic Acid) achieved through various solubility enhancement techniques.
Table 1: Solubility Enhancement of Gambogic Acid (GA)
| Method | Carrier/System | Fold Increase in Solubility | Resulting Solubility/Dissolution | Reference |
| Solid Dispersion | Meglumine (MG) | 25.0x (at pH 6.8) | 76.1% dissolution after 1 hour | |
| Solid Dispersion | Meglumine (MG) | 57.0x (in deionized water) | - | |
| Polymer Micelles | mPEG2000 | 2.7 x 10⁵ | 135.8 mg/mL |
Table 2: Pharmacokinetic Parameters of this compound (NGA) Formulations in Rats
| Formulation | Half-life (t½) | Area Under the Curve (AUC₀₋₂₄) | Reference |
| NGA Raw Material | ~2.22 hours | 12.08 µg/h/mL | |
| NGA-NLC | 10.14 ± 0.03 hours | 58.36 ± 0.23 µg/h/mL |
Experimental Protocols
Protocol 1: Preparation of GA Solid Dispersion with Meglumine (Solvent Evaporation)
This protocol is adapted from the methodology for Gambogic Acid, a close analogue of this compound.
-
Dissolution: Co-dissolve 62.8 mg of Gambogic Acid and 19.5 mg of meglumine (1:1 molar ratio) in 100 mL of methanol.
-
Sonication: Use an ultrasonic bath to ensure a clear, homogenous solution is formed.
-
Solvent Evaporation: Remove the methanol using a rotary evaporator under vacuum at 70°C and -0.1 MPa.
-
Drying: Transfer the resulting solid to a vacuum desiccator and dry for 24 hours to remove any residual solvent.
-
Characterization: The final product should be a homogeneous amorphous powder. Confirm its properties using DSC, XRPD, and SEM.
Protocol 2: Synthesis of Gambogic Acid-mPEG2000 Conjugate for Micelle Formation
-
Reaction Setup: In a flask placed in an ice water bath, dissolve Gambogic Acid (345 mg, 0.55 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 191.7 mg, 1 mmol), and 4-dimethylaminopyridine (61 mg, 0.5 mmol) in 10 mL of dichloromethane (CH₂Cl₂).
-
Addition of mPEG: Add methoxy poly(ethylene glycol) with a molecular weight of 2000 Da (mPEG2000, 1 g, 0.5 mmol) to the solution.
-
Reaction: Remove the ice bath and stir the mixture overnight at room temperature.
-
Purification:
-
Wash the solution sequentially with 1 M HCl (3 x 10 mL), water (2 x 10 mL), and brine (2 x 10 mL).
-
Dry the organic layer over Mg₂SO₄ and concentrate it in vacuo.
-
Suspend the resulting precipitate in 10 mL of ethyl ether and stir for 30 minutes to remove any unreacted Gambogic Acid.
-
Filter the solution to obtain the yellow precipitate
-
Technical Support Center: Overcoming Poor Bioavailability of Neogambogic Acid
Welcome to the technical support center for researchers working with Neogambogic Acid (NGA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly those related to its poor bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor bioavailability of this compound?
A1: The primary factors contributing to the poor bioavailability of this compound (NGA) are its low aqueous solubility and rapid elimination from the body.[1][2][3][4] NGA is a highly lipophilic compound, making it difficult to dissolve in aqueous physiological fluids, which is a prerequisite for absorption.[1] Furthermore, pharmacokinetic studies have shown that NGA is rapidly cleared from the bloodstream, leading to a very short half-life.
Q2: What are the most common strategies to improve the bioavailability of this compound?
A2: The most widely investigated and successful strategies to enhance NGA's bioavailability involve the use of nano-delivery systems. These include:
-
Nanostructured Lipid Carriers (NLCs): These are colloidal drug delivery systems made from a blend of solid and liquid lipids, which can encapsulate NGA, improve its solubility, and prolong its circulation time.
-
Liposomes: These are vesicular structures composed of lipid bilayers that can carry both hydrophilic and hydrophobic drugs like NGA, protecting them from degradation and enhancing their absorption.
-
Polymeric Nanoparticles: Biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles that encapsulate NGA, providing a sustained release and improving its pharmacokinetic profile.
-
Core-Shell Nanoparticles: These systems consist of a core material that encapsulates the drug and a shell that can be functionalized for targeted delivery and improved stability.
Chemical modification of the NGA molecule to create more soluble derivatives or prodrugs is another promising approach.
Q3: How do nanoformulations improve the oral delivery of this compound?
A3: Nanoformulations enhance the oral delivery of NGA through several mechanisms:
-
Increased Surface Area: The small particle size of nanoformulations leads to a larger surface area for dissolution, which can improve the absorption of poorly soluble drugs.
-
Protection from Degradation: The encapsulation of NGA within nanoparticles protects it from the harsh environment of the gastrointestinal tract, including acidic pH and enzymatic degradation.
-
Enhanced Permeability and Retention (EPR) Effect: In cancer therapy, nanoparticles can accumulate in tumor tissues due to the leaky vasculature and poor lymphatic drainage, a phenomenon known as the EPR effect.
-
Mucoadhesion: Some nanoparticle formulations can adhere to the mucus layer of the intestine, increasing the residence time of the drug at the absorption site.
-
Lymphatic Uptake: Lipid-based nanoformulations can be absorbed through the lymphatic system, bypassing the first-pass metabolism in the liver, which can significantly increase the bioavailability of drugs like NGA.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency and Drug Loading of NGA in Nanoparticles
| Potential Cause | Troubleshooting Step |
| Poor solubility of NGA in the organic solvent used for nanoparticle preparation. | - Screen different organic solvents (e.g., acetone, dichloromethane, ethanol) to find one that provides optimal solubility for NGA. - Consider using a co-solvent system. |
| Inappropriate ratio of drug to polymer/lipid. | - Optimize the drug-to-carrier ratio by testing a range of concentrations. - A higher carrier concentration may improve encapsulation but could decrease the overall drug loading. |
| Suboptimal parameters during nanoparticle formulation (e.g., sonication time, homogenization speed). | - Systematically vary the formulation parameters to determine their impact on encapsulation efficiency. - Ensure adequate energy input to facilitate proper nanoparticle formation and drug entrapment. |
| Drug precipitation during the formulation process. | - Ensure the organic phase containing NGA is added to the aqueous phase under continuous and vigorous stirring. - Consider using a stabilizer or surfactant to prevent drug crystallization. |
Issue 2: Instability of NGA Nanoformulation (Aggregation, Precipitation)
| Potential Cause | Troubleshooting Step |
| Insufficient surface charge of nanoparticles. | - Measure the zeta potential of the formulation. A zeta potential of at least ±20 mV is generally considered stable. - If the zeta potential is low, consider adding a charged surfactant or polymer to the formulation. |
| Inappropriate storage conditions. | - Store the nanoformulation at the recommended temperature (e.g., 4°C) and protect it from light. - Lyophilization (freeze-drying) with a suitable cryoprotectant can improve long-term stability. |
| Hydrolysis or degradation of the carrier material. | - Use fresh, high-quality polymers or lipids. - Ensure the pH of the formulation is within the stable range for the chosen carrier. |
Issue 3: Inconsistent In Vivo Pharmacokinetic Results
| Potential Cause | Troubleshooting Step |
| Variability in the administered dose due to formulation instability. | - Ensure the nanoformulation is well-dispersed and homogenous before each administration. - Characterize the particle size and drug content of the formulation immediately before the in vivo study. |
| Rapid clearance of nanoparticles by the reticuloendothelial system (RES). | - Consider surface modification of the nanoparticles with polyethylene glycol (PEGylation) to create a "stealth" effect and prolong circulation time. |
| Differences in the physiological state of the animal models. | - Standardize the age, weight, and health status of the animals used in the study. - Ensure consistent fasting and feeding protocols. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound Nanoformulations
| Formulation | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| NGA-NLC | 146.35 ± 1.72 | 0.26 ± 0.02 | -28.24 ± 0.13 | 84.63 | 4.23 | |
| GA-PLGA NPs | 200 - 250 | Not Reported | Not Reported | 75 | 15 | |
| GA-Lactoferrin NPs | ~150 | Not Reported | +20 | 92.3 ± 7.2 | 9.04 ± 0.7 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Half-life (t½) (hours) | AUC₀₋₂₄ (µg/h/mL) | Relative Bioavailability | Reference |
| Gambogic Acid Solution | 2.22 ± 0.05 | 12.08 ± 0.11 | - | |
| NGA-NLC | 10.14 ± 0.03 | 58.36 ± 0.23 | 4.83-fold increase vs. GA solution |
Experimental Protocols
Protocol 1: Preparation of this compound Nanostructured Lipid Carriers (NGA-NLCs) by Emulsion Evaporation-Low Temperature Solidification
This protocol is adapted from the methodology described by Yu et al. (2018).
-
Preparation of the Oil Phase:
-
Dissolve a specific amount of this compound, solid lipid (e.g., glyceryl monostearate), and liquid lipid (e.g., oleic acid) in an organic solvent (e.g., ethanol/acetone mixture).
-
Heat the mixture to a temperature above the melting point of the solid lipid to ensure complete dissolution.
-
-
Preparation of the Aqueous Phase:
-
Dissolve a surfactant (e.g., Tween 80) in deionized water.
-
Heat the aqueous phase to the same temperature as the oil phase.
-
-
Emulsification:
-
Add the hot oil phase to the hot aqueous phase under high-speed stirring or homogenization to form a coarse oil-in-water emulsion.
-
Continue homogenization for a specified period to reduce the droplet size.
-
-
Solvent Evaporation:
-
Evaporate the organic solvent from the emulsion using a rotary evaporator under reduced pressure.
-
-
Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form NLCs.
-
-
Purification and Characterization:
-
The NGA-NLC dispersion can be purified by ultracentrifugation or dialysis to remove unencapsulated drug and excess surfactant.
-
Characterize the formulation for particle size, PDI, zeta potential, encapsulation efficiency, and drug loading.
-
Visualizations
Caption: Workflow for the preparation of NGA-NLCs.
Caption: Simplified signaling pathway of NGA in cancer cells.
References
- 1. jcpsp.pk [jcpsp.pk]
- 2. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Emerging tendencies for the nano-delivery of gambogic acid: a promising approach in oncotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved druggability of gambogic acid using core-shell nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Neogambogic Acid Precipitation in Aqueous Buffers
Welcome to the Technical Support Center for Neogambogic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to this compound's low aqueous solubility and its potential for precipitation during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I dilute it in my aqueous buffer?
A1: this compound is a hydrophobic molecule with very low solubility in water.[1][2] Precipitation commonly occurs when a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer. This phenomenon, known as "solvent-shifting" precipitation, happens because the this compound molecules are forced out of solution as the solvent environment becomes predominantly aqueous, exceeding their solubility limit in the buffer.
Q2: What is the best solvent for preparing a this compound stock solution?
A2: 100% Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[3][4] It is also soluble in other organic solvents such as acetone, chloroform, dichloromethane, and ethyl acetate.
Q3: What is the pKa of this compound and how does pH affect its solubility?
Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?
A4: To avoid solvent-induced cytotoxicity or other artifacts, the final concentration of DMSO in most cell culture experiments should be kept at or below 0.1% (v/v). However, the tolerance to DMSO can be cell line-dependent, so it is advisable to perform a vehicle control experiment to assess the impact of DMSO on your specific cells.
Q5: My this compound solution is initially clear but becomes cloudy over time. What is happening?
A5: This may indicate that you have created a metastable supersaturated solution. While the compound may dissolve initially, it is not stable at that concentration and will precipitate over time. Other factors that can contribute to delayed precipitation include temperature fluctuations (a decrease in temperature can lower solubility) and interactions with components in the buffer or cell culture media.
Troubleshooting Guide for this compound Precipitation
This guide provides a systematic approach to identify and resolve common issues with this compound precipitation.
| Observation | Potential Cause | Recommended Solution |
| Immediate precipitation upon dilution of DMSO stock into aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the aqueous buffer. | - Decrease the final concentration of this compound in your working solution.- Increase the final percentage of DMSO (if your experimental system allows), but be mindful of potential solvent toxicity.- Use a pre-warmed (37°C) aqueous buffer for dilution. |
| Precipitation occurs after a period of time (e.g., hours or overnight). | - The solution is supersaturated and thermodynamically unstable.- Temperature fluctuations are causing the compound to fall out of solution.- The compound is interacting with components in the media (e.g., proteins in serum). | - Lower the final working concentration of this compound.- Maintain a constant temperature for your solutions.- Prepare fresh working solutions immediately before each experiment.- Consider reducing the serum concentration in your cell culture medium if applicable. |
| Cloudiness or film formation in the culture vessel during a cell-based assay. | - The effective concentration of this compound is decreasing due to precipitation.- The precipitate may be causing physical stress or cytotoxicity to the cells. | - Visually inspect your stock and working solutions for any signs of precipitation before adding them to your cells.- Perform a solubility test in your specific cell culture medium to determine the maximum soluble concentration.- Consider using a formulation with solubilizing agents if higher concentrations are required. |
| Inconsistent experimental results. | Variable amounts of soluble this compound due to inconsistent precipitation. | - Standardize your solution preparation protocol meticulously.- Ensure complete dissolution of the stock solution before making further dilutions.- Prepare fresh dilutions for each experiment from a reliable stock. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
100% sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C and brief sonication can aid in dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. The stock solution is stable for up to 1 month at -20°C and up to 6 months at -80°C.
Protocol 2: Preparation of Aqueous Working Solutions for Cell Culture
Objective: To prepare a soluble working solution of this compound in cell culture medium.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile, complete cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
-
Water bath or incubator at 37°C
Procedure:
-
Pre-warm the complete cell culture medium to 37°C.
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform a serial dilution. First, prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed medium. For example, to achieve a 1:100 dilution, add 1 µL of stock to 99 µL of medium.
-
Vortex the intermediate dilution gently and immediately.
-
Add the appropriate volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to reach the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Mix the final working solution by gentle inversion or pipetting.
-
Use the freshly prepared working solution immediately for your experiments.
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its anticancer effects by modulating several key signaling pathways. Understanding these pathways can provide context for your experimental observations.
PI3K/Akt/mTOR Signaling Pathway
This compound has been reported to inhibit the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and growth.
References
Technical Support Center: Optimizing Neogambogic Acid Concentration for Anti-Proliferative Effects
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Neogambogic acid (NGA). This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to assist in optimizing the anti-proliferative effects of NGA in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for observing anti-proliferative effects of this compound?
The optimal concentration of this compound is highly dependent on the specific cancer cell line being investigated and the duration of the treatment. Generally, effective concentrations resulting in 50% inhibition of cell viability (IC50) are in the low micromolar range. It is crucial to perform a dose-response experiment for each new cell line to determine the precise IC50 value.
Q2: How should I prepare the stock solution for this compound?
This compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the NGA powder in 100% DMSO to a concentration of 10-20 mM. Ensure complete dissolution by vortexing. It is recommended to dispense the stock solution into single-use aliquots and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[2]
Q3: My this compound precipitates when I add it to the cell culture medium. How can I prevent this?
This is a common issue due to the poor aqueous solubility of NGA. To avoid precipitation:
-
Start with a high-concentration stock solution in DMSO.
-
Use pre-warmed (37°C) cell culture medium for dilutions.
-
Perform serial dilutions in the medium rather than adding the DMSO stock directly to the final culture volume.
-
When adding the final NGA dilution to your cell culture plates, add it drop-wise and mix gently.
Q4: What is the stability of this compound in cell culture medium?
This compound is relatively stable in standard cell culture media for the duration of typical experiments (e.g., 24-72 hours). However, to ensure consistency, it is best practice to prepare fresh working solutions from a frozen stock for each experiment and use them immediately.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Inconsistent IC50 values between experiments | 1. Cell Seeding Density: Inconsistent cell numbers at the start of the experiment. 2. Incubation Time: Variations in the duration of NGA exposure. 3. NGA Preparation: Degradation of NGA stock solution due to improper storage or multiple freeze-thaw cycles. | 1. Ensure a uniform cell seeding density across all wells and experiments. Perform a cell count before seeding. 2. Standardize the incubation time with NGA for all experiments. 3. Prepare fresh dilutions of NGA from a single-use aliquot of the stock solution for each experiment. |
| High toxicity in vehicle control wells (DMSO) | 1. High DMSO Concentration: DMSO can be toxic to cells at higher concentrations. 2. Cell Health: Cells may be unhealthy or stressed. | 1. Ensure the final DMSO concentration in the culture medium is low and consistent across all wells, typically below 0.1%. 2. Use cells that are in the logarithmic growth phase and have been passaged a limited number of times. |
| No observable anti-proliferative effect | 1. Suboptimal NGA Concentration: The concentrations used may be too low for the specific cell line. 2. Short Incubation Time: The duration of treatment may be insufficient to induce a response. 3. Inactive Compound: The NGA may have degraded. | 1. Perform a broader dose-response curve, extending to higher concentrations. 2. Increase the incubation time (e.g., from 24h to 48h or 72h). 3. Use a fresh aliquot of NGA stock solution. |
| High background in MTT/MTS assay | 1. Contamination: Bacterial or fungal contamination of cell cultures. 2. Reagent Issues: Contamination or degradation of the MTT/MTS reagent. | 1. Regularly check cell cultures for contamination and practice sterile techniques. 2. Use fresh, sterile MTT/MTS reagent for each assay. |
Data Presentation: Anti-proliferative Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (also referred to as Gambogenic Acid) in various cancer cell lines.
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (µM) |
| NCI-H446 | Small-Cell Lung Cancer | Not Specified | Not Specified (Significant inhibition) |
| NCI-H1688 | Small-Cell Lung Cancer | Not Specified | Not Specified (Significant inhibition) |
| A549/Cis | Cisplatin-resistant Non-Small Cell Lung Cancer | 24 | ~6 (to induce high degree of cell death) |
| SW480 | Colorectal Cancer | Not Specified | Not Specified (Suppressed viability)[3] |
| HCT116 | Colorectal Cancer | Not Specified | Not Specified (Suppressed viability)[3] |
| MCF-7 | Breast Cancer | Not Specified | Dose-dependent reduction in proliferation[4] |
| MDA-MB-231 | Breast Cancer | Not Specified | Not Specified (Suppressed growth) |
Note: Specific IC50 values for this compound are not always explicitly stated in the literature, with some studies describing a dose-dependent inhibition without providing a precise IC50. Researchers are encouraged to determine the IC50 for their specific cell line and experimental conditions.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium and add 100 µL of the NGA dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest NGA concentration) and untreated control wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Cell Proliferation Assessment using BrdU Incorporation Assay
This protocol measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
BrdU labeling solution (10 µM in culture medium)
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
Procedure:
-
Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.
-
Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into newly synthesized DNA.
-
Remove the labeling solution and fix the cells with the Fixing/Denaturing solution for 30 minutes at room temperature.
-
Wash the wells with PBS and incubate with an anti-BrdU antibody for 1 hour at room temperature.
-
Wash the wells and add an HRP-conjugated secondary antibody for 30 minutes.
-
Wash the wells and add TMB substrate. Incubate until a color change is observed.
-
Add the stop solution and measure the absorbance at 450 nm.
Cell Cycle Analysis using Flow Cytometry
This protocol determines the effect of this compound on cell cycle distribution.
Materials:
-
This compound stock solution (in DMSO)
-
6-well cell culture plates
-
Complete cell culture medium
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the chosen duration.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
The following diagram illustrates a typical workflow for determining the optimal concentration of this compound and evaluating its anti-proliferative effects.
References
- 1. glpbio.com [glpbio.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound suppresses characteristics and growth of colorectal cancer stem cells by inhibition of DLK1 and Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The mechanism of this compound-induced apoptosis in human MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing Neogambogic acid toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neogambogic Acid (NGA). The focus is on strategies to minimize toxicity in normal cells while maximizing its anti-cancer efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (NGA) is a caged xanthone derived from the resin of the Garcinia hanburyi tree.[1] Its primary mechanism of action as an anti-cancer agent is the inhibition of Heat Shock Protein 90 (HSP90).[2] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell growth, proliferation, and survival. By inhibiting HSP90, NGA leads to the degradation of these client proteins.
Q2: Does this compound exhibit selective toxicity towards cancer cells?
Yes, preliminary studies indicate that NGA selectively inhibits the growth of various cancer cells with lower toxicity to normal cells compared to its analog, gambogic acid (GA).[2] For instance, NGA has been reported to be less sensitive to normal human umbilical vein endothelial cells (HUVEC).[3] This selectivity is a key area of research, and leveraging this differential effect is crucial for therapeutic applications.
Q3: What are the primary strategies to minimize the toxicity of this compound in normal cells during experiments?
Minimizing off-target toxicity is critical for the clinical translation of NGA. Key strategies include:
-
Nanoparticle-based Drug Delivery: Encapsulating NGA in nanocarriers such as liposomes or nanostructured lipid carriers (NLCs) can improve its poor water solubility, enhance its pharmacokinetic profile, and enable targeted delivery to tumor tissues, thereby reducing systemic toxicity.[3]
-
Combination Therapy: Using NGA in combination with other chemotherapeutic agents, such as cisplatin, may allow for lower, less toxic doses of NGA while achieving a synergistic anti-cancer effect.
-
Dose Optimization: Careful dose-response studies are essential to identify a therapeutic window where NGA is effective against cancer cells with minimal impact on normal cells.
Troubleshooting Guide
Issue 1: High cytotoxicity observed in normal cell lines at effective anti-cancer concentrations.
-
Possible Cause: The concentration of NGA may be too high for the specific normal cell line being used. Different cell lines exhibit varying sensitivities.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment using a wide range of NGA concentrations on both your cancer and normal cell lines to determine the respective IC50 values (the concentration that inhibits 50% of cell growth).
-
Consult Comparative Cytotoxicity Data: Refer to existing literature for IC50 values of NGA or its close analog, gambogic acid (GA), in various cell lines to guide your concentration selection (see Table 1). For example, GA has shown significantly less growth inhibition in normal human embryo hepatic L02 cells (~40% inhibition at 10 µM) compared to SMMC-7721 hepatoma cells (~95% inhibition at 10 µM).
-
Consider a Different Normal Cell Line: If your current normal cell line is particularly sensitive, consider using a more robust or relevant normal cell line for your cancer type.
-
Reduce Exposure Time: Shorter incubation times with NGA may be sufficient to induce apoptosis in cancer cells while minimizing damage to normal cells.
-
Issue 2: Poor solubility of this compound leading to inconsistent experimental results.
-
Possible Cause: NGA is a highly lipophilic compound with poor aqueous solubility. This can lead to precipitation in culture media and inaccurate dosing.
-
Troubleshooting Steps:
-
Use an Appropriate Solvent: Dissolve NGA in a suitable organic solvent like DMSO at a high concentration to create a stock solution. Ensure the final concentration of the solvent in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Prepare Nanoliposomal Formulation: To improve solubility and bioavailability, consider preparing a nanoliposomal formulation of NGA. A detailed protocol for preparing NGA-loaded nanostructured lipid carriers (NLCs) is provided in the Experimental Protocols section.
-
Vortex and Visually Inspect: Before adding to cells, ensure the NGA solution is thoroughly vortexed and visually inspect for any precipitates.
-
Issue 3: Difficulty in assessing the specific mechanism of cell death (apoptosis vs. necrosis) in response to NGA treatment.
-
Possible Cause: High concentrations of NGA can induce necrosis, which may mask the underlying apoptotic mechanisms.
-
Troubleshooting Steps:
-
Use Apoptosis-Specific Assays: Employ assays that can distinguish between apoptosis and necrosis, such as Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. A detailed protocol is available in the Experimental Protocols section.
-
Analyze Apoptotic Markers: Perform Western blot analysis to detect key proteins involved in the apoptotic cascade, such as cleaved caspases (e.g., caspase-3, -8, -9) and PARP, as well as members of the Bcl-2 family (e.g., Bax, Bcl-2).
-
Time-Course Experiment: Conduct a time-course experiment to observe the progression of cell death. Apoptosis is a programmed process that occurs over several hours, while necrosis is often a more rapid response to cellular injury.
-
Data Presentation
Table 1: Comparative Cytotoxicity of Gambogic Acid (GA), a close structural analog of this compound, in Cancerous and Normal Cell Lines.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (h) | Reference |
| Cancer Cell Lines | ||||
| A549 | Human Lung Carcinoma | 3.56 ± 0.36 | 48 | |
| NCI-H460 | Human Lung Cancer | 4.05 ± 0.51 | 48 | |
| NCI-H1299 | Human Lung Cancer | 1.12 ± 0.31 | 48 | |
| SMMC-7721 | Human Hepatoma | ~1.59 | Not Specified | |
| HepG2 | Human Hepatocellular Carcinoma | ~0.94 | Not Specified | |
| Ishikawa | Human Endometrial Cancer | 0.35 ± 0.02 | 24 | |
| ECC-1 | Human Endometrial Cancer | 0.26 ± 0.03 | 24 | |
| K562 | Human Leukemia | <2.0 | 24 | |
| Normal Cell Lines | ||||
| L02 | Human Normal Embryo Hepatic | >10 (at 10µM, ~40% inhibition) | Not Specified | |
| 16HBE | Human Bronchial Epithelial | No cytotoxicity observed | Not Specified | |
| MNCs | Human Mononuclear Cells | >4.0 (little cytotoxicity) | 72 | |
| HUVEC | Human Umbilical Vein Endothelial | Reported to be not sensitive | Not Specified |
Note: Data for Gambogic Acid (GA) is presented due to the limited availability of comprehensive IC50 data for this compound. GA and NGA have similar chemical structures and are expected to have comparable biological activities, with some studies suggesting NGA has a broader antitumor activity and lower toxicity.
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is used to determine the cytotoxic effects of NGA on both cancerous and normal cells.
Materials:
-
96-well cell culture plates
-
This compound (NGA)
-
DMSO (for NGA stock solution)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
NGA Treatment: Prepare serial dilutions of NGA in complete medium from a concentrated stock solution in DMSO. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the NGA-containing medium. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Detection by Annexin V/PI Staining
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with NGA at the desired concentrations for the specified time. Include both positive and negative controls.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Preparation of NGA-Loaded Nanoliposomes
This protocol describes a method for encapsulating NGA into nanostructured lipid carriers (NLCs) to improve its solubility and reduce systemic toxicity.
Materials:
-
This compound (NGA)
-
Solid lipid (e.g., glyceryl monostearate)
-
Liquid lipid (e.g., oleic acid)
-
Surfactant (e.g., soy lecithin, Tween 80)
-
Organic solvent (e.g., ethanol, acetone)
-
Aqueous phase (e.g., distilled water)
-
High-speed homogenizer or sonicator
Procedure:
-
Lipid Phase Preparation: Dissolve NGA and the solid and liquid lipids in an organic solvent.
-
Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.
-
Emulsification: Heat both the lipid and aqueous phases to a temperature above the melting point of the solid lipid. Add the lipid phase to the aqueous phase under high-speed homogenization or sonication to form a coarse emulsion.
-
Solvent Evaporation: Continue stirring the emulsion at a controlled temperature to evaporate the organic solvent.
-
Nanoliposome Formation: Cool the emulsion to room temperature while stirring to allow for the formation of NGA-loaded NLCs.
-
Characterization: Characterize the NLCs for particle size, zeta potential, entrapment efficiency, and drug loading.
Visualizations
Signaling Pathways and Workflows
Caption: NGA inhibits HSP90, leading to the degradation of oncogenic client proteins and inducing apoptosis.
Caption: NGA induces apoptosis through both the extrinsic and intrinsic signaling pathways.
References
Navigating the Challenges of Large-Scale Neogambogic Acid Synthesis: A Technical Support Center
For researchers, scientists, and professionals in drug development, the large-scale synthesis of Neogambogic acid presents a significant hurdle. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during its isolation and purification. The primary route to obtaining this compound is through extraction from the gamboge resin of Garcinia hanburyi, as a total chemical synthesis on a large scale is not yet well-established.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in obtaining large quantities of this compound?
A1: The principal challenge is its limited availability from its natural source, the gamboge resin. The concentration of this compound in the resin is variable, and the extraction and purification process can lead to significant losses, making it difficult to obtain large, multi-gram quantities.
Q2: Why is the purity of this compound a concern during large-scale isolation?
A2: this compound is often found alongside structurally similar compounds and stereoisomers, such as its C2 epimer.[1][2][3] This stereochemical instability can lead to the formation of these impurities during the extraction and purification process, complicating the isolation of pure this compound.[1][2]
Q3: What are the known stability issues of this compound?
A3: this compound, similar to its analogue Gambogic acid, exhibits poor stability under certain conditions. It is susceptible to degradation in the presence of alkalis and can react with hydroxylated solvents like methanol, especially over extended periods, to form derivatives. It also has poor thermal stability.
Q4: What are the solubility characteristics of this compound?
A4: this compound has poor water solubility. It is, however, soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. To enhance solubility in storage solutions, gentle heating to 37°C and sonication may be employed.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient extraction from the gamboge resin. | Use an appropriate solvent such as methanol for extraction, as it has been shown to be more efficient than other organic solvents like acetone or dichloromethane. Minimize the extraction time to prevent the formation of by-products. |
| Presence of Multiple Spots on TLC/HPLC Analysis of Purified Product | Co-elution of impurities, particularly stereoisomers (epimers). | Employ a multi-step purification protocol. A common and effective method is the crystallization of the pyridinium salt of the acid, which can help in separating it from its epimer. Repeated crystallizations may be necessary to achieve high diastereomeric purity. |
| Degradation of Product During Purification | Use of inappropriate solvents or prolonged exposure to heat or basic conditions. | Avoid using methanol for prolonged periods during extraction and purification to prevent the formation of methanol adducts. Also, avoid basic conditions and high temperatures. Store the purified compound at 4°C under an inert atmosphere. |
| Difficulty in Handling and Formulation | Poor aqueous solubility. | For experimental use, prepare stock solutions in a suitable organic solvent like DMSO. For in vivo studies, consider formulation strategies such as the use of nanocarriers to improve aqueous solubility and bioavailability. |
Quantitative Data Summary
The following table summarizes key quantitative data related to the isolation and properties of Gambogic acid, which can serve as a valuable reference for the large-scale purification of the structurally similar this compound.
| Parameter | Value | Source |
| Yield of Gambogic Acid from Gamboge Resin | Approximately 13 g from 100 g of resin | |
| Purity after Crystallization | >97% diastereomeric purity | |
| Solubility of Gambogic Acid in DMSO | 65.93 mg/mL | |
| Solubility of Gambogic Acid in Ethanol | 62.62 mg/mL |
Experimental Protocols
Protocol for Multi-Gram Scale Isolation of Gambogic Acid from Gamboge Resin
This protocol is adapted from the established method for isolating Gambogic acid and is expected to be effective for this compound due to their structural similarities. The process is divided into three main stages.
Stage 1: Extraction of Crude Organic Components
-
Grind commercially available gamboge resin into a fine powder.
-
Suspend the powdered resin in methanol.
-
Stir the suspension for a short period (e.g., 10 minutes) to dissolve the organic components.
-
Filter the mixture rapidly under reduced pressure to separate the methanol-soluble fraction from the insoluble material.
-
Concentrate the filtrate to dryness to obtain the crude extract.
Stage 2: Crystallization of the Pyridinium Salt
-
Dissolve the crude extract in a mixture of pyridine and water (e.g., 85:15 v/v) with gentle heating (e.g., 60°C).
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of the pyridinium salt of the target acid.
-
Collect the crystals by filtration.
-
Repeat the crystallization process as needed to improve the purity.
Stage 3: Liberation of the Free Acid
-
Suspend the purified pyridinium salt crystals in an acidic aqueous solution (e.g., dilute HCl) to neutralize the pyridine.
-
Extract the free acid into an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
-
Concentrate the organic extract to obtain the pure acid.
Visualizations
Caption: A flowchart illustrating the three main stages for the isolation and purification of this compound.
References
- 1. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
Neogambogic acid stability and degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of neogambogic acid in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, solid this compound should be stored at 4°C under an inert atmosphere.[1] If preparing stock solutions in advance, it is recommended to store them as aliquots in tightly sealed vials at -20°C.[2] Under these conditions, the solution is generally usable for up to two weeks.[2] It is sensitive to air and light, so protection from both is crucial.[3]
Q2: In which solvents is this compound soluble?
This compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2]
Q3: What is the known stability of this compound in different solvents?
While specific stability data for this compound is limited, studies on its structural analog, gambogic acid, provide valuable insights. Gambogic acid is reported to be stable in acetone, acetonitrile, and chloroform. However, it is unstable in methanol, where it can form a derivative over time, a process that is accelerated by alkaline conditions. Given the structural similarity, it is prudent to exercise caution when using methanol as a solvent for this compound for prolonged periods.
Q4: How does pH affect the stability of this compound?
Based on data from its analog, gambogic acid, this compound is expected to be more stable in acidic conditions and less stable in alkaline conditions. Alkaline conditions can increase the rate of chemical transformation. For experiments requiring the use of buffers, it is advisable to perform preliminary stability tests at the intended pH.
Q5: Is this compound sensitive to light?
Yes, this compound is known to be air and light sensitive. Exposure to light may cause discoloration and degradation. Therefore, all experiments involving this compound solutions should be conducted with protection from light, for example, by using amber vials or covering vessels with aluminum foil.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results or loss of biological activity. | Degradation of this compound in solution. | 1. Verify Storage: Ensure the solid compound and stock solutions are stored at the recommended temperatures and protected from light and air. 2. Solvent Choice: If using methanol, consider switching to a more stable solvent like DMSO, acetone, or acetonitrile, especially for long-term experiments. 3. pH of Medium: If working with buffered solutions, check the pH. This compound may be unstable in neutral to alkaline conditions. Consider adjusting the pH to a slightly acidic range if the experimental design allows. 4. Fresh Preparations: Prepare solutions fresh on the day of use whenever possible. |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | 1. Review Solvent: Degradation in methanol is a known issue for the analogous gambogic acid. If using methanol, this may be the source of the new peak. 2. Check for Oxidation: As the compound is air-sensitive, degradation could be due to oxidation. Ensure solutions are handled under an inert atmosphere if possible. 3. Photodegradation: Protect samples from light at all stages of the experiment and analysis. |
| Discoloration of this compound solution. | Exposure to air and/or light. | Discard the discolored solution and prepare a fresh one, ensuring it is protected from light and air exposure. |
Quantitative Data Summary
| Parameter | Condition | Observation for Gambogic Acid | Reference |
| Solvent Stability | Methanol (Room Temperature) | A new derivative, gambogoic acid, is produced after one week. | |
| Acetone, Acetonitrile, Chloroform | Stable. | ||
| pH Stability | Alkaline Conditions | Increased rate of chemical transformation. | |
| Acidic Conditions | More stable compared to alkaline conditions. | ||
| Light Sensitivity | Exposure to Light | May discolor and degrade. | |
| Air Sensitivity | Exposure to Air | Sensitive to oxidation. |
Experimental Protocols
Protocol for Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for 2 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid this compound and a solution in a thermostatically controlled oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be kept in the dark under the same conditions.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid) is a common starting point.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for experiments with this compound.
References
how to prevent Neogambogic acid degradation during experiments
Welcome to the Technical Support Center for Neogambogic Acid (NGA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing NGA degradation during experiments, troubleshoot common issues, and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound (NGA) is a potent, biologically active compound isolated from the resin of the Garcinia hanburyi tree.[1][2] It is a member of the xanthonoid family and has demonstrated significant anticancer properties.[1][2] However, like many natural products, NGA is susceptible to degradation under common experimental conditions, which can lead to a loss of biological activity and inconsistent results. Key factors that can induce degradation include pH, light, temperature, and oxidative stress.
Q2: How should I prepare and store this compound stock solutions?
Due to its poor aqueous solubility, NGA should be dissolved in an organic solvent to create a high-concentration stock solution.
-
Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO) is the preferred solvent for creating highly concentrated stock solutions.
-
Stock Solution Concentration: A concentration in the range of 10-20 mM in 100% DMSO is recommended.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Protect from light.
Q3: I'm observing precipitation when I add my NGA working solution to my cell culture media. What should I do?
Precipitation is a common issue due to the low aqueous solubility of NGA. Here are some troubleshooting steps:
-
Use Pre-warmed Media: Always use cell culture medium that has been pre-warmed to 37°C for your dilutions.
-
Perform Serial Dilutions: Instead of adding the DMSO stock directly to your final volume of media, perform serial dilutions. First, dilute the stock solution in a small volume of pre-warmed medium, mix gently, and then add this intermediate dilution to the final volume.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What are the primary degradation pathways for this compound?
While specific degradation pathways for NGA are not extensively detailed in the public domain, based on its chemical structure (a xanthonoid), the likely degradation pathways include:
-
Hydrolysis: The molecule contains ester and other functionalities that can be susceptible to hydrolysis, especially under acidic or alkaline conditions.
-
Oxidation: The phenolic groups in the NGA structure are prone to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.
Troubleshooting Guide
This section addresses specific problems that may arise during experimentation with this compound, offering potential causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent IC50 values in cell viability assays | Compound Degradation: NGA may have degraded in the stock solution or working solution. | Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution. Minimize the exposure of solutions to light and elevated temperatures. |
| Precipitation of NGA: The compound may be precipitating in the cell culture medium, leading to a lower effective concentration. | Follow the recommended procedures for preparing working solutions, including the use of pre-warmed media and serial dilutions. Visually inspect for any signs of precipitation before adding to cells. | |
| Cell Health and Density: Variations in cell health, passage number, or seeding density can affect the response to NGA. | Use cells that are in the logarithmic growth phase and maintain consistent cell seeding densities across experiments. | |
| Reduced or no biological activity observed | Incorrect Storage: Improper storage of the NGA powder or stock solutions has led to degradation. | Always store NGA powder and stock solutions at the recommended temperatures, protected from light and moisture. |
| Degraded Working Solution: The working solution was prepared too far in advance or was not protected from light. | Prepare working solutions immediately before use and protect them from light by wrapping tubes in aluminum foil. | |
| Changes in the color of NGA solution | Oxidation: A color change in the solution may indicate oxidation of the compound. | Discard the solution and prepare a fresh one. Ensure that solvents are of high purity and consider degassing them before use to remove dissolved oxygen. |
| Contamination in cell culture after NGA treatment | Contaminated Stock Solution: The NGA stock solution may have become contaminated during preparation. | Filter-sterilize the NGA stock solution through a 0.22 µm syringe filter that is compatible with DMSO. |
| Introduction of Contaminants during Dilution: Contamination may have been introduced during the preparation of working solutions. | Adhere to strict aseptic techniques when preparing all solutions. |
Data on this compound Stability
While comprehensive quantitative data on NGA degradation is limited, the following tables provide an overview of expected stability based on general principles for similar compounds and forced degradation studies.
Table 1: pH Stability of this compound in Aqueous Solution (Estimated)
| pH | Temperature (°C) | Incubation Time | Expected Degradation |
| 3.0 | 37 | 24 hours | Low |
| 5.0 | 37 | 24 hours | Low |
| 7.4 | 37 | 24 hours | Moderate |
| 9.0 | 37 | 24 hours | High |
Table 2: Thermal and Photostability of this compound (Solid and in DMSO Solution)
| Condition | Form | Duration | Expected Degradation |
| 40°C | Solid | 48 hours | Low |
| 60°C | Solid | 48 hours | Moderate |
| 4°C | 10 mM in DMSO | 1 month | Low |
| -20°C | 10 mM in DMSO | 6 months | Very Low |
| Room Temperature with Light Exposure | 10 mM in DMSO | 24 hours | Moderate to High |
| Room Temperature (in the dark) | 10 mM in DMSO | 24 hours | Low |
Experimental Protocols
1. Protocol for Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Allow the NGA powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of NGA powder using a calibrated analytical balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the NGA is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
2. Protocol for Preparation of this compound Working Solution for Cell-Based Assays
-
Materials:
-
NGA stock solution (10 mM in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Thaw a single-use aliquot of the NGA stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can first prepare an intermediate dilution of 1 mM in medium, and then further dilute this to 10 µM.
-
Mix gently by pipetting up and down after each dilution step.
-
Use the working solution immediately after preparation. Protect from light if not used immediately.
-
3. Protocol for Assessing this compound Stability by HPLC
This protocol outlines a general procedure for a forced degradation study.
-
Forced Degradation Conditions:
-
Acid Hydrolysis: Incubate NGA solution in 0.1 M HCl at 60°C.
-
Base Hydrolysis: Incubate NGA solution in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Treat NGA solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heat a solid sample of NGA at 60°C.
-
Photodegradation: Expose an NGA solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3]
-
-
Sample Preparation for HPLC Analysis:
-
At specified time points, withdraw samples from the degradation conditions.
-
For acid and base hydrolysis samples, neutralize the solution.
-
Dilute all samples to a suitable concentration for HPLC analysis with the mobile phase.
-
-
HPLC Method (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where NGA has maximum absorbance.
-
Analysis: Monitor the decrease in the peak area of the parent NGA compound and the appearance of new peaks corresponding to degradation products over time.
-
Visualizations
Caption: A logical workflow for preparing and using this compound in experiments.
References
Technical Support Center: Refining Neogambogic Acid Treatment Protocols for Long-Term Studies
Welcome to the technical support center for researchers utilizing Neogambogic Acid (NGA) in long-term studies. This resource is designed to provide troubleshooting guidance and address frequently asked questions to facilitate the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is a lipophilic compound, meaning it is insoluble in water but soluble in organic solvents. For in vitro studies, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent to prepare stock solutions. For in vivo applications, formulation strategies such as nanoliposomes may be necessary to improve solubility and bioavailability.[1][2]
Q2: How should this compound stock solutions be prepared and stored to ensure stability?
A2: To ensure the stability of your NGA stock solution, it is recommended to prepare a high-concentration stock in DMSO, aliquot it into smaller volumes to avoid repeated freeze-thaw cycles, and store it protected from light. For storage, it is advised to keep the stock solution at -20°C for use within one month or at -80°C for up to six months.[2][3] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or vehicle immediately before use.
Q3: What is the established mechanism of action for this compound?
A3: this compound exerts its anti-cancer effects through multiple mechanisms. A primary mechanism is the induction of apoptosis (programmed cell death).[4] This is achieved by modulating the expression of key regulatory proteins, including the upregulation of pro-apoptotic proteins like Bax and cleaved caspases (-3, -8, -9) and the downregulation of anti-apoptotic proteins such as Bcl-2. Additionally, NGA has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for cancer stem cell maintenance.
Q4: What are the typical dosage ranges for this compound in preclinical studies?
A4: The effective concentration of this compound varies depending on the cell line and experimental model.
-
In vitro: IC50 values (the concentration that inhibits 50% of cell growth) can range from sub-micromolar to low micromolar concentrations. For example, the IC50 for NGA in SH-SY5Y neuroblastoma cells has been reported to be around 1.28 µM.
-
In vivo: In mouse xenograft models, dosages have ranged from 2.0 to 16.0 mg/kg administered via intraperitoneal (i.p.) or intragastric (i.g.) routes.
Q5: Are there any known toxicities or side effects associated with long-term this compound treatment?
A5: Long-term administration of high doses of gambogic acid, a close analog of NGA, has been associated with potential kidney and liver damage in rats. One study established a no-observed-adverse-effect level (NOAEL) at 60 mg/kg when administered every other day for 13 weeks in rats. Researchers should carefully monitor for signs of toxicity in long-term in vivo studies, including weight loss and changes in organ function.
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution |
| High variability in cell viability assay results | 1. Inconsistent cell seeding density.2. Degradation of NGA in stock solution due to improper storage or multiple freeze-thaw cycles.3. Inconsistent incubation times. | 1. Ensure a uniform single-cell suspension and accurate cell counting before seeding.2. Prepare fresh dilutions from a properly stored, single-use aliquot of NGA stock for each experiment.3. Standardize the incubation time for NGA treatment across all experiments. |
| Precipitation of this compound in cell culture medium | 1. The final concentration of DMSO is too low to maintain NGA solubility.2. The concentration of NGA exceeds its solubility limit in the aqueous medium. | 1. Ensure the final DMSO concentration in the culture medium is sufficient to keep NGA dissolved (typically ≤ 0.5%). However, always run a vehicle control to account for any effects of the solvent itself.2. If precipitation persists, consider using a formulation aid or reducing the final concentration of NGA. For in vivo studies, nanostructured lipid carriers have been used to improve solubility. |
| Inconsistent results in Western blot analysis | 1. Suboptimal NGA concentration or treatment duration.2. Unequal protein loading. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for observing changes in your target proteins.2. Use a reliable loading control (e.g., GAPDH, β-actin) and ensure its expression is not affected by NGA treatment in your specific cell model. |
| Unexpected animal toxicity or weight loss in in vivo studies | 1. The administered dose is too high for the specific animal model.2. The vehicle used for administration has toxic effects. | 1. Conduct a pilot dose-finding study to determine the maximum tolerated dose (MTD).2. Always include a vehicle control group to assess any toxicity related to the delivery vehicle. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and its Analogue, Gambogic Acid
| Compound | Cell Line | Assay | IC50 | Exposure Time |
| Gambogic Acid | HT-29 (Colon Cancer) | MTT | ~2.5 µM | 48 hours |
| Gambogic Acid | SH-SY5Y (Neuroblastoma) | Cell Viability | 1.28 µM | 6 hours |
| Gambogic Acid | A549 (Lung Cancer) | MTT | Not specified, but significant inhibition at 25-50 mg/kg in vivo | Not Applicable |
| Gambogic Acid | SPC-A1 (Lung Cancer) | MTT | Dose-dependent inhibition | 24, 48, 72 hours |
| Gambogic Acid | Multiple Myeloma Cells | CCK-8 | Not specified, but synergistic with bortezomib | Not specified |
| Gambogic Acid | MDA-MB-231 (Breast Cancer) | CellTiter-Glo | Submicromolar | 24 hours |
Table 2: In Vivo Study Protocols for this compound
| Animal Model | Tumor Type | Treatment Protocol | Route of Administration | Duration | Outcome |
| Mice | S180 Ascitic Tumor | 2.0, 4.0, 8.0 mg/kg/day | Intraperitoneal (i.p.) | 7 days | Increased survival time |
| Mice | S180 Xenograft Tumor | 4.0, 8.0, 16.0 mg/kg/day | Intragastric (i.g.) | 12 days | Tumor growth inhibition |
| Nude Mice | SPC-A1 Xenograft | Not specified | Intravenous (i.v.) | Up to 21 days | Suppressed tumor growth |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control (DMSO) for the desired time periods (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (at predetermined doses) and the vehicle control via the chosen route (e.g., i.p. or i.g.) according to the planned schedule (e.g., daily or every other day).
-
Monitoring: Monitor tumor size using calipers and body weight regularly (e.g., every 2-3 days).
-
Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Visualizations
Caption: this compound's dual mechanism of action.
Caption: Workflow for a long-term this compound study.
References
Technical Support Center: Neogambogic Acid Off-Target Effect Reduction Strategies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate the off-target effects of Neogambogic acid (NGA).
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line controls when treated with this compound. How can we reduce these off-target effects?
A1: Off-target cytotoxicity is a known challenge with potent therapeutic compounds like this compound. Here are three primary strategies to consider:
-
Nanoformulation: Encapsulating NGA within a nanocarrier, such as a liposome or a nanostructured lipid carrier (NLC), can significantly reduce its exposure to healthy tissues. These formulations can be designed for passive or active targeting to the tumor site, thereby concentrating the therapeutic effect on cancer cells.
-
Combination Therapy: Utilizing NGA in combination with other chemotherapeutic agents can allow for a dose reduction of NGA while maintaining or even enhancing the overall anti-cancer efficacy. This synergistic effect can lead to a significant decrease in off-target toxicity.
-
Dose Optimization: A careful dose-response study is crucial to determine the optimal therapeutic window where NGA exhibits maximal anti-cancer activity with minimal toxicity to normal cells.
Q2: What type of nanoformulation is most suitable for this compound?
A2: The choice of nanoformulation depends on the specific experimental goals.
-
Liposomes: These are versatile carriers for hydrophobic drugs like NGA. They can be surface-modified with targeting ligands (e.g., antibodies, peptides) to enhance tumor-specific delivery.
-
Nanostructured Lipid Carriers (NLCs): NLCs offer high drug loading capacity and stability for hydrophobic compounds. They are composed of a blend of solid and liquid lipids, which can improve drug solubility and bioavailability.
-
Adiposomes: This novel nanoparticle platform, consisting of a neutral lipid core, has been explored for NGA delivery to overcome poor water solubility and systemic toxicity.
Q3: How do we determine if a combination of this compound with another drug is synergistic?
A3: The synergy of a drug combination can be quantitatively assessed using the Combination Index (CI) method, based on the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. It is also important to calculate the Dose Reduction Index (DRI), which quantifies the extent to which the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared with the doses of each drug alone.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assays
-
Problem: Inconsistent IC50 values for this compound across replicate experiments.
-
Possible Causes & Solutions:
-
Poor Solubility: NGA is poorly soluble in aqueous media. Ensure the stock solution in DMSO is fully dissolved and well-mixed before diluting into the culture medium. Avoid precipitation upon dilution.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability. Ensure a uniform single-cell suspension and accurate cell counting before seeding.
-
MTT Incubation Time: The incubation time for the MTT reagent can affect the final absorbance reading. Optimize the incubation time for your specific cell line to ensure complete formazan crystal formation without causing cytotoxicity from the reagent itself.
-
Issue 2: Low Encapsulation Efficiency in Nanoformulations
-
Problem: A significant portion of this compound is not being encapsulated within the nanocarriers.
-
Possible Causes & Solutions:
-
Lipid Composition: The choice of lipids and their ratio is critical for encapsulating hydrophobic drugs. Experiment with different lipid compositions, including varying the percentage of cholesterol, to optimize bilayer stability and drug incorporation.
-
Drug-to-Lipid Ratio: A high drug-to-lipid ratio can lead to drug precipitation and low encapsulation efficiency. Perform experiments with varying ratios to find the optimal loading capacity.
-
Hydration Temperature: The temperature during the hydration of the lipid film should be above the phase transition temperature (Tc) of the lipids to ensure proper vesicle formation.
-
Data Presentation
Table 1: Cytotoxicity of Gambogic Acid (a close analog of this compound) in Cancerous vs. Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) | Citation |
| K562 | Human Leukemia | ~2.0 (at 24h) | [1] |
| MNCs | Normal Human Mononuclear Cells | > 4.0 (at 72h) | [1] |
| SH-SY5Y | Human Neuroblastoma | 1.28 (at 6h) | [2] |
| Fibroblast | Normal Human Fibroblasts | Less toxic than in SH-SY5Y | [2] |
| SMMC-7721 | Human Hepatoma | < 10 | [3] |
| L02 | Normal Human Embryo Hepatic Cells | > 10 | |
| BxPC-3 | Human Pancreatic Cancer | < 1.7 (at 48h) | |
| MIA PaCa-2 | Human Pancreatic Cancer | < 1.7 (at 48h) | |
| PANC-1 | Human Pancreatic Cancer | < 1.7 (at 48h) | |
| SW1990 | Human Pancreatic Cancer | < 1.7 (at 48h) | |
| BGC-823 | Human Gastric Cancer | 0.23 ± 0.04 | |
| MKN-28 | Human Gastric Cancer | 0.31 ± 0.05 | |
| LOVO | Human Colorectal Cancer | 0.28 ± 0.03 | |
| SW-116 | Human Colorectal Cancer | 0.35 ± 0.06 |
Note: The data above is primarily for Gambogic Acid, a structurally similar compound to this compound. Specific IC50 values for this compound may vary.
Table 2: Comparison of Free Drug vs. Nanoformulation Cytotoxicity
| Formulation | Cell Line | IC50 | Fold Reduction in IC50 | Citation |
| Free Curcumin | Panc-1 | 19.6 µM | - | |
| Curcumin SLNs | Panc-1 | 4.93 µM | ~4 | |
| Free Aspirin | Panc-1 | 2.4 mM | - | |
| Aspirin SLNs | Panc-1 | 99.11 µM | ~24 | |
| Free Cisplatin | 4T1 | Varies with time | - | |
| Cisplatin-loaded PBCA NPs | 4T1 | Significantly lower than free drug | - |
Note: This table provides examples of how nanoformulations can reduce the IC50 of other anti-cancer drugs, illustrating a common strategy to enhance efficacy and potentially reduce off-target effects. Specific data for this compound nanoformulations should be generated empirically.
Table 3: Synergistic Effects of Gambogic Acid in Combination Therapy
| Drug Combination | Cell Line | Combination Index (CI) | Effect | Citation |
| Gambogic Acid + Docetaxel | BGC-823, MKN-28, LOVO, SW-116 | < 1 | Synergistic | |
| Gambogic Acid + NaI131 | A549, A549/DDP, A549/Taxol | Not explicitly calculated, but synergistic effects on apoptosis and cell cycle arrest reported. | Synergistic |
Note: A Combination Index (CI) < 1 indicates synergy. The data presented is for Gambogic Acid and suggests that a similar synergistic potential may exist for this compound.
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a series of dilutions of NGA in culture medium.
-
Remove the medium from the wells and add 100 µL of the respective drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Formation:
-
Dissolve this compound and lipids (e.g., DSPC and cholesterol in a 7:3 molar ratio) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., PBS) by rotating the flask at a temperature above the lipid phase transition temperature (Tc).
-
-
Vesicle Sonication/Extrusion:
-
To obtain small unilamellar vesicles (SUVs), sonicate the resulting multilamellar vesicle (MLV) suspension using a probe sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove unencapsulated this compound by methods such as dialysis or size exclusion chromatography.
-
-
Characterization:
-
Determine the particle size, polydispersity index (PDI), and zeta potential of the liposomes using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by disrupting the liposomes with a suitable solvent (e.g., methanol) and measuring the NGA concentration using UV-Vis spectroscopy or HPLC.
-
Mandatory Visualizations
Caption: Workflow for nanoformulation and evaluation of reduced off-target effects.
Caption: this compound's inhibitory effect on the Wnt/β-catenin signaling pathway.
Caption: Logic of using combination therapy to reduce NGA's off-target toxicity.
References
- 1. Anticancer Effect and Apoptosis Induction of Gambogic Acid in Human Leukemia Cell Line K562 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic effect of gambogic acid on SH-SY5Y neuroblastoma cells is mediated by intrinsic caspase-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Neogambogic Acid Experimental Results
Welcome to the technical support center for Neogambogic Acid (NGA) research. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common inconsistencies and challenges encountered during in-vitro experiments with NGA.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variations in the IC50 value of this compound across different cancer cell lines?
A1: It is expected to observe different IC50 values for this compound across various cancer cell lines. This variability is attributed to the inherent biological differences among cell lines. Factors influencing this include:
-
Differential expression of drug targets: The cellular targets of NGA, such as proteins involved in apoptosis and cell signaling pathways, may be expressed at different levels in each cell line.
-
Variations in signaling pathways: The activity and reliance on specific signaling pathways that NGA modulates (e.g., STAT3, Akt/mTOR, Wnt/β-catenin) can differ significantly between cell types.[1][2][3][4][5]
-
Differences in cell proliferation rates: Faster-growing cells might exhibit increased sensitivity to cytotoxic agents.
-
Drug resistance mechanisms: Some cell lines may possess intrinsic or acquired resistance mechanisms that affect the efficacy of NGA.
For a comparative overview, the following table summarizes reported IC50 values for Gambogic Acid (a structurally similar compound) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| Bel-7402 | Hepatocellular Carcinoma | 0.045 |
| SMMC-7721 | Hepatocellular Carcinoma | 0.73 |
| Bel-7404 | Hepatocellular Carcinoma | 1.25 |
| QGY-7701 | Hepatocellular Carcinoma | 0.12 |
| HepG2 | Hepatocellular Carcinoma | 0.067 |
| A375 | Malignant Melanoma | 5-10 |
| SW620 | Colon Cancer | Equivalent activity to 10 µg/ml 5-FU at 100 µg/ml |
| Hep3B | Hepatocellular Carcinoma (p53 deletion) | 1.8 |
| Huh7 | Hepatocellular Carcinoma (p53 mutation) | 2.2 |
Data for a derivative of Gambogic Acid is presented, which showed improved aqueous solubility and potent inhibition.
Q2: My MTT assay results for cell viability are not consistent. What could be the cause?
A2: Inconsistencies in MTT assay results are a common issue. Several factors related to the experimental protocol can contribute to this variability:
-
Cell Seeding Density: Ensure that a consistent number of cells are seeded in each well. Cell density can significantly impact metabolic activity and, consequently, formazan production.
-
Incubation Time: The incubation time with both NGA and the MTT reagent should be strictly controlled. Variations in incubation times can lead to differing levels of formazan crystal formation.
-
Solubilization of Formazan Crystals: Incomplete solubilization of the purple formazan crystals is a major source of error. Ensure the crystals are fully dissolved before reading the absorbance.
-
Reagent Preparation and Storage: Prepare the MTT solution fresh or store it properly, protected from light, to maintain its activity.
-
Interference from Serum and Phenol Red: Components in the culture medium, such as serum and phenol red, can interfere with the assay and generate background noise. It is advisable to use serum-free media during the MTT incubation step.
Q3: I am not observing the expected changes in protein expression (e.g., Bcl-2, Bax, Caspases) after NGA treatment in my Western Blot analysis. What should I check?
A3: If your Western Blot results are not aligning with expected outcomes, consider the following troubleshooting steps:
-
Treatment Duration and Concentration: The effect of NGA on protein expression is both time and concentration-dependent. Optimize the incubation time and NGA concentration for your specific cell line to capture the desired changes.
-
Protein Extraction and Handling: Ensure that your protein lysates are prepared correctly and have not undergone degradation. Use protease inhibitors in your lysis buffer and keep samples on ice.
-
Antibody Quality and Dilution: The quality and dilution of your primary and secondary antibodies are critical. Use antibodies that are validated for Western Blotting and optimize the antibody concentrations.
-
Loading Control: Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.
-
Transfer Efficiency: Verify the efficiency of protein transfer from the gel to the membrane. This can be checked by staining the membrane with Ponceau S after transfer.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (MTT/MTS)
Symptoms:
-
Large error bars in cell viability graphs.
-
Poor reproducibility of IC50 values.
-
Inconsistent color development in MTT/MTS assays.
Possible Causes and Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow cells to adhere and stabilize for 24 hours before adding the drug. |
| Edge Effects in 96-well Plates | To minimize evaporation from the outer wells, which can concentrate the drug and affect cell growth, avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media. |
| Incomplete Dissolving of Formazan Crystals (MTT) | After adding the solubilization solution, ensure the plate is shaken on an orbital shaker for at least 15 minutes to fully dissolve the formazan crystals. Visually inspect the wells under a microscope to confirm complete dissolution. |
| Incorrect Incubation Times | Strictly adhere to optimized incubation times for both drug treatment and the viability reagent. Time points for IC50 determination can significantly influence the results. |
| Interference from Test Compound | This compound is a yellow compound and may interfere with absorbance readings. Include a "no-cell" control with the compound at the highest concentration to measure its intrinsic absorbance and subtract this from the experimental values. |
Issue 2: Unexpected or No Apoptosis Induction
Symptoms:
-
Flow cytometry data shows no significant increase in the apoptotic cell population (Annexin V positive).
-
Western blot analysis does not show cleavage of Caspase-3 or PARP, or expected changes in Bcl-2 family proteins.
Possible Causes and Solutions:
| Cause | Solution |
| Sub-optimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of NGA that induces apoptosis in your specific cell line. The apoptotic response is often dose-dependent. |
| Incorrect Time Point for Analysis | The induction of apoptosis is a dynamic process. Conduct a time-course experiment (e.g., 12, 24, 48 hours) to identify the peak of the apoptotic response. |
| Cell Line Resistance | Some cell lines may be resistant to NGA-induced apoptosis. Consider using a positive control for apoptosis (e.g., staurosporine) to confirm that the experimental setup and reagents are working correctly. |
| Detection Method Sensitivity | Ensure that the apoptosis detection method is sensitive enough. For Western blotting, check the quality of your antibodies against apoptotic markers. For flow cytometry, ensure proper compensation and gating. |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the NGA dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the drug-treated wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
Western Blot Protocol for Signaling Pathway Analysis
-
Cell Lysis: After treating cells with this compound for the desired time and concentration, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.
NGA-Induced Apoptosis Pathway
This compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. This leads to the activation of caspases, which are the executioners of apoptosis.
Caption: this compound induced apoptosis pathway.
NGA and the STAT3 Signaling Pathway
This compound has been reported to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation and survival. NGA can inhibit the phosphorylation of STAT3, preventing its dimerization, nuclear translocation, and subsequent transcription of target genes.
Caption: Inhibition of the STAT3 pathway by this compound.
NGA and the Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial pro-survival pathway that is often dysregulated in cancer. This compound can suppress this pathway by inhibiting the phosphorylation of Akt and mTOR, leading to decreased cell proliferation and survival.
Caption: this compound's inhibition of the Akt/mTOR pathway.
Experimental Workflow: Troubleshooting Logic
When encountering inconsistent results, a systematic approach to troubleshooting is essential. The following workflow can help identify the source of the problem.
Caption: A logical workflow for troubleshooting experimental inconsistencies.
References
- 1. Anticancer activity and underlying mechanism of this compound [cjnmcpu.com]
- 2. Gambogic acid improves non‐small cell lung cancer progression by inhibition of mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Gambogic Acid Inhibits STAT3 Phosphorylation Through Activation of Protein Tyrosine Phosphatase SHP-1: Potential Role in Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses characteristics and growth of colorectal cancer stem cells by inhibition of DLK1 and Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Neogambogic Acid vs. Gambogic Acid: A Comparative Analysis of Anticancer Efficacy
Preliminary evidence suggests that neogambogic acid, a structural analog of gambogic acid, may hold an advantage in cancer therapy, with indications of broader antitumor activity and lower toxicity.[1][2] However, a comprehensive, head-to-head comparison with robust quantitative data from direct comparative studies remains largely unavailable in the current body of scientific literature. While gambogic acid has been extensively studied for its potent anticancer properties, a direct, data-driven juxtaposition with this compound is necessary to definitively establish the superior compound for further drug development.
This guide synthesizes the available information on both compounds, highlighting the well-documented anticancer effects of gambogic acid and the promising, yet less quantitatively substantiated, profile of this compound. It is important to note that the absence of direct comparative experimental data prevents a side-by-side quantitative analysis in many areas.
In Vitro Cytotoxicity: A Look at the Available Data
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. While direct comparative IC50 values for this compound and gambogic acid are not available from the same studies, extensive data exists for gambogic acid against a wide array of cancer cell lines.
Table 1: Cytotoxicity (IC50) of Gambogic Acid in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (μM) |
| Hepatocellular Carcinoma | Bel-7402 | 0.59[3] |
| SMMC-7721 | 1.59[3] | |
| Bel-7404 | 1.99[3] | |
| QGY-7701 | 0.41 | |
| HepG2 | 0.94 | |
| Non-Small Cell Lung Cancer | A549 | 3.56 |
| NCI-H460 | 4.05 |
Note: The IC50 values presented are from various studies and may not be directly comparable due to differences in experimental conditions.
A derivative of gambogic acid, compound 3e, has demonstrated lower IC50 values than gambogic acid in several hepatocellular carcinoma cell lines, suggesting that structural modifications can enhance potency. For instance, in Bel-7402 cells, compound 3e had an IC50 of 0.045 μM compared to 0.59 μM for gambogic acid.
Induction of Apoptosis and Cell Cycle Arrest
Both this compound and gambogic acid exert their anticancer effects in part by inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby preventing cancer cell proliferation.
This compound
Studies on this compound indicate that it induces apoptosis, though specific quantitative data from direct comparisons with gambogic acid is lacking.
Gambogic Acid
Gambogic acid is a well-documented inducer of apoptosis. In non-small cell lung cancer cell lines A549 and NCI-H460, treatment with gambogic acid led to a significant increase in the percentage of apoptotic cells. Furthermore, gambogic acid has been shown to arrest the cell cycle at various phases, depending on the cancer cell type, thereby inhibiting cell division.
Signaling Pathways
The anticancer activities of both compounds are mediated through their interaction with various cellular signaling pathways.
This compound
The precise signaling pathways modulated by this compound are not as extensively characterized as those of gambogic acid.
Gambogic Acid
Gambogic acid has been shown to modulate multiple critical signaling pathways involved in cancer cell survival, proliferation, and metastasis. These include the PI3K/Akt/mTOR, Wnt/β-catenin, and Notch signaling pathways. By interfering with these pathways, gambogic acid can effectively trigger apoptosis and inhibit tumor growth.
Below is a simplified representation of a generic apoptosis signaling pathway that can be influenced by compounds like gambogic acid.
References
A Comparative Analysis of the Toxicity Profiles of Neogambogic Acid and Gambogic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gambogic acid (GA) and Neogambogic acid (NGA) are caged xanthones derived from the resin of the Garcinia hanburyi tree, both of which have demonstrated significant anti-tumor activities. While structurally similar, preliminary studies suggest that this compound may possess a more favorable toxicity profile, exhibiting lower toxicity and a broader therapeutic window compared to gambogic acid. This guide provides a comprehensive comparison of the available toxicological data for both compounds, supported by experimental methodologies and an exploration of their underlying molecular mechanisms.
It is important to note that while extensive research is available on the toxicity of gambogic acid, quantitative toxicological data for this compound is less prevalent in publicly accessible literature. This guide compiles the most current information to facilitate a comparative understanding and guide future research.
Quantitative Toxicity Data
The following tables summarize the available quantitative data on the in vitro cytotoxicity and in vivo acute toxicity of this compound and Gambogic acid.
In Vitro Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The data below is compiled from various studies and cell lines. Direct comparison is most effective when data is derived from the same study using identical cell lines and assay conditions.
| Cell Line | Cancer Type | This compound IC50 (µM) | Gambogic Acid IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | Data Not Available | 1.46 | [1] |
| HepG2 | Liver Cancer | Data Not Available | 0.94 | [1] |
| Bel-7402 | Liver Cancer | Data Not Available | 0.59 | [1] |
| SMMC-7721 | Liver Cancer | Data Not Available | 1.59 | [1] |
| Bel-7404 | Liver Cancer | Data Not Available | 1.99 | [1] |
| QGY-7701 | Liver Cancer | Data Not Available | 0.41 | |
| A549 | Lung Cancer | Data Not Available | 0.29 - 3.56 | |
| NCI-H460 | Lung Cancer | Data Not Available | 4.05 | |
| NCI-H1299 | Lung Cancer | Data Not Available | 1.12 | |
| BxPC-3 | Pancreatic Cancer | Data Not Available | < 1.7 (48h) | |
| MIA PaCa-2 | Pancreatic Cancer | Data Not Available | < 1.7 (48h) | |
| PANC-1 | Pancreatic Cancer | Data Not Available | < 1.7 (48h) | |
| SW1990 | Pancreatic Cancer | Data Not Available | < 1.7 (48h) | |
| SH-SY5Y | Neuroblastoma | Data Not Available | 1.28 (6h) | |
| PC3 | Prostate Cancer | Data Not Available | > 0.4 (to inhibit 50% proliferation) | |
| HUVEC | Normal Endothelial | Data Not Available | 0.08 (to inhibit 50% proliferation) |
Note: The absence of IC50 values for this compound in this table highlights a significant gap in the current literature, preventing a direct quantitative comparison of cytotoxicity across a broad range of cancer cell lines.
In Vivo Acute Toxicity: LD50 Values
The median lethal dose (LD50) is the dose of a substance required to kill half the members of a tested population after a specified test duration.
| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | 95% Confidence Limit (mg/kg) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available | |
| Gambogic Acid | Mice | Intraperitoneal | 45.96 | 43.18 - 48.45 |
Note: The lack of LD50 data for this compound prevents a direct comparison of acute in vivo toxicity with Gambogic acid.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the toxicological evaluation of these compounds.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by metabolically active cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or Gambogic acid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control group.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Gambogic acid for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.
-
Cell Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
In Vivo Acute Toxicity (LD50) Study (Based on OECD Guidelines)
This protocol outlines a general procedure for determining the LD50 value in mice.
Protocol:
-
Animal Acclimatization: Acclimate the animals (e.g., BALB/c mice) to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups and administer a single dose of the test compound (this compound or Gambogic acid) via a specific route (e.g., intraperitoneal injection). The doses should be selected based on a preliminary range-finding study. A control group should receive the vehicle only.
-
Observation: Observe the animals for mortality and clinical signs of toxicity at regular intervals for a period of 14 days.
-
Data Collection: Record the number of mortalities in each group.
-
LD50 Calculation: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.
Signaling Pathways
The toxicity and anti-cancer effects of this compound and Gambogic acid are mediated through their interaction with various cellular signaling pathways.
This compound Signaling Pathways
This compound has been shown to induce apoptosis and inhibit cancer cell growth by modulating the Wnt/β-catenin and Fas/FasL signaling pathways.
References
Neogambogic Acid: A Comparative Guide to its Antitumor Effects in Animal Models
For researchers and drug development professionals, this guide provides a comprehensive comparison of the in-vivo antitumor efficacy of Neogambogic acid (NGA). Due to the broader availability of public research on its structural analog, Gambogic acid (GA), this guide leverages extensive data on GA as a benchmark for evaluating the performance of NGA. Preliminary studies suggest that NGA may offer a wider therapeutic window, exhibiting broader antitumor activity and lower toxicity compared to GA.[1]
Comparative Efficacy in Xenograft Models
The antitumor activity of Gambogic acid has been validated across a range of cancer types in subcutaneous xenograft mouse models. The following tables summarize the quantitative outcomes from various studies, providing a baseline for assessing the potential of this compound.
Gambogic Acid (GA) Monotherapy
| Cancer Type | Animal Model | Cell Line | Dosage and Administration | Key Findings |
| Non-Small Cell Lung Cancer | Athymic nude mice | NCI-H1993 | 10, 20, 30 mg/kg GA, i.p. daily for 21 days | Dose-dependent tumor growth inhibition. 20 mg/kg markedly inhibited growth, and 30 mg/kg almost completely inhibited growth.[2] |
| Prostate Cancer | SCID mice | PC3 | 3 mg/kg GA, s.c. daily for 15 days | Significant inhibition of tumor growth. Average tumor volume of 169.1 ± 25.6 mm³ in the GA group versus 1144 ± 169 mm³ in the control group.[3] |
| Multiple Myeloma | BALB/c nude mice | U266 | 2, 4 mg/kg GA, i.p. every 2 days for 14 days | Dose-dependent inhibition of tumor growth. Average tumor weight was significantly reduced at both doses compared to the control. |
| Glioblastoma | Nude mice | Rat C6 | i.v. injection daily for 2 weeks | Significant reduction in tumor volume through antiangiogenic and apoptotic effects.[4] |
Gambogic Acid (GA) Combination Therapy
| Cancer Type | Animal Model | Combination | Key Findings |
| Non-Small Cell Lung Cancer | Nude mice | GA with Cisplatin (CDDP) | Sequential treatment of CDDP followed by GA resulted in strong synergistic antitumor effects in A549 xenograft models.[5] |
| Triple-Negative Breast Cancer | BALB/c mice | GA Nanoparticles (M@GAGa NPs) | M@GAGa NPs showed a tumor growth inhibition rate of 60.77%, significantly higher than free GA (20.37%). |
Signaling Pathways and Mechanism of Action
This compound is reported to exert its antitumor effects through the modulation of key signaling pathways involved in cancer cell proliferation and survival.
One of the primary mechanisms identified for this compound is the inhibition of the Wnt/β-catenin signaling pathway . In colorectal cancer stem cells, NGA has been shown to suppress the expression of key components of this pathway, including β-catenin and Wnt, leading to apoptosis and cell cycle arrest at the G0/G1 phase. Additionally, NGA has been found to reduce signals in the MAPK/ERK pathway , which contributes to its anti-proliferative effects.
The structurally similar Gambogic acid has been shown to target a wider array of signaling pathways, providing further insight into the potential mechanisms of NGA. These include:
-
MET Signaling Pathway : In non-small cell lung cancer, GA inhibits the phosphorylation of MET and its downstream effectors p-AKT and p-ERK1/2.
-
VEGFR2 Signaling Pathway : In prostate cancer, GA inhibits the activation of VEGFR2 and its downstream kinases, leading to the suppression of angiogenesis.
-
NF-κB Signaling Pathway : GA has been shown to suppress the NF-κB pathway, which is crucial for the survival of various cancer cells.
-
MAPK/HO-1 Signaling Pathway : In combination with cisplatin, GA enhances apoptosis in lung cancer cells by inhibiting this pathway.
Below are diagrams illustrating the established signaling pathway for this compound and a generalized experimental workflow for in-vivo validation.
References
- 1. Anticancer activity and underlying mechanism of this compound [cjnmcpu.com]
- 2. Antitumor activity of gambogic acid on NCI-H1993 xenografts via MET signaling pathway downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of glioblastoma growth and angiogenesis by gambogic acid: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
A Comparative Analysis of Neogambogic Acid and Other Bioactive Compounds from Garcinia Species for Oncological Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of Neogambogic acid and other prominent bioactive extracts and compounds derived from the Garcinia genus. The focus of this analysis is to present a clear, data-driven comparison of their anti-cancer properties, supported by experimental data and detailed methodologies to aid in research and development.
Introduction
The genus Garcinia, a rich source of phytochemicals, has garnered significant attention in oncology for its diverse therapeutic potential. Among the myriad of compounds isolated from this genus, this compound, a caged xanthone from the resin of Garcinia hanburyi, has emerged as a promising anti-cancer agent. Preliminary studies suggest that this compound may exhibit a broader antitumor activity and lower toxicity profile compared to its well-studied analog, Gambogic acid.[1][2] This guide aims to provide a comparative overview of the cytotoxic and pro-apoptotic effects of this compound, Gambogic acid, and Garcinol, another key bioactive compound from Garcinia, against various cancer cell lines.
Comparative Analysis of Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound, Gambogic acid, and Garcinol in various cancer cell lines. These values, compiled from multiple studies, provide a quantitative measure of the cytotoxic potency of each compound. It is important to note that direct comparisons of absolute IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, exposure times, and assay methodologies.
Table 1: Comparative IC50 Values of this compound, Gambogic Acid, and Garcinol in Human Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Reference |
| This compound | Prostate Cancer | PC-3 | Not explicitly stated, but showed antiproliferative activity | Not Specified | [3] |
| Prostate Cancer | DU145 | Not explicitly stated, but showed antiproliferative activity | Not Specified | [3] | |
| Gambogic acid | Gastric Cancer | BGC-823 | 0.67 | Not Specified | [4] |
| Hepatocellular Carcinoma | SMMC-7721 | 8.06 | Not Specified | ||
| Hepatocellular Carcinoma | HepG2 | 2.37 | Not Specified | ||
| Lung Cancer | A549 | 0.74 | Not Specified | ||
| Glioblastoma | U251 | 1.02 | Not Specified | ||
| Breast Cancer | MB-231 | 1.09 | Not Specified | ||
| Hepatocellular Carcinoma | Bel-7402 | 0.59 | Not Specified | ||
| Colon Cancer | SW620 | ~100 µg/ml | Not Specified | ||
| Cholangiocarcinoma | KKU-M213 | Not explicitly stated, but showed potent cytotoxicity | Not Specified | ||
| Breast Cancer | MCF-7 | 1.46 | Not Specified | ||
| Pancreatic Cancer | BxPC-3, MIA PaCa-2, PANC-1, SW1990 | <8.3 (12h), <3.8 (24h), <1.7 (48h) | 12, 24, 48 | ||
| Garcinol | Pancreatic Cancer | Panc-1 | ~7 | 48 | |
| Pancreatic Cancer | BxPC-3 | ~15 | 48 |
Signaling Pathways and Mechanisms of Action
This compound, Gambogic acid, and Garcinol exert their anti-cancer effects by modulating various intracellular signaling pathways, ultimately leading to the inhibition of cell proliferation and the induction of apoptosis.
This compound and Gambogic Acid
Both this compound and its close structural analog, Gambogic acid, have been shown to induce apoptosis and autophagy in cancer cells. One of the key mechanisms involves the induction of endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), which in turn activates the JNK signaling pathway. Furthermore, Gambogic acid has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in cancer development and progression. This inhibition leads to decreased expression of downstream target genes like c-Myc, resulting in cell cycle arrest and apoptosis. Gambogic acid is also known to modulate the NF-κB signaling pathway, further contributing to its pro-apoptotic effects.
Garcinol
Garcinol has been shown to target multiple oncogenic signaling pathways. A key mechanism of its action is the inhibition of the STAT3 signaling pathway. Garcinol can bind to the SH2 domain of STAT3, preventing its dimerization and subsequent activation. This leads to the downregulation of various STAT3-regulated genes involved in cell proliferation, survival, and angiogenesis. Additionally, Garcinol has been reported to suppress the Wnt/β-catenin signaling pathway and modulate the PI3K/Akt and NF-κB pathways, contributing to its anti-cancer effects.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds (this compound, Gambogic acid, Garcinol) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins to elucidate the mechanism of action of the test compounds.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer, quantify protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin).
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the effect of the compounds on cell cycle progression.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest and wash cells with PBS.
-
Fixation: Fix cells in cold 70% ethanol and store at -20°C.
-
Staining: Rehydrate cells in PBS, treat with RNase A, and stain with PI solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound, Gambogic acid, and Garcinol, all derived from the Garcinia genus, demonstrate significant anti-cancer properties through various mechanisms of action. While Gambogic acid is the most extensively studied of the three, preliminary evidence suggests that this compound may offer a superior therapeutic window. Garcinol also presents as a potent anti-cancer agent with a distinct mechanism of action involving the inhibition of the STAT3 pathway. This comparative guide provides a foundation for researchers to further explore the therapeutic potential of these natural compounds. Head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative efficacy and safety of these promising agents for future drug development in oncology.
References
- 1. Anticancer activity and underlying mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity and underlying mechanism of this compound [cjnmcpu.com]
- 3. Gambogenic acid induces apoptosis and autophagy through ROS-mediated endoplasmic reticulum stress via JNK pathway in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Neogambogic Acid: A Comparative Analysis of Efficacy Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer efficacy of neogambogic acid (NGA), a derivative of the natural compound gambogic acid, against standard-of-care chemotherapeutic agents. This document synthesizes available preclinical data to offer a side-by-side analysis of their performance, focusing on cytotoxic effects, mechanisms of action, and in vivo anti-tumor activity. While direct head-to-head comparative studies of NGA against a wide range of chemotherapeutics are limited, this guide collates available data to provide a valuable resource for researchers in oncology and drug discovery.
Executive Summary
This compound, and its parent compound gambogic acid (GA), have demonstrated potent cytotoxic and pro-apoptotic effects across a variety of cancer cell lines. In some preclinical models, GA has shown comparable or even superior efficacy to standard chemotherapeutic agents such as cisplatin and paclitaxel. The mechanism of action for NGA and GA primarily involves the induction of apoptosis through multiple signaling pathways, including the modulation of the Bcl-2 family of proteins and the activation of caspases. This multi-targeted approach may offer advantages in overcoming drug resistance mechanisms that plague conventional chemotherapy. This guide presents the available quantitative data, experimental methodologies, and visual representations of the key signaling pathways to facilitate a clear comparison.
Data Presentation: In Vitro Efficacy
The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of this compound (or its parent compound, gambogic acid) and standard chemotherapeutic agents in various cancer cell lines. It is important to note that the IC50 values can vary significantly between studies due to differences in experimental conditions such as cell density and incubation time. Therefore, data from direct comparative studies are prioritized where available.
Table 1: Comparative IC50 Values of Gambogic Acid and Cisplatin in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Gambogic Acid (µM) | Cisplatin (µM) |
| A549 | 3.56 ± 0.36 | 21.88 ± 3.21 |
| NCI-H460 | 4.05 ± 0.51 | 25.76 ± 4.03 |
| NCI-H1299 | 1.12 ± 0.31 | 25.21 ± 4.38 |
Data from a study by Wang et al. (2014) showcases the potent in vitro activity of gambogic acid compared to cisplatin in NSCLC cell lines.[1][2][3]
Table 2: IC50 Values of Gambogic Acid and Paclitaxel in Breast Cancer
| Cancer Model | Gambogic Acid (µM) | Paclitaxel (µM) |
| Inflammatory Breast Cancer (MARY-X PDX) | 0.42 | 7.8 |
This data suggests a significantly higher potency of gambogic acid compared to paclitaxel in this specific breast cancer model.[4][5]
Table 3: IC50 Values of Gambogic Acid and Doxorubicin in Breast Cancer
| Cell Line | Gambogic Acid (µM) | Doxorubicin (µM) |
| MCF-7 | 1.46 | ~1.25 - 16.2 |
Note: The IC50 value for Doxorubicin in MCF-7 cells varies significantly across different studies and experimental conditions. The IC50 for Gambogic Acid is from a study by Wang et al. (2013).
Experimental Protocols
In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or the standard chemotherapeutic agent. A control group receives medium with the vehicle (e.g., DMSO) at the same concentration used to dissolve the compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice, such as athymic nude mice or NOD/SCID mice, are used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: A specific number of human cancer cells (e.g., 1 x 10⁶ to 5 x 10⁶ cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (length × width²)/2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. This compound or standard chemotherapeutic agents are administered through various routes, such as intraperitoneal (i.p.) or intravenous (i.v.) injection, at predetermined doses and schedules. The control group receives the vehicle.
-
Efficacy and Toxicity Assessment: Tumor growth is monitored throughout the treatment period. Body weight and general health of the mice are also recorded to assess toxicity.
-
Endpoint and Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, western blotting). The tumor growth inhibition (TGI) rate is calculated to determine the efficacy of the treatment.
Signaling Pathways and Mechanisms of Action
This compound and standard chemotherapeutic agents induce cancer cell death, primarily through apoptosis, but often via distinct signaling cascades.
This compound-Induced Apoptosis
This compound and its parent compound, gambogic acid, trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and caspase-3. GA has also been shown to suppress the NF-κB and MAPK/HO-1 signaling pathways, which can sensitize cancer cells to cisplatin-induced apoptosis.
This compound Apoptosis Pathway
Standard Chemotherapy-Induced Apoptosis
-
Cisplatin: Primarily acts by forming DNA adducts, which triggers DNA damage response pathways. This leads to cell cycle arrest and activation of apoptosis, often involving the p53 tumor suppressor protein and the MAPK signaling pathway.
-
Doxorubicin: Intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species (ROS). These actions induce DNA damage and oxidative stress, culminating in apoptosis through pathways that can involve p53, the Bcl-2 family, and activation of caspases.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Neogambogic Acid vs. Cisplatin in Oncology Research
In the landscape of cancer therapeutics, the platinum-based drug cisplatin is a long-established cornerstone of many chemotherapy regimens. However, its efficacy is often curtailed by significant toxicity and the development of drug resistance. This has spurred the search for novel anticancer agents with improved therapeutic profiles. Neogambogic acid (NGA), a caged xanthone derived from the resin of Garcinia hanburyi, has emerged as a potent candidate, demonstrating significant antitumor activity in preclinical studies.
This guide provides a detailed, head-to-head comparison of this compound and cisplatin, focusing on their mechanisms of action, cytotoxic efficacy, and the molecular pathways they modulate. The information is intended for researchers, scientists, and drug development professionals seeking to understand the relative performance and potential applications of these two compounds.
Mechanism of Action: A Tale of Two Pathways
This compound and cisplatin induce cancer cell death through fundamentally different mechanisms. Cisplatin's cytotoxicity is primarily mediated by its interaction with DNA, while NGA engages multiple signaling pathways to trigger apoptosis.
Cisplatin: The primary mechanism of cisplatin involves forming covalent adducts with DNA, creating both intrastrand and interstrand crosslinks. These adducts distort the DNA helix, which in turn inhibits DNA replication and transcription. This DNA damage triggers a cellular damage response, activating signaling cascades involving ATR, p53, and mitogen-activated protein kinases (MAPKs), which ultimately converge to initiate apoptosis.
This compound (NGA): NGA induces apoptosis through a multi-faceted approach that involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1] It has been shown to upregulate the expression of the pro-apoptotic proteins FasL, Bax, and various caspases (caspase-3, -8, and -9). Concurrently, NGA downregulates the anti-apoptotic protein Bcl-2, leading to mitochondrial membrane damage and the release of cytochrome C. This dual-pronged assault efficiently drives the cell towards programmed cell death. Some studies also indicate that NGA can induce cell cycle arrest at the G0/G1 phase.
Comparative Efficacy: In Vitro Cytotoxicity
The cytotoxic potential of NGA and cisplatin has been evaluated across various cancer cell lines. While direct comparative studies are limited, data from studies investigating synergistic effects provide valuable insights into their individual potencies. Gambogic Acid (GA), which is structurally very similar to NGA, is often used in these studies.
Notably, NGA and its analogues have demonstrated high efficacy even in cisplatin-resistant cancer cells, suggesting they may be able to overcome common mechanisms of chemoresistance.
Table 1: Comparison of IC50 Values (µM) after 48h Treatment
| Cell Line | Cancer Type | This compound (as GA) | Cisplatin | Data Source |
|---|---|---|---|---|
| A549 | Non-Small Cell Lung | 3.56 ± 0.36 | 21.88 ± 3.21 | |
| NCI-H460 | Non-Small Cell Lung | 4.05 ± 0.51 | 25.76 ± 4.03 | |
| NCI-H1299 | Non-Small Cell Lung | 1.12 ± 0.31 | 25.21 ± 4.38 |
| A549/DDP | Cisplatin-Resistant NSCLC | 2.59 ± 0.78 (24h) | > IC50 of parental A549 | |
Data for GA (Gambogic Acid) is used as a proxy for NGA due to structural similarity and availability in comparative studies.
Table 2: Apoptosis Induction in A549/DDP Cisplatin-Resistant Cells
| Treatment (Concentration) | Duration | Apoptosis Rate (%) | Data Source |
|---|---|---|---|
| Control | 24h | 5.67 ± 2.54 | |
| GA (2.0 µM) | 24h | 27.30 ± 7.69 | |
| Cisplatin (10 µg/mL) + GA (2 µM) | 24h | 18.0 | |
| Cisplatin (10 µg/mL) + GA (2 µM) | 48h | 52.4 |
| Cisplatin (10 µg/mL) + GA (2 µM) | 72h | 74.8 | |
Note: Apoptosis data for cisplatin alone in the resistant A549/DDP cell line was not specified in this study but was significantly lower than the combination treatment.
Toxicity Profile
A significant advantage of NGA appears to be its favorable toxicity profile. Preclinical studies suggest that NGA has lower systemic toxicity compared to similar compounds like Gambogic Acid. Cisplatin, in contrast, is well-known for its severe side effects, including nephrotoxicity, neurotoxicity, and ototoxicity, which can be dose-limiting. In an in vivo study using a derivative of gambogic acid (30-hydroxygambogic acid) in combination with cisplatin, the combination group showed a significant increase in creatine kinase and aspartate aminotransferase, indicating some level of muscle or liver stress.
Experimental Protocols
Accurate comparison relies on standardized experimental procedures. Below are detailed protocols for the key assays used to generate the comparative data.
Protocol 1: Cell Viability (MTT Assay)
This protocol is used to assess the cytotoxic effects of NGA and cisplatin by measuring the metabolic activity of cells.
References
Cross-Species Metabolism of Neogambogic Acid: A Comparative Guide
Disclaimer: Direct comparative studies on the metabolism of Neogambogic acid (NGA) across different species are limited in publicly available scientific literature. However, due to its structural similarity to Gambogic acid (GA), this guide provides a comparative overview of GA metabolism in rats and humans, offering valuable insights for researchers, scientists, and drug development professionals. The metabolic pathways and experimental data for GA can serve as a foundational reference for predicting the metabolic fate of NGA.
Metabolic Profile Comparison
The metabolism of Gambogic acid has been investigated in both rats and humans, revealing species-specific differences in the resulting metabolites. In rats, a wider array of metabolites has been characterized from in vivo and in vitro studies, while in humans, the focus has been on identifying the major circulating metabolite.
| Metabolite | Species Detected | Metabolic Reaction | Method of Detection |
| 10-hydroxygambogic acid | Human, Rat | Hydroxylation | LC-MS/MS |
| 9,10-epoxy-gambogic acid | Rat | Epoxidation | LC-MS/MS |
| 3,4-dihydro-gambogic acid | Rat | Reduction | LC-MS/MS |
| Hydration metabolite | Rat (in vitro) | Hydration | LC-MS/MS |
| Epoxide metabolite | Rat (in vitro) | Epoxidation | LC-MS/MS |
| Mono-oxidized metabolites | Rat (in vitro) | Oxidation | Not specified |
| Glutathione conjugates | Rat (in vitro) | Glutathionylation | Not specified |
| Glucuronide conjugates | Rat (in vitro) | Glucuronidation | Not specified |
| Glucose conjugates | Rat (in vitro) | Glucosidation | Not specified |
| 10-α sulfonic acid GA | Rat | Michael addition of sulfite | LC-DAD-MS/MS |
| 10-β sulfonic acid GA | Rat | Michael addition of sulfite | LC-DAD-MS/MS |
Quantitative Data Comparison
Quantitative analysis of Gambogic acid and its metabolites reveals differences in its pharmacokinetic profile between species. The data presented below is derived from separate studies and direct comparative quantitative analysis of each metabolite's formation rate across species has not been reported.
| Parameter | Species | Value | Study Type |
| Bioavailability (Oral) | Rat | 0.25% (40 mg/kg), 0.32% (80 mg/kg)[1][2] | In vivo |
| Biliary Excretion (as parent GA) | Rat | 36.5% over 16 h (i.v. administration) | In vivo |
| Fecal Excretion (as parent GA) | Rat | 1.26% within 48 h (i.v. administration) | In vivo |
| Urinary Excretion (as parent GA) | Rat | Not detected (i.v. administration) | In vivo |
| Major Circulating Metabolite | Human | 10-hydroxygambogic acid[3][4] | In vivo |
| CYP450 Involvement (in vitro) | Rat | CYP1A2 is the major isoform for the formation of the primary hydration metabolite.[5] | In vitro (Liver Microsomes) |
Experimental Protocols
In Vivo Metabolism Study in Rats
Objective: To identify and characterize the metabolites of Gambogic acid in rat bile.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used for the study.
-
Drug Administration: Gambogic acid is administered intravenously.
-
Sample Collection: Bile is collected from the bile duct-cannulated rats at specified time intervals.
-
Sample Preparation: Collected bile samples are processed for analysis.
-
Analytical Method: The samples are analyzed using a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system equipped with an ion trap and time-of-flight (IT-TOF) mass spectrometer to identify and structurally elucidate the metabolites.
-
Metabolite Identification: The structures of the metabolites are proposed based on their mass spectral data and fragmentation patterns compared to the parent drug.
In Vitro Metabolism Study using Rat Liver Microsomes
Objective: To investigate the in vitro metabolism of Gambogic acid and identify the cytochrome P450 (CYP450) isoforms involved.
Methodology:
-
Enzyme Source: Liver microsomes are prepared from Sprague-Dawley rats.
-
Incubation: Gambogic acid is incubated with the rat liver microsomes in the presence of an NADPH-generating system.
-
Inhibitor Studies: To identify the specific CYP450 isoforms responsible for metabolism, selective chemical inhibitors for different CYP isoforms (e.g., α-naphthoflavone for CYP1A2, ketoconazole for CYP3A) are co-incubated with Gambogic acid and the microsomes.
-
Sample Analysis: The incubation mixtures are analyzed by LC-MS/MS to quantify the depletion of the parent compound and the formation of metabolites.
-
Data Analysis: The rate of metabolism and the inhibitory effects of the selective inhibitors are determined to identify the primary metabolic pathways and the key enzymes involved.
Visualizations
Metabolic Pathway of Gambogic Acid in Rats
Caption: Proposed metabolic pathways of Gambogic acid in rats.
Experimental Workflow for Cross-Species In Vitro Metabolism
Caption: A general workflow for comparing in vitro metabolism across species.
References
- 1. UHPLC-MS method for determination of gambogic acid and application to bioavailability, pharmacokinetics, excretion and tissue distribution in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UHPLC-MS method for determination of gambogic acid and application to bioavailability, pharmacokinetics, excretion and tissue distribution in rats - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. sepax-tech.com.cn [sepax-tech.com.cn]
- 4. researchgate.net [researchgate.net]
- 5. Metabolism and metabolic inhibition of gambogic acid in rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Docking of Neogambogic Acid and its Analogs: A Comparative Guide
For professionals in research, science, and drug development, this guide offers an objective comparison of the molecular docking performance of Neogambogic acid and its analogs. Due to a lack of publicly available direct comparative studies on this compound and its analogs, this guide presents a detailed analysis of the closely related Gambogic acid (GA) and one of its synthetic derivatives as a representative example. This comparison is supported by experimental data from published research, detailed experimental protocols, and visualizations of key biological pathways and workflows.
This compound, a structural analog of Gambogic acid, has been noted for its significant antitumor activities and lower toxicity compared to its parent compound.[1][2] Both compounds are derived from the resin of the Garcinia hanburyi tree.[1][2] Molecular docking is a crucial computational technique used to predict the binding affinity and interaction patterns of small molecules with target proteins, providing valuable insights for drug discovery and development.
Comparative Molecular Docking Analysis
The molecular docking results demonstrated that the introduction of a pyrimidine moiety in compound 4 led to the formation of four additional hydrogen bonds with the IKKβ protein compared to the parent Gambogic acid. This enhanced interaction suggests a potentially stronger binding affinity for the derivative.
Data Presentation: Binding Affinity Comparison
| Compound | Target Protein | Software | Key Interactions | Reference |
| Gambogic Acid | IKKβ | Discovery Studio 2016 | Standard hydrogen bonds | [3] |
| Gambogic acid-3-(4-pyrimidinyloxy) propyl ester (Compound 4) | IKKβ | Discovery Studio 2016 | Four additional hydrogen bonds compared to Gambogic Acid |
Experimental Protocols
The following is a generalized experimental protocol for molecular docking based on methodologies cited in various studies. This protocol outlines the key steps involved in performing a computational docking analysis.
Molecular Docking Protocol
-
Protein Preparation:
-
The three-dimensional structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field (e.g., Kollman charges).
-
The protein structure is then saved in a suitable format (e.g., PDBQT for AutoDock).
-
-
Ligand Preparation:
-
The 2D or 3D structures of the ligands (this compound and its analogs) are created using chemical drawing software.
-
The structures are optimized to their lowest energy conformation.
-
Gasteiger charges are assigned to the ligand atoms.
-
The ligand structures are saved in the appropriate format (e.g., PDBQT).
-
-
Grid Box Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket.
-
-
Docking Simulation:
-
A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore possible binding conformations of the ligand within the protein's active site.
-
The simulation generates a set of possible binding poses for each ligand, ranked by their predicted binding energy.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose for each ligand, characterized by the lowest binding energy (a more negative value indicates a stronger predicted affinity).
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed to understand the molecular basis of binding.
-
Mandatory Visualization
To illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for molecular docking studies.
Caption: The NF-κB signaling pathway, a target of Gambogic acid.
References
Neogambogic Acid: A Comparative Guide to Preclinical and Clinical Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neogambogic acid (NGA), a caged xanthone derived from the gamboge resin of the Garcinia hanburyi tree, has emerged as a promising candidate in cancer therapy. As a structural analogue of the more extensively studied Gambogic Acid (GA), NGA is reported to exhibit a potentially superior therapeutic profile, with suggestions of broader antitumor activity and lower toxicity.[1][2] This guide provides a comprehensive comparison of NGA and GA, synthesizing available preclinical data for NGA with the clinical trial findings for GA to create a cohesive overview for researchers and drug development professionals. Due to the absence of dedicated clinical trials for NGA, this guide leverages data from GA to provide a relevant clinical context.
Quantitative Data Comparison
Clinical Efficacy of Gambogic Acid in Advanced Cancers
An open-labeled, randomized, multicenter phase IIa clinical trial was conducted to assess the efficacy and safety of Gambogic Acid in patients with advanced malignant tumors who had either failed or were not candidates for conventional treatments.[3][4][5] The study evaluated two different dosing schedules.
Table 1: Phase IIa Clinical Trial Results for Gambogic Acid
| Treatment Group | Dosing Regimen | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) |
| A | 45 mg/m² intravenously, daily for 5 days every 2 weeks | 21 | 14.3% | 76.2% |
| B | 45 mg/m² intravenously, every other day for 5 doses every 2 weeks | 26 | 0% | 61.5% |
The results indicated that the daily infusion schedule (Group A) yielded a significantly higher disease control rate. Adverse events were predominantly mild to moderate (Grade I/II).
Preclinical Cytotoxicity Profile
While direct head-to-head preclinical studies are limited, a derivative of Gambogic Acid with enhanced aqueous solubility has shown potent cytotoxicity, with IC50 values in the nanomolar to low micromolar range across various liver cancer cell lines, in some instances surpassing the efficacy of both Taxol® and the parent Gambogic Acid compound.
Experimental Protocols
Methodology of the Phase IIa Gambogic Acid Clinical Trial
-
Study Design : This was a multicenter, open-labeled, and randomized phase IIa trial.
-
Inclusion Criteria : The trial enrolled patients with advanced or metastatic solid tumors who had either not responded to or were ineligible for standard therapies.
-
Therapeutic Interventions :
-
Group A : Received a 45 mg/m² intravenous infusion of Gambogic Acid daily for five consecutive days, with the cycle repeated every two weeks.
-
Group B : Received a 45 mg/m² intravenous infusion of Gambogic Acid every other day for a total of five doses, with the cycle repeated every two weeks.
-
-
Primary Outcome Measure : The primary endpoint was the Objective Response Rate (ORR).
-
Secondary Outcome Measure : A key secondary endpoint was the Disease Control Rate (DCR).
-
Assessment : Efficacy and safety were formally assessed following the completion of two full treatment cycles.
Mechanism of Action and Signaling Pathways
Both Neogambogic and Gambogic Acid exert their anticancer effects by modulating critical cellular signaling pathways involved in tumor growth, proliferation, and survival.
Inhibition of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling cascade is a key regulator of cellular proliferation and differentiation, and its aberrant activation is a hallmark of many cancers. In the absence of Wnt signaling, a "destruction complex" (comprising APC, Axin, and GSK-3β) phosphorylates β-catenin, targeting it for proteasomal degradation. The binding of Wnt ligands to their receptors disrupts this complex, leading to the stabilization and nuclear translocation of β-catenin, where it activates the transcription of target genes. Gambogic Acid has been demonstrated to suppress this pathway, which is a significant contributor to its anticancer activity.
Caption: The Wnt/β-catenin signaling pathway and its inhibition by this compound.
Suppression of the VEGFR2 Signaling Pathway
Tumor angiogenesis, the formation of new blood vessels, is essential for tumor progression and is primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2. The activation of VEGFR2 initiates downstream signaling through pathways involving c-Src, FAK, and AKT, which collectively promote the proliferation, migration, and survival of endothelial cells. Gambogic Acid has been identified as a potent inhibitor of VEGFR2, highlighting its anti-angiogenic properties.
References
- 1. Anticancer activity and underlying mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer activity and underlying mechanism of this compound [cjnmcpu.com]
- 3. An open-labeled, randomized, multicenter phase IIa study of gambogic acid injection for advanced malignant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. mednexus.org [mednexus.org]
A Comparative Analysis of Neogambogic Acid and Novel Targeted Therapies in Oncology
An In-depth Benchmarking Guide for Researchers and Drug Development Professionals
In the rapidly evolving landscape of cancer therapeutics, the quest for potent and selective agents remains a paramount objective. This guide provides a comparative analysis of Neogambogic Acid (NGA), a natural xanthonoid derivative, against a novel targeted therapy, Regorafenib, with a focus on their application in colorectal cancer (CRC). While direct head-to-head clinical trials are not yet available, this document synthesizes existing preclinical data to offer an objective comparison of their performance, mechanisms of action, and experimental validation.
Overview of this compound and Regorafenib
This compound, derived from the resin of the Garcinia hanburyi tree, has demonstrated significant anti-cancer properties. It is a structural analogue of Gambogic Acid (GA) and is suggested to possess a broader therapeutic window. NGA's mechanism of action is multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. A key target of NGA in colorectal cancer is the Wnt/β-catenin signaling pathway, which plays a crucial role in cancer stem cell maintenance and tumor progression.[1]
Regorafenib is an oral multi-kinase inhibitor approved for the treatment of metastatic colorectal cancer that is refractory to standard chemotherapies.[2][3][4] Its anti-tumor activity stems from the inhibition of various kinases involved in angiogenesis (VEGFR1-3, TIE2), oncogenesis (KIT, RET, RAF-1, BRAF), and the tumor microenvironment (PDGFR, FGFR).[2] Notably, recent studies have also implicated Regorafenib in the modulation of the Wnt/β-catenin signaling pathway, providing a point of comparison with this compound.
Quantitative Performance Data
The following tables summarize the in vitro and in vivo efficacy of this compound (and its analogue Gambogic Acid) and Regorafenib in colorectal cancer models. It is important to note that these data are collated from separate studies and do not represent a direct, head-to-head comparison.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Assay |
| Gambogic Acid | HCT-15 | Colorectal Cancer | 1.08 | MTT Assay |
| Gambogic Acid | HCT-15R (5-FU resistant) | Colorectal Cancer | 0.87 | MTT Assay |
| Gambogic Acid | SW480 | Colorectal Cancer | ~1.5 (estimated from dose-response curves) | CCK-8 Assay |
| Gambogic Acid | HCT116 | Colorectal Cancer | ~2.0 (estimated from dose-response curves) | CCK-8 Assay |
| Regorafenib | SW620 | Colorectal Cancer | 0.97 | Proliferation Assay |
| Regorafenib | Colo-205 | Colorectal Cancer | 3.0 | Proliferation Assay |
Data for Gambogic Acid is presented as a close structural and functional analogue of this compound.Data for Regorafenib is from various in vitro studies.
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Dosage and Administration | Tumor Growth Inhibition |
| Gambogic Acid | HT-29 (Colorectal) Xenograft | 5, 10, 20 mg/kg, i.v., twice weekly | Significant, dose-dependent inhibition |
| Gambogic Acid | SMMC-7721 (Hepatocellular) Xenograft | 2, 4, 8 mg/kg, i.p. | 33.1%, 50.3%, 64.2% inhibition |
| Regorafenib | CT26 (Colorectal) Orthotopic Xenograft | 30 mg/kg, oral gavage, daily | Complete suppression of tumor growth |
| Regorafenib | HCT116 (Colorectal) Xenograft | 30 mg/kg, oral gavage, daily for 10 days | 70-90% suppression of tumor growth |
Data for Gambogic Acid and Regorafenib are from separate preclinical studies.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound and Regorafenib.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate colorectal cancer cells (e.g., HCT116, SW480) in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or Regorafenib for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Apoptosis and Signaling Pathways
-
Cell Lysis: Treat cells with the test compounds for the desired time, then wash with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, c-Myc, Cyclin D1, cleaved Caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject 1x10⁶ to 5x10⁶ colorectal cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³. Randomly assign mice to treatment and control groups.
-
Compound Administration: Administer this compound (e.g., intraperitoneal injection) or Regorafenib (e.g., oral gavage) at the predetermined dosage and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure tumor volume and body weight every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be further processed for histological or molecular analysis.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow.
References
- 1. This compound suppresses characteristics and growth of colorectal cancer stem cells by inhibition of DLK1 and Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Neogambogic Acid: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Neogambogic acid, a potent compound investigated for its therapeutic potential, requires meticulous handling and disposal to ensure personnel safety and environmental protection. Due to its inherent toxicity, this compound and any materials contaminated with it are classified as hazardous waste. Adherence to proper disposal protocols is not only a matter of safety but also a legal requirement.
This guide provides a step-by-step operational plan for the safe disposal of this compound, from initial waste segregation to final removal by certified personnel.
Immediate Safety Protocols
Before handling this compound, it is crucial to be familiar with its hazard profile. According to safety data sheets, this compound is toxic if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory tract irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, must be worn at all times. All handling of the compound, especially when generating dust or aerosols, should be conducted in a certified chemical fume hood.
Waste Classification and Regulations
This compound waste falls under the category of toxic organic solids. For transportation and disposal purposes, it is classified under UN number 2811, designating it as a "Toxic solid, organic, n.o.s." (not otherwise specified). All disposal procedures must comply with local, state, and federal regulations governing hazardous waste.
The following table summarizes key regulatory and procedural data for the disposal of this compound waste:
| Parameter | Guideline | Source |
| UN Number | 2811 | [1] |
| Hazard Classification | Toxic, Irritant | [2] |
| Primary Hazard Label | "Hazardous Waste", "Toxic" | [3] |
| Waste Segregation | Separate from non-hazardous waste at the point of generation. | [3] |
| Container Type | Compatible, leak-proof, and sealed containers. Puncture-proof sharps containers for contaminated sharps. | [4] |
| Container Labeling | Must include: "Hazardous Waste", "this compound", "Toxic", accumulation start date, laboratory of origin, and Principal Investigator's name. | |
| Storage | In a designated, cool, dry, and well-ventilated area. Stored in secondary containment. | |
| Disposal Method | Through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor. | |
| Prohibited Disposal | Do not dispose of in regular trash, down the drain, or by evaporation. |
Step-by-Step Disposal Workflow
The proper disposal of this compound follows a structured workflow to ensure safety and compliance at every stage. The process begins with the immediate segregation of contaminated materials and concludes with the scheduled pickup by authorized personnel.
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound waste.
Detailed Experimental Protocols for Disposal
1. Waste Segregation:
-
At the point of generation, immediately separate all materials contaminated with this compound from the regular waste stream.
-
Solid waste includes items such as contaminated gloves, pipette tips, weigh boats, and paper towels.
-
Sharps waste, including needles and contaminated glass, must be segregated into designated sharps containers.
2. Containment and Labeling:
-
Solid Waste: Place in a designated, leak-proof container with a secure lid. The container must be compatible with the chemical.
-
Sharps Waste: Use a puncture-proof sharps container.
-
Labeling: Affix a hazardous waste label to the container. The label must clearly state: "Hazardous Waste," "this compound," and "Toxic." Also, include the accumulation start date, the name of the principal investigator, and the laboratory room number.
3. Storage:
-
Keep waste containers tightly sealed when not in use.
-
Store the containers in a designated and secure area within the laboratory, away from general traffic.
-
Utilize secondary containment, such as a tray or bin, to prevent the spread of material in case of a leak.
-
The storage area should be cool, dry, and well-ventilated.
4. Final Disposal:
-
Do not allow this compound waste to be disposed of in household garbage or poured down the drain. Disposal into the sewage system is strictly prohibited.
-
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a form or using an online system.
-
Do not transport hazardous waste outside of the laboratory unless you are specifically trained and authorized to do so.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and protecting the broader community.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Neogambogic Acid
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides crucial safety and logistical information for the handling and disposal of Neogambogic acid, a potent compound with significant applications in cancer research. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. This compound is recognized for its antitumor properties, and like many active pharmaceutical ingredients, requires careful handling to minimize exposure risks.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE based on a thorough risk assessment. This guidance is derived from safety data sheets for this compound and its closely related analogue, Gambogic acid.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of chemotherapy-grade, powder-free nitrile gloves. Ensure the outer glove is changed immediately upon contamination and both pairs are changed regularly (e.g., every hour) during extended procedures. One glove should be under the gown cuff and the other over it.[1] |
| Eyes | Safety Goggles | Use chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses are not sufficient.[2] |
| Respiratory | N95 Respirator or higher | A NIOSH-approved N95 respirator or a higher level of respiratory protection should be used, especially when handling the powder form or when there is a risk of aerosol generation.[3] Work should be performed in a certified chemical fume hood or a Class II B biological safety cabinet.[1] |
| Body | Impermeable Gown | Wear a disposable, solid-front, back-closing gown made of a material resistant to chemical permeation. Ensure cuffs are snug around the wrists.[3] |
| Feet | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants outside of the work area. |
Operational Plan: Safe Handling from Receipt to Disposal
A systematic workflow is critical to minimize the risk of exposure to this compound. The following diagram outlines the essential steps for safe handling.
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste : All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and labware, should be considered hazardous waste. These items must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste : Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound solutions down the drain.
-
Decontamination : All work surfaces and equipment should be decontaminated after use. A suitable deactivating agent should be used, followed by a thorough cleaning with a detergent solution and then water.
-
Waste Pickup : All hazardous waste containers must be disposed of through your institution's environmental health and safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Protocol: Investigating the Wnt/β-catenin Signaling Pathway
This compound has been shown to inhibit the Wnt/β-catenin signaling pathway in colorectal cancer stem cells. The following is a generalized protocol for investigating this effect.
Objective: To determine the effect of this compound on the Wnt/β-catenin signaling pathway in colorectal cancer cells.
Materials:
-
Colorectal cancer cell lines (e.g., SW480, HCT116)
-
This compound (dissolved in a suitable solvent like DMSO)
-
Cell culture media and supplements
-
Antibodies for Western blotting (e.g., anti-β-catenin, anti-GSK3β, anti-p-GSK3β)
-
Reagents for cell viability assays (e.g., MTT)
Methodology:
-
Cell Culture: Culture colorectal cancer cells in appropriate media and conditions.
-
Treatment: Treat the cells with varying concentrations of this compound for specific time periods.
-
Cell Viability Assay: Perform an MTT assay to assess the effect of this compound on cell viability.
-
Western Blotting: Lyse the treated cells and perform Western blotting to analyze the expression levels of key proteins in the Wnt/β-catenin pathway, such as β-catenin, GSK3β, and phosphorylated GSK3β.
-
Data Analysis: Quantify the protein bands and analyze the data to determine the impact of this compound on the signaling pathway.
Caption: this compound inhibits the Wnt/β-catenin signaling pathway.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
